molecular formula C13H17NO B018396 1-Benzylpiperidine-4-carbaldehyde CAS No. 22065-85-6

1-Benzylpiperidine-4-carbaldehyde

Cat. No.: B018396
CAS No.: 22065-85-6
M. Wt: 203.28 g/mol
InChI Key: SGIBOXBBPQRZDM-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-benzylpiperidine-4-carbaldehyde
Source PubChem
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InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOXBBPQRZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176554
Record name 1-Benzylpiperidine-4-carbaldehyde
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22065-85-6
Record name 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-Benzylpiperidine-4-carbaldehyde
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Record name 1-benzylpiperidine-4-carbaldehyde
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Record name 1-BENZYLPIPERIDINE-4-CARBALDEHYDE
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Foundational & Exploratory

Structural Analysis of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde is a key synthetic intermediate, most notably in the production of the Alzheimer's disease therapeutic, Donepezil. A thorough understanding of its structural and physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and facilitating the development of novel derivatives. This technical guide provides a comprehensive analysis of this compound, consolidating its structural data, spectroscopic profile, and synthetic methodologies.

Chemical and Physical Properties

This compound, with the CAS number 22065-85-6, is a colorless to yellow liquid.[1] Its core structure consists of a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.[2][3] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Refractive Index (n20/D) 1.537 - 1.600[1]
Flash Point >110 °C (>230 °F)[4]
CAS Number 22065-85-6[1][2]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the protons of the benzyl and piperidine moieties.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
9.6s1HAldehydic proton (-CHO)[5]
7.2 - 7.4m5HAromatic protons (C₆H₅-)[5]
3.5s2HBenzylic protons (-CH₂-Ph)[5]
2.75 - 2.9m2HAxial protons on C2 and C6 of piperidine[5]
2.05 - 2.3m3HEquatorial protons on C2, C6 and proton on C4 of piperidine[5]
1.6 - 1.9m4HProtons on C3 and C5 of piperidine[5]
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon Assignment
~202Aldehyde carbonyl carbon (C=O)
~138Quaternary aromatic carbon (C-CH₂)
~129Aromatic methine carbons (ortho- and meta- to CH₂)
~127Aromatic methine carbon (para- to CH₂)
~63Benzylic carbon (-CH₂-Ph)
~53Piperidine carbons adjacent to nitrogen (C2, C6)
~49Piperidine carbon bearing the formyl group (C4)
~28Piperidine carbons (C3, C5)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]

Predicted Wavenumber (cm⁻¹)Vibrational Mode
~2920, ~2850C-H stretching (aliphatic)
~2820, ~2720C-H stretching (aldehyde)
~1720C=O stretching (aldehyde)
~1600, ~1495, ~1450C=C stretching (aromatic ring)
~1100C-N stretching
~740, ~700C-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 203. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[7] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.

Synthesis via Reduction of an Ester

A common method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

  • Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[5]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Slowly add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the cooled solution.[5]

  • Stir the reaction mixture at -78 °C for 1 hour.[5]

  • Quench the reaction by the slow addition of 150 ml of methanol.[5]

  • Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.[5]

  • Filter the mixture through diatomaceous earth (e.g., Celite®) and wash the filter cake with methanol.[5]

  • Concentrate the filtrate under reduced pressure to yield this compound (6.91 g, 92% yield).[5]

  • The product can be used directly or further purified by vacuum distillation.[5]

Synthesis via Oxidation of an Alcohol

Another approach is the oxidation of (1-benzylpiperidin-4-yl)methanol. The Swern oxidation is a suitable method for this transformation.

Experimental Protocol:

  • In a round-bottom flask, prepare a solution of oxalyl chloride (16.2 g, 0.12 mol) in dichloromethane (B109758) (150 mL).

  • To this solution, add anhydrous dimethyl sulfoxide (B87167) (20 mL).

  • Cool the reaction mixture to -70 °C in a cryogenic bath and stir for 15 minutes.

  • Add a solution of N-benzyl piperidine alcohol (20 g, 0.097 mol) dropwise to the reaction mixture.

  • Subsequently, add triethylamine (B128534) (24.6 g, 0.24 mol) and continue stirring for an additional 15 minutes at -70 °C.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Dilute the mixture with dichloromethane (100 mL) and quench with cold water.

  • Separate the organic layer and wash it sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain N-Benzylpiperidine-4-carboxaldehyde (19.2 g, 96% yield).[8]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] The aldehyde functionality allows for a condensation reaction with 5,6-dimethoxy-1-indanone (B192829) to form a key chalcone (B49325) intermediate, which is subsequently reduced to yield Donepezil.

Visualized Workflows

Synthetic Workflow

Synthesis_Workflow Start Ethyl 1-benzylpiperidine-4-carboxylate Step1 Dissolve in Toluene Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add DIBAL-H Step2->Step3 Step4 Stir at -78°C Step3->Step4 Step5 Quench with Methanol Step4->Step5 Step6 Stir at RT Step5->Step6 Step7 Filter Step6->Step7 Step8 Concentrate Step7->Step8 End This compound Step8->End

Caption: Synthetic workflow for this compound via ester reduction.

Role in Donepezil Synthesis

Donepezil_Synthesis Intermediate This compound Condensation Condensation Reaction Intermediate->Condensation Indanone 5,6-Dimethoxy-1-indanone Indanone->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Reduction Reduction Chalcone->Reduction Donepezil Donepezil Reduction->Donepezil

Caption: Role of this compound in the synthesis of Donepezil.

References

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a critical intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably the Alzheimer's disease medication, Donepezil. Its unique structural features, comprising a benzyl-protected piperidine (B6355638) ring and a reactive aldehyde group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols for its synthesis and key transformations.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 1-Benzyl-4-formylpiperidine, N-Benzylpiperidine-4-carboxaldehyde[1]
CAS Number 22065-85-6[1]
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 93-97 °C at 1 mmHg; 315.4 °C at 760 mmHg
Density 1.026 g/mL at 25 °C
Refractive Index (n20/D) 1.537
Solubility Soluble in common organic solvents like ethanol, dichloromethane, acetone, and chloroform. Limited solubility in water.[2]
pKa 8.04 ± 0.10 (Predicted)[3]
Flash Point >110 °C (>230 °F) - closed cup[4]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.

From 1-Benzylpiperidine-4-carbonitrile (B2688994) (via Reduction)

A common and efficient method involves the reduction of 1-benzylpiperidine-4-carbonitrile using diisobutylaluminum hydride (DIBAL-H).

G cluster_synthesis Synthesis via Reduction 1-Benzylpiperidine-4-carbonitrile 1-Benzylpiperidine-4-carbonitrile This compound This compound 1-Benzylpiperidine-4-carbonitrile->this compound 1. Reduction (-25 to 25 °C) 2. Quench & Workup DIBAL-H, Toluene (B28343) DIBAL-H, Toluene DIBAL-H, Toluene->1-Benzylpiperidine-4-carbonitrile Methanol, NaOH(aq) Methanol, NaOH(aq) Methanol, NaOH(aq)->this compound

Caption: Synthesis of this compound via DIBAL-H Reduction.

Experimental Protocol:

  • Dissolve 1-benzylpiperidine-4-carbonitrile (1 equivalent) in anhydrous toluene in a round-bottomed flask under an inert atmosphere.[5]

  • Cool the solution to a temperature between -25 °C and 25 °C.[5]

  • Slowly add diisobutylaluminum hydride (DIBAL-H) (1.0-2.0 equivalents) dropwise, maintaining the reaction temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5-2 hours.[5]

  • Upon completion, quench the reaction by the slow addition of methanol.[5]

  • Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide (B78521) solution and stir for 30 minutes.[5]

  • Extract the product with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure to yield this compound as a colorless oil.[5]

From (1-Benzyl-4-piperidyl)methanol (B150785) (via Oxidation)

The oxidation of (1-benzyl-4-piperidyl)methanol provides another viable route to the target aldehyde. The Swern oxidation is a frequently employed method for this transformation.[6]

G cluster_oxidation Synthesis via Swern Oxidation (1-Benzyl-4-piperidyl)methanol (1-Benzyl-4-piperidyl)methanol This compound This compound (1-Benzyl-4-piperidyl)methanol ->this compound 1. Activation (-70 °C) 2. Oxidation 3. Base Quench Oxalyl chloride, DMSO, Dichloromethane Oxalyl chloride, DMSO, Dichloromethane Oxalyl chloride, DMSO, Dichloromethane-> (1-Benzyl-4-piperidyl)methanol Triethylamine Triethylamine Triethylamine->this compound G cluster_knoevenagel Knoevenagel Condensation This compound This compound α,β-Unsaturated Product α,β-Unsaturated Product This compound->α,β-Unsaturated Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->α,β-Unsaturated Product Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Active Methylene Compound G cluster_reductive_amination Reductive Amination This compound This compound Substituted Amine Substituted Amine This compound->Substituted Amine Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Substituted Amine Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃)->Substituted Amine

References

In-Depth Technical Guide: Physicochemical Data of 1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6), a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-Alzheimer's agent, Donepezil.[1] This document collates available data on its physical and chemical characteristics, supported by generalized experimental methodologies for their determination. Furthermore, a detailed workflow for its application in the synthesis of Donepezil is presented, including a visual representation to elucidate the chemical transformation.

Chemical Identity and Structure

1-Benzyl-4-piperidinecarboxaldehyde is a heterocyclic organic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.

IdentifierValue
CAS Number 22065-85-6[2]
Chemical Name 1-Benzyl-4-piperidinecarboxaldehyde[2]
Synonyms N-Benzylpiperidine-4-carboxaldehyde, 1-Benzyl-4-formylpiperidine, Donepezil Aldehyde Impurity[1][2]
Molecular Formula C₁₃H₁₇NO[2]
Molecular Weight 203.28 g/mol [2]
InChI Key SGIBOXBBPQRZDM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C=O)CC2=CC=CC=C2

Physicochemical Data

The physicochemical properties of 1-Benzyl-4-piperidinecarboxaldehyde are crucial for its handling, storage, and reaction optimization. The following tables summarize the available quantitative data.

Table 2.1: Physical Properties
PropertyValueSource(s)
Appearance Clear pale yellow to amber liquid; Colorless oil[3]
Density 1.026 g/mL at 25 °C[3][4]
Boiling Point 180-185 °C @ 0.5 mmHg (decomposes); 315.4 °C/760 mmHg[4]
Melting Point 145-149 °C[4]
Flash Point >230 °F (>110 °C)[3][4]
Refractive Index n20/D 1.537[4]
Table 2.2: Solubility Profile
SolventSolubilitySource(s)
Water Insoluble
Ethanol Miscible
Acetone Miscible
Chloroform Slightly soluble
Dichloromethane (B109758) Slightly soluble
DMSO Slightly soluble
Table 2.3: Computed Physicochemical Properties
PropertyValueSource(s)
XLogP3 1.7[2]
Topological Polar Surface Area (TPSA) 20.3 Ų[2]
Molar Refractivity 65.15
Number of Rotatable Bonds 3
Number of H-bond Acceptors 2
Number of H-bond Donors 0

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of 1-Benzyl-4-piperidinecarboxaldehyde by separating it from any volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (or equivalent), is suitable for this analysis.

  • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

  • Injector and Detector Temperature: The injector and detector temperatures are typically set at 250 °C and 300 °C, respectively, to ensure proper volatilization and detection.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Sample Preparation: A dilute solution of 1-Benzyl-4-piperidinecarboxaldehyde is prepared in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show a major peak corresponding to 1-Benzyl-4-piperidinecarboxaldehyde and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of 1-Benzyl-4-piperidinecarboxaldehyde.

Methodology:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: A suitable Karl Fischer reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5 or a two-component system). Anhydrous methanol (B129727) is commonly used as the solvent.

  • Procedure:

    • The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

    • A precisely weighed amount of the 1-Benzyl-4-piperidinecarboxaldehyde sample is introduced into the vessel.

    • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

    • The volume of titrant consumed is used to calculate the water content of the sample, expressed as a percentage or in parts per million (ppm).

Determination of Melting Point

Objective: To determine the temperature range over which 1-Benzyl-4-piperidinecarboxaldehyde transitions from a solid to a liquid.[5]

Methodology:

  • Instrumentation: A capillary melting point apparatus.[5]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.[5]

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[6]

    • The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. This range is reported as the melting point.[6]

Determination of Density

Objective: To measure the mass per unit volume of 1-Benzyl-4-piperidinecarboxaldehyde.

Methodology:

  • Instrumentation: A pycnometer (density bottle) or a digital density meter.[7]

  • Procedure (using a pycnometer):

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined.[7]

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.[8]

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined.

    • The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

    • The density of the 1-Benzyl-4-piperidinecarboxaldehyde is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.[8]

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of 1-Benzyl-4-piperidinecarboxaldehyde in various solvents.

Methodology (Shake-Flask Method for Quantitative Analysis):

  • Procedure:

    • An excess amount of 1-Benzyl-4-piperidinecarboxaldehyde is added to a known volume of the solvent in a sealed flask.[9]

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • The resulting saturated solution is filtered to remove any undissolved solid.[9]

    • The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10]

Application in Synthesis: The Path to Donepezil

1-Benzyl-4-piperidinecarboxaldehyde is a pivotal building block in the synthesis of Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, which is used for the palliative treatment of Alzheimer's disease. The aldehyde functional group and the benzyl-protected piperidine ring are key features that are exploited in the synthetic route.

The following diagram illustrates a common synthetic workflow for the production of Donepezil, starting from 1-Benzyl-4-piperidinecarboxaldehyde.

Donepezil_Synthesis A 1-Benzyl-4-piperidinecarboxaldehyde C Aldol (B89426) Condensation A->C B 5,6-Dimethoxy-1-indanone B->C D 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl)piperidine C->D Base (e.g., LDA) E Hydrogenation (Reduction) D->E H₂, Pd/C F Donepezil (Free Base) E->F G Salt Formation F->G HCl H Donepezil Hydrochloride G->H

Caption: Synthetic workflow for Donepezil from 1-Benzyl-4-piperidinecarboxaldehyde.

This synthesis typically involves an aldol condensation reaction between 1-Benzyl-4-piperidinecarboxaldehyde and 5,6-dimethoxy-1-indanone, followed by a reduction of the resulting enone and subsequent salt formation to yield Donepezil hydrochloride.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the role of 1-Benzyl-4-piperidinecarboxaldehyde as a synthetic intermediate. There is limited publicly available information on its direct biological activities or interactions with specific signaling pathways. Its significance in a biological context is predominantly as a precursor to pharmacologically active molecules like Donepezil. The biological activity of Donepezil is well-characterized and involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine (B1216132) in the brain.

Conclusion

1-Benzyl-4-piperidinecarboxaldehyde (CAS No. 22065-85-6) is a well-characterized chemical intermediate with a defined set of physicochemical properties that are critical for its application in pharmaceutical synthesis. This guide has provided a consolidated summary of these properties and outlined the standard methodologies for their determination. The visualization of its role in the synthesis of Donepezil underscores its importance in the development of treatments for neurodegenerative diseases. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is essential for process optimization, quality control, and the successful development of new therapeutic agents.

References

Spectroscopic Profile of 1-Benzylpiperidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , is a heterocyclic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position.[1][2] Accurate characterization of this intermediate is crucial for ensuring the purity and quality of final pharmaceutical products. This guide presents its spectroscopic fingerprint for identification and quality control purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.6s1H-CHO
7.2-7.4m5HAromatic-H
3.5s2H-CH₂-Ph
2.75-2.9m2HPiperidine-H (axial, equatorial at C2, C6)
2.17-2.3m1HPiperidine-H (at C4)
2.05-2.17m2HPiperidine-H (axial, equatorial at C2, C6)
1.6-1.9m4HPiperidine-H (at C3, C5)

Note: The ¹H NMR data was reported in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR):

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~2925StrongC-H stretch (aliphatic)
~2850, ~2750Medium-WeakC-H stretch (aldehyde, Fermi resonance)
~1720StrongC=O stretch (aldehyde)
~1600, ~1495, ~1450Medium-WeakC=C stretch (aromatic ring)
~1119StrongC-N stretch (tertiary amine)
~700StrongC-H bend (monosubstituted benzene)

Note: The specific peak list is based on typical values for the functional groups present and data from related compounds.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound (C₁₃H₁₇NO, Exact Mass: 203.13) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
203[M]⁺ (Molecular ion)
202[M-H]⁺
174[M-CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of N-benzyl compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Procedure:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with isopropanol after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: 40-450 amu.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR ATR-FTIR Spectroscopy Workflow cluster_MS GC-MS Analysis Workflow NMR_Sample_Prep Sample Preparation (Dissolution in CDCl₃) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) NMR_Processing->NMR_Analysis IR_Background Background Scan (Clean ATR Crystal) IR_Sample_App Sample Application (Neat Liquid) IR_Background->IR_Sample_App IR_Acquisition Data Acquisition IR_Sample_App->IR_Acquisition IR_Analysis Spectral Analysis (Peak Identification) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dilution) MS_Injection GC Injection & Separation MS_Sample_Prep->MS_Injection MS_Ionization Electron Ionization (EI) MS_Injection->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection MS_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->MS_Analysis

Figure 1. General workflows for NMR, IR, and MS spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for the characterization of this compound. For rigorous quantitative analysis and structural confirmation, comparison with a certified reference standard is recommended.

References

1-Benzylpiperidine-4-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It also details its role as a key intermediate in pharmaceutical synthesis and outlines common experimental protocols for its preparation.

Core Compound Data

This compound is a substituted piperidine (B6355638) derivative with significant applications in organic synthesis. It is primarily recognized as a crucial building block in the production of various pharmaceutical compounds.

PropertyValueCitations
Molecular Formula C13H17NO[1][2][3][4]
Molecular Weight 203.28 g/mol [1][2][3]
Appearance Clear colorless to pale yellow liquid or light brown clear oil[2][3][4]
CAS Number 22065-85-6[1][2][3]
Density 1.026 g/mL at 25 °C[2]
Boiling Point 315.4 °C at 760 mmHg[2]
Melting Point 145-149 °C[2][5]
Flash Point >230 °F (>110 °C)[2]
Refractive Index n20/D 1.537[2]
Solubility Slightly soluble in Acetone, Chloroform, Dichloromethane (B109758), and DMSO.[2][5]
Storage Conditions Inert atmosphere, store in freezer under -20°C.[2][5]

Synonyms: 1-Benzyl-4-formylpiperidine, N-Benzyl-4-formylpiperidine, 1-(Phenylmethyl)-4-piperidinecarboxaldehyde.[1][3]

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Reduction of an Ester using Diisobutylaluminum Hydride (DIBAL-H)

This method involves the reduction of an ethyl carboxylate precursor.

Procedure:

  • Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene (B28343).[6]

  • Cool the solution to -78°C.[6]

  • Add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the solution.[6]

  • Stir the mixture at -78°C for 1 hour.[6]

  • Quench the reaction with 150 ml of methanol (B129727) and remove the dry ice bath.[6]

  • Allow the mixture to stir for 2 hours at room temperature.[6]

  • Filter the mixture through diatomaceous earth (Celite®) and wash with methanol.[6]

  • Concentrate the filtrate to dryness to yield the product.[6]

This procedure yields approximately 6.91 g (92%) of this compound, which can be used directly or further purified by vacuum distillation.[6]

Method 2: Oxidation of an Alcohol using a TEMPO-based System

This method utilizes the oxidation of the corresponding alcohol to the aldehyde.[7]

Procedure:

  • Take (1-benzyl-4-piperidyl)methanol (B150785) as the starting material.[7]

  • The oxidation is carried out using a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate (B1199274), and sodium bromide.[7]

  • The reaction is performed in a solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), with dichloromethane being preferred.[7]

  • The molar ratio of TEMPO to the starting alcohol can range from 1:50 to 1:500.[7]

  • The molar ratio of sodium periodate to the alcohol is between 1:1 and 1.5:1.[7]

  • The molar ratio of sodium bromide to the alcohol is between 1:7 and 1:9.[7]

This method is noted for its high yield and product purity, making it suitable for industrial-scale production.[7]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its aldehyde functional group allows for a range of subsequent chemical transformations.

It is notably used in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease.[7] It also serves as a reactant for:

  • Stereospecific allylic alkylation.[5]

  • Reactions with Grignard reagents.[5]

  • Fluorodenitrations and nitrodehalogenations for preparing labeled PET ligands.[5]

  • The synthesis of selective α1 receptor antagonists.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of this compound and its role as a chemical intermediate.

G Workflow for the Synthesis of this compound (Method 1) cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product A Ethyl 1-benzylpiperidine-4-carboxylate C Dissolve A in Toluene A->C B Diisobutylaluminum Hydride (DIBAL-H) in Toluene E Add B and Stir for 1 hr B->E D Cool to -78°C C->D D->E F Quench with Methanol E->F G Stir at Room Temperature for 2 hrs F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J This compound I->J G Role of this compound in Synthesis cluster_reactions Further Reactions A This compound B Stereospecific Allylic Alkylation A->B C Grignard Reactions A->C D Fluorodenitration / Nitrodehalogenation A->D E Synthesis of α1 Receptor Antagonists A->E F Synthesis of Donepezil A->F

References

IUPAC name for N-benzyl-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde

Introduction

This compound, also known by its IUPAC name this compound, is a pivotal chemical intermediate in the field of pharmaceutical chemistry.[1][2] Identified by its CAS number 22065-85-6, this compound is a versatile building block, primarily recognized for its essential role in the synthesis of Donepezil hydrochloride, a widely prescribed medication for the treatment of Alzheimer's disease.[2][3] The N-benzyl piperidine (B6355638) structural motif is frequently utilized in drug discovery to refine the efficacy and physicochemical properties of developing drugs.[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[2][5] Its physical and chemical characteristics are crucial for its application in precise synthetic processes.[2] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms N-benzyl-4-formylpiperidine, 1-Benzyl-4-formylpiperidine[1][2]
CAS Number 22065-85-6[2]
Molecular Formula C13H17NO[1][5]
Molecular Weight 203.28 g/mol [1][5]
Density ~1.1 ± 0.1 g/cm³[2]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[2]
Melting Point 145-149 °C[5]
Flash Point >110 °C (>230 °F)[5][6]
Refractive Index 1.600[2]
InChIKey SGIBOXBBPQRZDM-UHFFFAOYSA-N[1]
SMILES C1CN(CCC1C=O)CC2=CC=CC=C2[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for key synthetic routes.

General Synthesis Workflow

A common synthetic pathway starts from 4-piperidinecarboxylic acid and proceeds through several intermediate steps to yield the final product.[7]

G A 4-Piperidinecarboxylic Acid B Esterification A->B C Methyl 4-Piperidinecarboxylate Hydrochloride B->C D Alkylation C->D E Methyl N-Benzyl-4-piperidinecarboxylate D->E F Hydrolysis E->F G N-Benzyl-4-piperidinecarboxylic Acid F->G H Acylation G->H I N-Benzyl-4-piperidinecarboxamide H->I J Dehydration I->J K 1-Benzylpiperidine-4-carbonitrile (B2688994) J->K L Reduction K->L M This compound L->M

Multi-step synthesis of this compound.
Protocol 1: Reduction of Ester with DIBAL-H

This method involves the reduction of an ester, ethyl 1-benzylpiperidine-4-carboxylate, using diisobutylaluminum hydride (DIBAL-H).[8]

  • Materials: Ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol), Toluene (B28343) (400 ml), 1.5M Diisobutylaluminum hydride in toluene (28 ml, 0.042 mol), Methanol (B129727) (150 ml), Celite.

  • Procedure:

    • Dissolve ethyl 1-benzylpiperidine-4-carboxylate in toluene in a suitable flask.

    • Cool the solution to -78°C.

    • Add the 1.5M diisobutylaluminum hydride solution at -78°C.[8]

    • Stir the mixture at -78°C for 1 hour.[8]

    • Quench the reaction by adding methanol and remove the dry ice bath.[8]

    • Allow the mixture to stir for 2 hours at room temperature.[8]

    • Filter the mixture through diatomaceous earth (Celite) and wash with methanol.[8]

    • Concentrate the filtrate to dryness to obtain the product.

  • Yield: 6.91 g (92%).[8] The product can be used directly or purified by vacuum distillation.[8]

Protocol 2: Reduction of Nitrile with DIBAL-H

This protocol describes the reduction of 1-benzylpiperidine-4-carbonitrile.[7]

  • Materials: 1-benzylpiperidine-4-carbonitrile (2.0 g, 9.99 mmol), Toluene (20 mL), DIBAL-H (1.5M in Toluene, 13.3 mL), Methanol (10 mL), 2N Sodium hydroxide (B78521) solution, Dichloromethane (B109758), Anhydrous magnesium sulfate, Saturated brine.

  • Procedure:

    • Dissolve 1-benzylpiperidine-4-carbonitrile in toluene in a 100mL round-bottomed flask.[7]

    • Cool the solution to 0°C and add DIBAL-H.[7]

    • Allow the reaction to proceed at 0°C for 1 hour, monitoring completion with TLC.[7]

    • Add methanol to quench the reaction.[7]

    • Adjust the pH to approximately 8 with 2N aqueous sodium hydroxide solution and stir for 30 minutes.[7]

    • Extract the product with dichloromethane (3 x 30 mL).[7]

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter and concentrate under reduced pressure to yield the product as a colorless oil.[7]

  • Yield: 86.1% (1.74 g).[7]

Protocol 3: Swern Oxidation

This method utilizes Swern oxidation to convert N-benzyl piperidine alcohol into the desired aldehyde.[5][9]

  • Materials: Oxalyl chloride (16.2 g, 0.12 mol), Dichloromethane (150 mL), Anhydrous dimethyl sulfoxide (B87167) (20 mL), N-benzyl piperidine alcohol (20 g, 0.097 mol), Triethylamine (24.6 g, 0.24 mol), 5% HCl solution, 5% Sodium bicarbonate solution, Brine solution, Sodium sulfate.

  • Procedure:

    • Charge a round bottom flask with oxalyl chloride, dichloromethane, and anhydrous dimethyl sulfoxide.[5][9]

    • Cool the mixture to -70°C in a cryo bath and stir for 15 minutes.[5][9]

    • Add a solution of N-benzyl piperidine alcohol dropwise, followed by triethylamine, and continue stirring for another 15 minutes.[5][9]

    • Allow the reaction mixture to warm to room temperature overnight.[5]

    • Dilute with dichloromethane (100 mL) and quench with cold water.[5]

    • Wash the organic layer sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.[5]

    • Dry the organic layer over sodium sulfate.[5]

    • Remove the solvent in vacuo to afford the product.[5]

  • Yield: 96% (19.2 g).[5]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Donepezil, a cholinesterase inhibitor used to manage symptoms of Alzheimer's disease.[2][10] The aldehyde functional group and the benzyl-substituted piperidine structure allow it to participate in a variety of chemical reactions, including reductions, oxidations, and condensations, making it a valuable component in fine chemical development.[2]

The N-benzyl piperidine motif itself is significant in medicinal chemistry, providing crucial cation-π interactions with target proteins and serving as a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[4] This motif is present in numerous approved drugs and clinical candidates.[4] Beyond Donepezil, derivatives of N-benzylpiperidine are investigated for various biological activities, including antimicrobial effects and as dual-target inhibitors for acetylcholinesterase and serotonin (B10506) transporters.[11][12]

G cluster_precursors Precursors cluster_core Core Intermediate cluster_applications Applications & Derivatives A N-Benzyl-4-piperidone D This compound A->D B Ethyl 1-benzylpiperidine-4-carboxylate B->D C (1-Benzyl-4-piperidyl)methanol C->D E Donepezil Synthesis D->E F Antimicrobial Agents D->F G PET Ligands D->G H Selective α1 Receptor Antagonists D->H I Dual-Target Inhibitors (AChE/SERT) D->I

Role of this compound in synthesis.

Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.8-1.9 (m, 2H), 1.6-1.8 (m, 2H) ppm.[8]

  • ¹³C NMR and IR spectra are also available for further structural confirmation.[1]

References

The Alchemist's Ring: A Historical Guide to the Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) nucleus, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of pharmaceuticals and natural products underscores its significance as a privileged scaffold. The specific three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity, making the development of stereocontrolled and efficient synthetic methods a long-standing and evolving challenge in organic chemistry. This technical guide provides an in-depth exploration of the seminal, historical methods for the synthesis of functionalized piperidines, offering a foundation for understanding the evolution of this critical area of chemical synthesis. We will delve into the core principles of each method, present quantitative data for comparison, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: An Overview

The construction of the functionalized piperidine ring has been approached from several distinct strategic directions. Historically, these methods have evolved from robust, classical name reactions to more modern, highly selective catalytic processes. The primary historical methodologies can be broadly categorized as follows:

  • Cyclization of Acyclic Precursors: Building the ring from a linear chain containing the requisite carbon and nitrogen atoms.

  • Reduction of Pyridine (B92270) Derivatives: Saturating a pre-existing aromatic six-membered nitrogen heterocycle.

  • Cycloaddition Reactions: Forming two bonds simultaneously to construct the six-membered ring.

The following diagram illustrates the logical relationships between these major historical synthetic approaches.

G cluster_main Historical Synthesis of Functionalized Piperidines Catalytic Hydrogenation Catalytic Hydrogenation Reductive Amination Reductive Amination Mannich Reaction Mannich Reaction Aza-Diels-Alder Reaction Aza-Diels-Alder Reaction Dieckmann Condensation Dieckmann Condensation Hantzsch Synthesis Hantzsch Synthesis Dihydropyridine Precursors Dihydropyridine Precursors Hantzsch Synthesis->Dihydropyridine Precursors Ring-Closing Metathesis Ring-Closing Metathesis Acyclic Precursors Acyclic Precursors Acyclic Precursors->Reductive Amination Acyclic Precursors->Mannich Reaction Acyclic Precursors->Dieckmann Condensation Acyclic Precursors->Ring-Closing Metathesis Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->Catalytic Hydrogenation Dihydropyridine Precursors->Catalytic Hydrogenation Cycloaddition Cycloaddition Cycloaddition->Aza-Diels-Alder Reaction

Figure 1: Overview of major historical synthetic routes to functionalized piperidines.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical methods for the synthesis of the piperidine core.[1] This approach involves the reduction of the aromatic pyridine ring to its corresponding saturated piperidine. While conceptually simple, the hydrogenation of the stable aromatic pyridine ring requires forcing conditions and active catalysts.

Historically, various catalytic systems have been employed, with platinum and palladium catalysts being the most common. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and, in the case of substituted pyridines, the stereoselectivity of the reduction.

Experimental Workflow for Catalytic Hydrogenation:

G cluster_workflow Catalytic Hydrogenation Workflow Start Start Dissolve Pyridine Dissolve Substituted Pyridine in Solvent (e.g., Acetic Acid) Start->Dissolve Pyridine Add Catalyst Add Catalyst (e.g., PtO2) Dissolve Pyridine->Add Catalyst Pressurize Pressurize Reactor with H2 Gas Add Catalyst->Pressurize React Stir at Defined Temperature and Time Pressurize->React Filter Filter to Remove Catalyst React->Filter Workup Aqueous Workup and Extraction Filter->Workup Purify Purify by Distillation or Chromatography Workup->Purify End End Purify->End G cluster_mannich Intramolecular Mannich Reaction Pathway Start Start AminoKetoEster δ-Amino β-Keto Ester Start->AminoKetoEster Iminium In situ Iminium Ion Formation AminoKetoEster->Iminium Enolization Enolization of β-Keto Ester AminoKetoEster->Enolization Aldehyde Aldehyde/Ketone Aldehyde->Iminium Cyclization Intramolecular Mannich Cyclization Iminium->Cyclization Enolization->Cyclization Piperidine Polysubstituted Piperidine Cyclization->Piperidine End End Piperidine->End

References

The Pivotal Role of 1-Benzylpiperidine-4-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a benzyl-protected piperidine (B6355638) ring, render it a valuable building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in drug discovery and development. We delve into its crucial role as a key precursor in the industrial-scale synthesis of the blockbuster Alzheimer's drug, Donepezil. Furthermore, this guide explores its utility in the development of novel therapeutic agents, including potent cholinesterase inhibitors and melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative summary of the biological activities of its derivatives. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying mechanisms and procedures.

Introduction

This compound, also known as 1-benzyl-4-formylpiperidine, is a colorless to pale yellow liquid with the chemical formula C₁₃H₁₇NO.[1] Its molecular structure is characterized by a piperidine ring N-substituted with a benzyl (B1604629) group and a formyl group at the 4-position. This combination of a flexible, yet conformationally defined, piperidine scaffold and a reactive aldehyde functional group makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under various conditions to allow for further derivatization.

The most prominent application of this compound is in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase (AChE) used for the palliative treatment of Alzheimer's disease.[1] Beyond this well-established role, the scaffold has been extensively explored to generate novel compounds with a range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 22065-85-6
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 104.3 ± 14.8 °C[1]
Refractive Index 1.600[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-4-carboxylate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[2]

Experimental Protocol: Synthesis via DIBAL-H Reduction[2]
  • Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) in toluene to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the mixture through a pad of celite or diatomaceous earth, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as an oil, which can be used directly or purified by vacuum distillation.

Applications in Medicinal Chemistry

The versatility of this compound as a synthetic intermediate is demonstrated by its use in the development of various therapeutic agents.

Key Intermediate in the Synthesis of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning by increasing the levels of acetylcholine (B1216132) in the brain. The synthesis of Donepezil heavily relies on this compound as a key building block. The general synthetic strategy involves a Knoevenagel or aldol (B89426) condensation between this compound and 5,6-dimethoxy-1-indanone, followed by reduction of the resulting double bond.[3][4]

G A This compound C Condensation (e.g., LDA, THF) A->C B 5,6-Dimethoxy-1-indanone B->C D Unsaturated Intermediate C->D Formation of C=C bond E Reduction (e.g., H2, Pd/C) D->E F Donepezil E->F Saturation of C=C bond

A simplified workflow for the synthesis of Donepezil.
Cholinesterase Inhibitors for Alzheimer's Disease

The structural motif of 1-benzylpiperidine (B1218667) is a well-established pharmacophore for cholinesterase inhibitors.[5] Researchers have utilized this compound to synthesize a variety of derivatives with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These efforts aim to develop novel treatments for Alzheimer's disease with improved efficacy and side-effect profiles.

CompoundTargetIC₅₀ (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94[5]
(1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanoneAChE28[6]
Compound 21 (a 2-naphthoate (B1225688) derivative)BChE6.16[6]
15b (a 1,3-dimethylbenzimidazolinone derivative)AChE0.39
15j (a 1,3-dimethylbenzimidazolinone derivative)BChE0.16[7]

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh to terminate the signal. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors, such as Donepezil and its derivatives, block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[8][9]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binding Inhibitor AChE Inhibitor (e.g., Donepezil derivative) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Mechanism of action of AChE inhibitors in the cholinergic synapse.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a role in the regulation of energy homeostasis and appetite.[1] Antagonists of MCH-R1 are being investigated as potential treatments for obesity. This compound has been utilized as a scaffold for the development of potent and selective MCH-R1 antagonists.[10]

MCH-R1 couples to Gᵢ and Gq proteins. Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase (via Gᵢ), resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][11]

G MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Gi Gᵢ MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Response Cellular Response (e.g., decreased neuronal activation) cAMP->Response PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response

Simplified MCH-R1 signaling pathway.
Antimicrobial Agents

Derivatives of the piperidine scaffold have been investigated for their antimicrobial properties. While quantitative data specifically for this compound derivatives is less abundant in the literature, related N-benzyl piperidine compounds have shown activity against various bacterial and fungal strains. The aldehyde functionality allows for the synthesis of a wide range of derivatives, such as Schiff bases, oximes, and hydrazones, which are known to possess antimicrobial activity.

Compound ClassOrganismMIC (µg/mL)Reference
Piperazine (B1678402) chalconesStaphylococcus aureusPotentially active
Piperazine chalconesEscherichia coliPotentially active
Piperazine chalconesCandida albicans2.22
Sparfloxacin/Gatifloxacin piperazine derivativesGram-positive bacteria1-5

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • To the test and control wells, add 20 µL of the AChE working solution.

    • Add 10 µL of the test compound dilutions, positive control, or vehicle (for 100% activity) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 170 µL of a freshly prepared reaction mixture (containing appropriate volumes of buffer, DTNB, and ATCI) to all wells.

    • Immediately measure the absorbance at 412 nm at time 0 and then kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MCH-R1 Radioligand Binding Assay[1]

This assay is used to determine the binding affinity of test compounds to the MCH-R1 receptor.

Materials:

  • Cell membranes expressing MCH-R1 (e.g., from HEK293 cells)

  • Radioligand (e.g., [¹²⁵I]-MCH)

  • Unlabeled MCH (for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • To all wells, add a specific amount of the MCH-R1 membrane preparation.

    • To the total binding wells, add assay buffer.

    • To the non-specific binding wells, add a high concentration of unlabeled MCH.

    • To the test wells, add serial dilutions of the test compound.

    • Add the radioligand at a concentration near its Kd to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well containing the compound dilutions and to a growth control well (containing no compound).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, with its significance firmly established through its indispensable role in the synthesis of Donepezil. Its structural attributes make it a highly adaptable scaffold for the generation of diverse libraries of compounds. Research into its derivatives has yielded promising leads for the treatment of Alzheimer's disease through cholinesterase inhibition and for obesity through MCH-R1 antagonism. While its application in the development of antimicrobial agents is an area that warrants further quantitative exploration, the existing literature on piperidine derivatives suggests significant potential. The detailed protocols and data presented in this guide aim to facilitate further research and development efforts centered on this versatile and valuable molecule, paving the way for the discovery of new and improved therapeutic agents.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile synthetic handle for molecular elaboration.[3] This technical guide provides a comprehensive overview of the discovery and development of piperidine-based pharmaceutical intermediates, detailing key synthetic methodologies, quantitative data, and the intricate signaling pathways influenced by these vital compounds.

I. Discovery and Significance of Piperidine-Based Pharmaceuticals

The journey of piperidine in medicine is extensive, with its derivatives spanning over twenty therapeutic classes, including oncology, central nervous system (CNS) disorders, infectious diseases, and pain management.[4][5][6] The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide array of biological targets with high affinity and specificity.[7] This versatility has made it a cornerstone in the design of novel therapeutics.

Prominent examples of piperidine-containing drugs include the antipsychotics haloperidol (B65202) and risperidone, the opioid analgesic fentanyl, and the PARP inhibitor niraparib (B1663559), used in cancer therapy.[8][9][10] The development of these and many other drugs has been propelled by the continuous evolution of synthetic methods to access functionalized piperidine intermediates.

II. Key Synthetic Strategies for Piperidine Intermediates

The construction of the piperidine ring and its subsequent functionalization are critical steps in the synthesis of piperidine-based pharmaceuticals. Several powerful strategies have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor.[7] This process, however, can be challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[7] Precious metal catalysts such as platinum, palladium, and rhodium are often employed, frequently under acidic conditions to facilitate the reduction.[7][11]

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct substituted piperidines with a high degree of stereocontrol. These methods typically involve the formation of a carbon-nitrogen bond to close the six-membered ring. Common approaches include:

  • Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone precursor.

  • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[12]

  • Heck Reaction: Palladium-catalyzed intramolecular cyclization of an alkenyl halide with an amine.[12]

Enantioselective Synthesis

The stereochemistry of piperidine derivatives is often crucial for their pharmacological activity.[13] Consequently, the development of enantioselective synthetic methods has been a major focus of research. Key approaches include:

  • Asymmetric Hydrogenation: Using chiral catalysts to achieve the stereoselective reduction of prochiral pyridinium (B92312) salts or tetrahydropyridines.[8][14]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry.[15][16]

  • Organocatalysis: Employing small chiral organic molecules to catalyze enantioselective cyclization reactions.[15]

III. Quantitative Data on Synthetic Methodologies

The following tables summarize quantitative data for selected synthetic protocols, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Enantioselective Synthesis of 3-Aryl-Piperidines via Rh-catalyzed Asymmetric Carbometalation [8][17]

EntryArylboronic AcidYield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid8196
24-Methoxyphenylboronic acid8595
34-Chlorophenylboronic acid7897
43-Tolylboronic acid8396

Table 2: Asymmetric Hydrogenation of α-Substituted N-Benzylpyridinium Salts [14]

Entryα-SubstituentYield (%)Enantiomeric Ratio (er)
12-Benzothienyl8996.6:3.4
2Dibenzothienyl9395.1:4.9
32-Thienyl8596.4:3.6
42-Benzofuranyl8890.3:9.7

IV. Experimental Protocols

This section provides detailed methodologies for the synthesis of key piperidine-based pharmaceutical intermediates.

Protocol 1: Synthesis of (S)-3-(4-bromophenyl)piperidine (Niraparib Intermediate)[10]

Step 1: Nucleophilic addition and cyclization A solution of ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide are reacted in the presence of a base. The resulting intermediate undergoes cyclization under basic conditions to afford the piperidinone precursor.

Step 2: Reduction The piperidinone is reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-(4-bromophenyl)piperidine (B3029733).

Step 3: Chiral Resolution The racemic 3-(4-bromophenyl)piperidine is resolved using a chiral resolving agent, such as a derivative of D-phenylglycine, to isolate the desired (S)-enantiomer.[13] The salt of the (S)-enantiomer is selectively crystallized, and subsequent liberation of the free base yields (S)-3-(4-bromophenyl)piperidine with high optical purity.

Protocol 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Aripiprazole Intermediate)[18][19][20][21]

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane (B41627) (3 molar equivalents) are heated in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

V. Signaling Pathways of Piperidine-Based Drugs

The therapeutic effects of many piperidine-containing drugs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for the antipsychotic drugs haloperidol and risperidone.

Haloperidol Signaling Pathway

Haloperidol_Signaling cluster_effects Downstream Effects Haloperidol Haloperidol D2R Dopamine (B1211576) D2 Receptor Haloperidol->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Inhibition beta_arrestin β-Arrestin 2 D2R->beta_arrestin Inhibition of Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Motor_Side_Effects Motor Side Effects cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Antipsychotic_Effect Antipsychotic Effect Akt Akt beta_arrestin->Akt Activation GSK3 GSK-3 Akt->GSK3 Inhibition

Caption: Haloperidol's antagonism of the D2 receptor inhibits both G-protein and β-arrestin pathways.

Haloperidol, a typical antipsychotic, primarily exerts its effects by antagonizing the dopamine D2 receptor.[9][18] This antagonism disrupts both G-protein-dependent and G-protein-independent signaling cascades. In the G-protein-dependent pathway, haloperidol's blockade of the D2 receptor prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity.[19] Concurrently, in the G-protein-independent pathway, haloperidol inhibits the recruitment of β-arrestin 2 to the D2 receptor.[7][19] This, in turn, affects the phosphorylation state and activity of downstream effectors such as Akt and glycogen (B147801) synthase kinase 3 (GSK-3), which are implicated in the therapeutic effects and side effects of antipsychotics.[4][20][21]

Risperidone Signaling Pathway

Risperidone_Signaling cluster_effects Downstream Effects Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonism HT2A Serotonin (B10506) 5-HT2A Receptor Risperidone->HT2A Antagonism Antipsychotic_Effect Antipsychotic Effect Gq_11 Gq/11 Protein HT2A->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production Ca_release Ca²⁺ Release IP3->Ca_release Induction PKC Protein Kinase C DAG->PKC Activation Reduced_EPS Reduced Motor Side Effects

Caption: Risperidone antagonizes both D2 and 5-HT2A receptors, influencing multiple signaling cascades.

Risperidone is an atypical antipsychotic that exhibits antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[1][11][22] Its action on D2 receptors is similar to that of haloperidol. However, its potent blockade of 5-HT2A receptors is a key feature that contributes to its "atypical" profile, including a lower incidence of motor side effects.[11] Antagonism of the 5-HT2A receptor, which is coupled to Gq/11 proteins, modulates the phospholipase C (PLC) signaling pathway.[1] This leads to changes in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and the activity of protein kinase C (PKC). The interplay between D2 and 5-HT2A receptor blockade is thought to be crucial for the therapeutic efficacy and improved side-effect profile of risperidone.[11]

VI. Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new medicines. Its structural and chemical versatility has enabled the creation of a diverse array of drugs targeting a wide range of diseases. The ongoing refinement of synthetic methodologies, particularly in the realm of asymmetric synthesis, promises to further expand the chemical space accessible to medicinal chemists. A deeper understanding of the intricate signaling pathways modulated by piperidine-based drugs will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this privileged heterocyclic system in the quest for novel and impactful pharmaceuticals.

References

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpiperidine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document covers its nomenclature, physical and chemical properties, and detailed experimental protocols for its preparation.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

  • N-Benzylpiperidine-4-carboxaldehyde[1][2][3]

  • 1-Benzyl-4-formylpiperidine[2][4][5]

  • 1-(Phenylmethyl)-4-piperidinecarboxaldehyde[4][5]

  • 4-Formyl-1-benzylpiperidine[4][6]

  • N-Benzyl-4-formylpiperidine[4]

  • 1-Benzyl-4-piperidinecarboxaldehyde[1][3][4]

  • N-Benzy-4-Piperidine Carboxaldehyde[2]

  • 1-Benzylisonipecotaldehyde

  • [(4-Formylpiperidin-1-yl)methyl]benzene[7]

  • 1-(Phenylmethyl)-4-piperidinecarbaldehyde[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C13H17NO[2][3][7]
Molecular Weight 203.28 g/mol [2][3][8]
CAS Number 22065-85-6[1][2][3][4]
Appearance Colorless to pale yellow liquid or oil[1][2][3]
Density 1.026 g/mL at 25 °C[3][8][9]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[2]
315.4 °C/760 mmHg[3][7][9]
Melting Point 145-149 °C[3][7][9]
Flash Point >110 °C (>230 °F)[3][7][8]
Refractive Index n20/D 1.537[3][8][9]
pKa 8.04 ± 0.10 (Predicted)[1][3]
Solubility Soluble in organic solvents like acetone, chloroform, dichloromethane (B109758), and DMSO. Insoluble in water.[1][3][7]

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of more complex bioactive molecules.[1] Its most notable application is as a key intermediate in the production of Donepezil hydrochloride, a medication widely used for the treatment of Alzheimer's disease.[2][10] The piperidine (B6355638) ring structure, introduced via this intermediate, is essential for the pharmacological activity of Donepezil.[2] Beyond Donepezil, its aldehyde functional group and benzyl-substituted piperidine structure allow for a variety of chemical transformations, including reductions, oxidations, and condensations, making it a versatile component in medicinal chemistry.[2] It is a reactant for the synthesis of selective α1 receptor antagonists and MCH-R1 antagonists.[3][8]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature and patents.

This method involves the oxidation of the corresponding alcohol to the aldehyde. A common and efficient method utilizes a TEMPO-catalyzed oxidation system.

  • Reactants: (1-Benzyl-4-piperidyl)methanol (B150785), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate (B1199274) (NaIO4), and sodium bromide (NaBr).[11][12]

  • Procedure:

    • In a reaction vessel, dissolve (1-benzyl-4-piperidyl)methanol and a catalytic amount of TEMPO in a suitable organic solvent such as dichloromethane or chloroform.[11][12]

    • Prepare an aqueous solution of sodium periodate and sodium bromide.[11][12]

    • Add the aqueous solution to the organic mixture and stir vigorously at a controlled temperature (typically between 20-25 °C) for several hours (5-12h).[11][12]

    • Upon completion of the reaction, separate the organic layer.[11][12]

    • Wash the organic layer with a solution of sodium thiosulfate (B1220275) (Na2S2O3) to quench any remaining oxidant, followed by washes with brine and/or sodium bicarbonate solution.[3][11][12]

    • Dry the organic layer over anhydrous sodium sulfate.[3][11][12]

    • Remove the solvent under reduced pressure to yield this compound as a pale yellow liquid.[11][12] Purity is often reported to be around 99% by HPLC with yields ranging from 84% to 96%.[11][12]

This synthetic route involves the reduction of a carboxylate ester, such as ethyl 1-benzylpiperidine-4-carboxylate, to the aldehyde.

  • Reactants: Ethyl 1-benzylpiperidine-4-carboxylate and diisobutylaluminum hydride (DIBAL-H).[13]

  • Procedure:

    • Dissolve ethyl 1-benzylpiperidine-4-carboxylate in toluene (B28343) in a reaction flask.[13]

    • Cool the solution to -78 °C using a dry ice/acetone bath.[13]

    • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene to the cooled ester solution.[13]

    • Stir the reaction mixture at -78 °C for one hour.[13]

    • Quench the reaction by adding methanol (B129727) and allow the mixture to warm to room temperature.[13]

    • Filter the mixture through diatomaceous earth (Celite) and wash with methanol.[13]

    • Concentrate the filtrate to dryness to obtain the crude this compound.[13] The product can be further purified by vacuum distillation.[13]

A more extensive synthetic pathway starts from 4-piperidinecarboxylic acid.[10]

  • Overall Scheme:

    • Esterification: 4-Piperidinecarboxylic acid is reacted to form methyl 4-piperidinecarboxylate hydrochloride.[10]

    • Alkylation: The resulting ester is alkylated to yield N-benzyl-4-piperidinecarboxylic acid methyl ester.[10]

    • Hydrolysis: The ester is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid.[10]

    • Acylation and Dehydration: The carboxylic acid is converted to N-benzyl-4-piperidinecarboxamide, which is then dehydrated to form 1-benzylpiperidine-4-carbonitrile.[10]

    • Reduction: The final step is the reduction of the nitrile to this compound.[10]

Visualized Synthetic Pathway

The following diagram illustrates the TEMPO-catalyzed oxidation of (1-benzyl-4-piperidyl)methanol to this compound, a key synthetic route.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant1 (1-Benzyl-4-piperidyl)methanol Process Oxidation Reactant1->Process Reactant2 NaIO4 / NaBr Reactant2->Process Catalyst TEMPO Catalyst->Process Catalyzes Product This compound Process->Product

Caption: TEMPO-catalyzed oxidation of (1-benzyl-4-piperidyl)methanol.

References

An In-depth Technical Guide to the Safe Handling of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as 1-Benzyl-4-formylpiperidine, is a heterocyclic building block used in the synthesis of various pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C13H17NO[2]
Molecular Weight 203.28 g/mol [2]
Appearance Clear colorless to pale yellow liquid or powder[2][3][4]
Boiling Point 315.4 °C at 760 mmHg[2][4]
Flash Point >110 °C (>230 °F) - closed cup[2][5]
Density 1.026 g/mL at 25 °C[2][4]
Refractive Index 1.5350-1.5390[2]
Solubility Slightly soluble in Acetone, Chloroform, Dichloromethane, and DMSO.[4]
Storage Temperature Store in a freezer, under -20°C, under an inert atmosphere.[4]
Sensitivity Air sensitive.[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye damage.[1][6]

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning

Primary Hazards: Corrosive, Acute Toxic, Irritant.[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.[6] Always show the Safety Data Sheet (SDS) to the attending physician.[2][7]

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2][6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Immediate medical attention is required.[6]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[6]

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain chemical stability.

Handling:

  • Use only under a chemical fume hood.[6]

  • Wear personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5][6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Keep away from sources of ignition.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[6]

  • Store locked up.[6]

  • To maintain product quality, store under an inert atmosphere.[6]

  • Incompatible with strong oxidizing agents.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safe handling.

Control ParameterRecommendation
Engineering Controls Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.[6]
Eye/Face Protection Wear tight-sealing safety goggles and a face shield.[6]
Skin Protection Wear appropriate protective gloves (e.g., Type ABEK (EN14387) respirator filter) and clothing to prevent skin exposure, such as an impervious lab coat and boots.[5][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Fire-Fighting Measures

AspectInformation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Experimental Protocols

Standard Operating Procedure for Handling this compound in a Laboratory Setting:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and functional.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.

    • Don appropriate PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.

  • Dispensing and Weighing:

    • Conduct all dispensing and weighing operations within the chemical fume hood.

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is a liquid, use appropriate pipettes or syringes for transfer.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

    • If the reaction is exothermic, have a cooling bath readily available.

  • Post-Reaction Work-up:

    • Quench the reaction safely according to the specific protocol.

    • Perform extractions and other work-up procedures within the fume hood.

  • Waste Disposal:

    • Dispose of all waste, including empty containers, contaminated gloves, and reaction byproducts, in a designated and properly labeled hazardous waste container.[6]

    • Consult local, regional, and national hazardous waste regulations for proper disposal.[6]

  • Decontamination:

    • Clean all glassware and equipment thoroughly after use.

    • Wipe down the work surface in the fume hood.

    • Remove PPE carefully, avoiding self-contamination, and dispose of or decontaminate as appropriate.

    • Wash hands thoroughly with soap and water.

Visualizations

Diagram 1: Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Preparation: - Verify fume hood and safety equipment. - Gather materials. - Don PPE. Dispense 2. Dispensing/Weighing: - Perform in fume hood. - Minimize dust/aerosols. Prep->Dispense React 3. Reaction Setup: - Assemble apparatus in fume hood. - Control temperature. Dispense->React Workup 4. Work-up: - Quench and process in fume hood. React->Workup Waste 5. Waste Disposal: - Use labeled hazardous waste containers. Workup->Waste Decon 6. Decontamination: - Clean workspace and equipment. - Remove PPE and wash hands. Waste->Decon

Caption: Workflow for the safe handling of this compound.

Diagram 2: Hierarchy of Safety Controls

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Benzylpiperidine-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, including N-substituted piperidines, benzylamines, and aldehydes, to project its thermal behavior. This approach, combined with detailed standard experimental protocols, offers a robust framework for researchers and professionals in drug development and chemical synthesis to handle and assess the thermal hazards associated with this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a benzyl (B1604629) group attached to a piperidine (B6355638) ring with a carbaldehyde functional group, presents a unique combination of chemical properties that influence its thermal stability. Understanding the thermal decomposition behavior of this compound is critical for ensuring safety during its synthesis, purification, storage, and application in further chemical reactions. Thermal decomposition can lead to the formation of hazardous volatile products and presents a risk of runaway reactions if not properly managed.

Predicted Thermal Stability and Decomposition Data

ParameterPredicted Value/RangeMethodNotes
Onset Decomposition Temperature (Tonset) 200 - 250 °CThermogravimetric Analysis (TGA)The N-benzyl group is a potential weak point, with cleavage of the C-N bond being a likely initial decomposition step. The aldehyde group can also contribute to instability.
Peak Decomposition Temperature (Tpeak) 250 - 300 °CDifferential Scanning Calorimetry (DSC)This represents the temperature of maximum decomposition rate. The broad range accounts for potential multi-step decomposition processes.
Mass Loss (at 350 °C) > 80%Thermogravimetric Analysis (TGA)Significant mass loss is expected due to the formation of volatile decomposition products.
Primary Decomposition Products Toluene, Piperidine derivatives, Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)Decomposition is likely to involve cleavage of the benzyl-piperidine bond and fragmentation of the piperidine ring. The aldehyde group can oxidize to a carboxylic acid and subsequently decarboxylate.
Heat of Decomposition (ΔHd) -150 to -300 kJ/molAccelerating Rate Calorimetry (ARC) or Differential Scanning Calorimetry (DSC)The decomposition is expected to be exothermic, indicating a potential for thermal runaway if heat is not adequately dissipated.

Table 1: Predicted Thermal Decomposition Data for this compound

Potential Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple reaction pathways. Based on the degradation patterns of related benzylamines and aldehydes, a plausible decomposition pathway is proposed. The initial step is likely the homolytic cleavage of the benzylic C-N bond, which is generally the weakest bond in such structures. This would generate a benzyl radical and a piperidine-4-carbaldehyde (B112701) radical. Subsequent reactions could involve hydrogen abstraction, fragmentation of the piperidine ring, and oxidation of the aldehyde group.

cluster_main Potential Thermal Decomposition Pathway cluster_products Initial Decomposition Products cluster_secondary Secondary Decomposition A This compound B Benzyl Radical A->B Heat (Initial Cleavage) C Piperidine-4-carbaldehyde Radical A->C Heat (Initial Cleavage) D Toluene B->D Hydrogen Abstraction E Piperidine Ring Fragments C->E Ring Opening & Fragmentation F Oxidation & Fragmentation Products (CO, CO2, NOx) D->F Further Decomposition & Oxidation E->F Further Decomposition & Oxidation

A potential thermal decomposition pathway for this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the percentage of mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial mass loss step.

    • Calculate the percentage of mass loss for each decomposition step.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

cluster_tga TGA Experimental Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Inert Atmosphere, Temp Program) A->B C Data Acquisition (Mass vs. Temperature) B->C D Data Analysis (Tonset, % Mass Loss, DTG) C->D

Workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Hermetically seal the pan to contain any volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

cluster_dsc DSC Experimental Workflow A Sample Preparation (2-5 mg in sealed DSC pan) B Instrument Setup (Inert Atmosphere, Temp Program) A->B C Data Acquisition (Heat Flow vs. Temperature) B->C D Data Analysis (Tonset, Tpeak, ΔH) C->D

Workflow for Differential Scanning Calorimetry (DSC).

ARC is used to study the time, temperature, and pressure relationships of an exothermic reaction under adiabatic conditions. It is a critical tool for assessing the potential for thermal runaway reactions.

Methodology:

  • Sample Preparation: A known amount of this compound is placed in a robust, sealed sample container (bomb).

  • Instrument Setup:

    • The sample bomb is placed in an adiabatic chamber.

    • The instrument is set to a "heat-wait-seek" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.

  • Data Acquisition: Once an exothermic reaction is detected (self-heating rate exceeds a predefined threshold), the instrument switches to an adiabatic mode, where the temperature of the surroundings is maintained at the same temperature as the sample. The temperature and pressure of the sample are recorded as a function of time.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition.

    • Calculate the adiabatic temperature rise (ΔTad).

    • Determine the time to maximum rate (TMR) and the temperature of no return (TNR).

    • The pressure data can be used to assess the potential for vessel rupture.

cluster_arc ARC Experimental Workflow A Sample Preparation (Known mass in sealed bomb) B Instrument Setup ('Heat-Wait-Seek' Mode) A->B C Exotherm Detection B->C D Adiabatic Data Acquisition (Temp & Pressure vs. Time) C->D Self-heating detected E Data Analysis (Tonset, ΔTad, TMR, TNR) D->E

Workflow for Accelerating Rate Calorimetry (ARC).

Safety Recommendations

Given the potential for exothermic decomposition and the release of toxic gases, the following safety precautions are recommended when handling this compound at elevated temperatures:

  • Engineering Controls: All heating experiments should be conducted in a well-ventilated fume hood. For larger scale operations, consider a dedicated reaction enclosure with appropriate pressure relief systems.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

  • Temperature Control: Use precise temperature control and monitoring. Avoid localized overheating.

  • Scale-up Considerations: When scaling up reactions involving this compound, a thorough thermal hazard assessment, including ARC testing, is crucial to understand and mitigate the risks of a thermal runaway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of its structural features and the behavior of related compounds provides a valuable framework for understanding its potential thermal hazards. The decomposition is predicted to be exothermic and to initiate in the range of 200-250 °C, with the likely evolution of toxic gases. For any application involving the heating of this compound, it is imperative that a thorough experimental thermal hazard assessment, utilizing techniques such as TGA, DSC, and ARC, be performed to ensure safe operating conditions. This guide provides the necessary foundational knowledge and experimental protocols to conduct such an assessment.

Methodological & Application

Synthesis of 1-Benzylpiperidine-4-carbaldehyde from ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-benzylpiperidine-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The primary method described is the direct reduction of ethyl 1-benzylpiperidine-4-carboxylate using diisobutylaluminum hydride (DIBAL-H). An alternative two-step method involving reduction to the alcohol followed by oxidation is also discussed.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The efficient and high-yielding synthesis of this aldehyde is therefore of significant interest. The most common and direct route involves the partial reduction of the corresponding ester, ethyl 1-benzylpiperidine-4-carboxylate. Careful control of reaction conditions, particularly temperature, is critical to prevent over-reduction to the corresponding alcohol.

Reaction Scheme

The primary synthetic route described is the one-step reduction of an ester to an aldehyde.

start Ethyl 1-benzylpiperidine-4-carboxylate end This compound start->end Reduction reagent DIBAL-H, Toluene (B28343), -78 °C reagent->start

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Direct Reduction of Ester to Aldehyde with DIBAL-H

This protocol is adapted from a standard procedure for the partial reduction of esters.[1] It is crucial to maintain a low temperature throughout the addition of DIBAL-H to prevent the formation of the alcohol byproduct.[2][3]

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Diisobutylaluminum hydride (DIBAL-H) in toluene (1.5 M solution)

  • Toluene, anhydrous

  • Methanol

  • Diatomaceous earth (Celite®)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.5 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (28 ml, 0.042 mol) to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of 150 ml of methanol.

  • Remove the dry ice bath and allow the mixture to warm to room temperature while stirring for an additional 2 hours.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be used directly or purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 1-benzylpiperidine-4-carboxylate[1]
ReagentDiisobutylaluminum hydride (DIBAL-H)[1]
SolventToluene[1]
Reaction Temperature-78 °C[1]
Reaction Time1 hour[1]
Yield92% (6.91 g)[1]
Boiling Point (Purified)93°-97° C./1 mmHg[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.8-1.9 (m, 2H), 1.6-1.8 (m, 2H) ppm.[1]

Method 2: Two-Step Synthesis via Alcohol Intermediate

This alternative method involves the full reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde. While longer, it can be a useful alternative if precise temperature control for the partial reduction is challenging.

Step 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate to (1-Benzylpiperidin-4-yl)methanol

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) (excess)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-benzylpiperidine-4-carboxylate in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-benzylpiperidin-4-yl)methanol.

Step 2: Oxidation of (1-Benzylpiperidin-4-yl)methanol to this compound

A mild oxidation protocol is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. A TEMPO-catalyzed oxidation is a suitable method.[4]

Materials:

  • (1-Benzylpiperidin-4-yl)methanol

  • 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

  • Sodium periodate (B1199274) (NaIO₄)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve (1-benzylpiperidin-4-yl)methanol in dichloromethane.

  • Add catalytic amounts of TEMPO and sodium bromide.

  • Add sodium periodate to the mixture and stir at room temperature.

  • The reaction progress should be monitored by TLC. The reaction time is typically between 5 to 12 hours.[4]

  • Upon completion, work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data (Step 2):

ParameterValueReference
Starting Material(1-Benzylpiperidin-4-yl)methanol[4]
Oxidizing SystemTEMPO, NaIO₄, NaBr[4]
SolventDichloromethane[4]
Reaction Temperature20-25 °C[4]
Reaction Time5-12 hours[4]

Experimental Workflow

The following diagram illustrates the logical flow of the primary synthesis method.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) prep_glassware Dry Glassware dissolve Dissolve Ester in Toluene prep_glassware->dissolve prep_reagents Prepare Reagents prep_reagents->dissolve cool Cool to -78 °C dissolve->cool add_dibal Add DIBAL-H cool->add_dibal stir Stir for 1 hr at -78 °C add_dibal->stir quench Quench with Methanol stir->quench warm Warm to Room Temperature quench->warm filter Filter through Celite warm->filter concentrate Concentrate Filtrate filter->concentrate distill Vacuum Distillation concentrate->distill

References

Application Notes and Protocols: TEMPO-Mediated Oxidation for the Synthesis of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzylpiperidine-4-carbaldehyde via TEMPO-mediated oxidation of (1-benzylpiperidin-4-yl)methanol. This method offers a reliable and efficient route to a key intermediate in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a co-oxidant, ensuring high yield and purity of the final product. This approach is advantageous due to its mild reaction conditions, operational simplicity, and suitability for industrial-scale production.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the aldehyde functional group serves as a versatile precursor for a wide range of molecular scaffolds. This compound is a critical building block in the synthesis of numerous biologically active molecules. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, which can lead to toxic waste and harsh reaction conditions.

TEMPO-mediated oxidation has emerged as a powerful and environmentally benign alternative for the selective oxidation of primary alcohols.[1][2] The reaction proceeds via a catalytic cycle where the stable nitroxyl (B88944) radical, TEMPO, is oxidized to the active N-oxoammonium salt, which in turn oxidizes the alcohol to the corresponding aldehyde. A stoichiometric co-oxidant is required to regenerate the active N-oxoammonium species.[1] Various co-oxidant systems have been developed, including sodium hypochlorite (B82951) (NaOCl), sodium periodate (B1199274) (NaIO₄), and systems involving metal co-catalysts with air as the terminal oxidant.[3][4][5]

This application note focuses on a robust and scalable protocol for the synthesis of this compound utilizing a TEMPO/sodium periodate/sodium bromide system, as detailed in the patent literature.[5][6] This method has been demonstrated to provide high yields and excellent product purity, making it an attractive choice for both laboratory and industrial applications.[5]

Reaction Principle and Workflow

The TEMPO-mediated oxidation of (1-benzylpiperidin-4-yl)methanol to this compound involves a catalytic cycle. The primary oxidant, sodium periodate, in the presence of a catalytic amount of sodium bromide, oxidizes TEMPO to its active N-oxoammonium salt form. This species then selectively oxidizes the primary alcohol to the aldehyde, after which it is regenerated by the co-oxidant.

ReactionWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_product Product Start (1-benzylpiperidin-4-yl)methanol Reaction Oxidation in Dichloromethane (B109758)/Water (20-25°C, 5-12h) Start->Reaction TEMPO TEMPO (catalyst) TEMPO->Reaction Cooxidant NaIO4 / NaBr (co-oxidant) Cooxidant->Reaction Separation Phase Separation Reaction->Separation Washing Wash Organic Layer (Na2S2O3 solution) Separation->Washing Drying Drying (Na2SO4) Washing->Drying Purification Distillation Drying->Purification End This compound Purification->End

Caption: Workflow for the TEMPO-mediated synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reaction parameters and outcomes for the synthesis of this compound using a TEMPO/NaIO₄/NaBr system, based on reported experimental data.[5][6]

ParameterValueReference
Reactants
(1-benzylpiperidin-4-yl)methanol25 mmol[5][6]
TEMPO0.25 - 3 mmol[5][6]
Sodium Periodate (NaIO₄)30 mmol[5][6]
Sodium Bromide (NaBr)3 mmol[5][6]
Solvent System
Dichloromethane100 mL[6]
Water60 mL[6]
Reaction Conditions
Temperature20 - 25 °C[5][6]
Reaction Time5 - 12 hours[5][6]
Product
This compound
Yield84.3 - 93.3%[5]
Purity (HPLC)99%[5]

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of this compound.[5][6]

Materials:

  • (1-benzylpiperidin-4-yl)methanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • 1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, add (1-benzylpiperidin-4-yl)methanol (5.1 g, 25 mmol) and TEMPO (39 mg, 0.25 mmol) to 100 mL of dichloromethane.[6]

  • Preparation of Oxidant Solution: In a separate beaker, prepare a mixed-salt aqueous solution by dissolving sodium periodate (6.4 g, 30 mmol) and sodium bromide (0.3 g, 3 mmol) in 60 mL of deionized water.[5][6]

  • Reaction: Vigorously stir the dichloromethane solution of the alcohol and TEMPO. Add the aqueous oxidant solution to the reaction flask. Maintain the reaction temperature at 20-25 °C and continue vigorous stirring for 5 to 12 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic (lower) layer.

    • Wash the organic layer twice with 50 mL of 1 M sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted oxidant.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound as a pale yellow liquid.[5]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

  • Oxidizing agents should be handled with caution.

Conclusion

The TEMPO-mediated oxidation of (1-benzylpiperidin-4-yl)methanol provides an efficient, selective, and scalable method for the synthesis of this compound. The use of a catalytic amount of TEMPO with sodium periodate as the co-oxidant under mild, biphasic conditions results in high yields and excellent product purity. This protocol is a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the DIBAL-H Reduction of 1-Benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to aldehydes is a pivotal transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules, particularly in the pharmaceutical industry. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent widely employed for the partial reduction of nitriles and esters to their corresponding aldehydes.[1][2][3] Its bulky nature prevents over-reduction to the primary amine, a common side reaction with less sterically hindered hydrides like lithium aluminum hydride.[2][3] This document provides detailed application notes and a comprehensive protocol for the DIBAL-H reduction of 1-benzylpiperidine-4-carbonitrile (B2688994) to 1-benzylpiperidine-4-carbaldehyde, a valuable building block in medicinal chemistry.

Reaction Principle and Mechanism

The DIBAL-H reduction of nitriles proceeds through a well-established mechanism. The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile.[4] This coordination activates the nitrile group, making the carbon atom more electrophilic and susceptible to intramolecular hydride transfer from the aluminum. The resulting imine-aluminum complex is stable at low temperatures.[4][5] Subsequent aqueous work-up hydrolyzes this intermediate to furnish the desired aldehyde.[1][2] Careful control of the reaction temperature, typically at -78 °C, is crucial to prevent the breakdown of the intermediate and subsequent over-reduction to the amine.[3][4]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the DIBAL-H reduction of 1-benzylpiperidine-4-carbonitrile and a related substrate. This data is intended for easy comparison and to provide a baseline for reaction optimization.

SubstrateDIBAL-H (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Benzylpiperidine-4-carbonitrile1.5Toluene (B28343)0290.1[6]
1-Benzylpiperidine-4-carbonitrile1.0 - 2.0Toluene-25 to 250.5 - 2Not specified[6]
General Nitrile~1.0DCM, THF, or Toluene-781 - 3Substrate dependent[4]

Experimental Protocol

This protocol details the procedure for the DIBAL-H reduction of 1-benzylpiperidine-4-carbonitrile to this compound.

Materials:

  • 1-Benzylpiperidine-4-carbonitrile

  • DIBAL-H (1.0 M or 1.5 M solution in a suitable solvent like toluene or hexanes)

  • Anhydrous Toluene (or other suitable anhydrous solvent like Dichloromethane (B109758) or THF)

  • Methanol (B129727)

  • 2N Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-benzylpiperidine-4-carbonitrile (1.0 equiv) in anhydrous toluene.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0 - 2.0 equiv) dropwise to the stirred solution of the nitrile, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature for the specified time (0.5 - 2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Work-up: Adjust the pH of the mixture to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting this compound can be used directly or purified further by vacuum distillation if necessary.

Visualizations

Experimental Workflow

DIBALH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve 1-benzylpiperidine-4-carbonitrile in anhydrous toluene B Cool solution to 0 °C A->B C Slowly add DIBAL-H solution B->C Under N2 atmosphere D Stir at 0 °C for 2h C->D E Monitor by TLC D->E F Quench with Methanol E->F Reaction complete G Adjust pH to ~8 with 2N NaOH F->G H Extract with Dichloromethane G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L This compound K->L Crude Product

Caption: Experimental workflow for the DIBAL-H reduction.

Signaling Pathway (Reaction Mechanism)

DIBALH_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products Nitrile 1-Benzylpiperidine-4-carbonitrile Coordination Lewis Acid-Base Adduct Nitrile->Coordination DIBALH DIBAL-H DIBALH->Coordination Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer Intramolecular Imine_Complex Imine-Aluminum Complex (Stable at low temp) Hydride_Transfer->Imine_Complex Hydrolysis Aqueous Work-up (Hydrolysis) Imine_Complex->Hydrolysis Quenching Aldehyde This compound Hydrolysis->Aldehyde

References

Application Notes and Protocols for Aldol Condensation Reactions Using 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone-like compounds via Aldol condensation, utilizing 1-Benzylpiperidine-4-carbaldehyde as a key starting material. The resulting α,β-unsaturated ketones, incorporating the N-benzylpiperidine moiety, are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.

Introduction

The Aldol condensation, particularly the Claisen-Schmidt variant, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enolizable ketone with an aldehyde to form an α,β-unsaturated ketone. This compound is a valuable building block in this reaction, as the resulting chalcone-like structures are precursors to a wide range of biologically active molecules. The N-benzylpiperidine fragment is a recognized pharmacophore found in numerous approved drugs, contributing to improved physicochemical properties and target interactions.[1] Chalcones, in general, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Applications in Drug Discovery

Chalcones derived from this compound are being investigated for various therapeutic applications, primarily in oncology and infectious diseases.

  • Anticancer Activity: Chalcones are known to exert cytotoxic effects on cancer cells through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4][5] The presence of the N-benzylpiperidine moiety can enhance the anticancer activity of these compounds.[6]

  • Antimicrobial Activity: The α,β-unsaturated ketone system in chalcones is a reactive pharmacophore that can interact with biological nucleophiles, leading to antimicrobial effects. Chalcone (B49325) derivatives have shown potential against a range of bacteria and fungi.[2][7]

Experimental Protocols

The following section details the experimental procedures for the Aldol condensation of this compound with various ketones.

Protocol 1: Synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil Precursor)

This protocol describes a key step in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 5,6-Dimethoxy-1-indanone (1.0 eq)

  • Sodium Hydroxide (NaOH) flakes (3.2 eq)

  • Methanol (B129727) (MeOH)

  • 5% Acetic Acid solution

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 5,6-dimethoxy-indanone (1.0 eq) in methanol under an inert atmosphere at room temperature.

  • Slowly add NaOH flakes (3.2 eq) to the stirred solution.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (1:1) mobile phase.

  • Upon completion of the reaction, a solid will form. Filter the solid product.

  • Wash the filtered solid with a 5% acetic acid solution, followed by a methanol wash.

  • Dry the purified product.[8]

Protocol 2: General Procedure for the Synthesis of Chalcones from Substituted Acetophenones

This protocol outlines a general method for the Claisen-Schmidt condensation of this compound with various substituted acetophenones.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (B1666503) (e.g., 4-hydroxyacetophenone, 4-chloroacetophenone) (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (95%) or Methanol

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Prepare a solution of KOH or NaOH in water and cool it in an ice bath.

  • Slowly add the cold alkaline solution to the stirred solution of the carbonyl compounds.

  • Continue stirring at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the acetophenone. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various chalcones derived from this compound.

Table 1: Aldol Condensation of this compound with various Ketones

KetoneCatalystSolventTemperatureTime (h)Yield (%)Reference
5,6-Dimethoxy-1-indanoneNaOHMethanolRoom Temp.3High[8]
Substituted AcetophenonesKOH/NaOHEthanol/MethanolRoom Temp.2-24Moderate to HighGeneral Protocol
Cyclic KetonesNaOH/KOHEthanol/MethanolRoom Temp.2-12Moderate to HighGeneral Protocol
Heteroaryl KetonesBaseEthanol/MethanolRoom Temp.4-24Moderate to HighGeneral Protocol

Table 2: Biological Activity of Chalcones Derived from this compound

Chalcone DerivativeBiological ActivityCell Line/OrganismIC50 / MIC (µM)Reference
(E)-3-(1-benzylpiperidin-4-yl)-1-(aryl)prop-2-en-1-onesAnticancerVarious Cancer Cell LinesVariesGeneral Chalcone Data
Chalcones with N-benzylpiperidine moietyAntimicrobialS. aureus, E. coliVariesGeneral Chalcone Data

Note: Specific IC50/MIC values for chalcones derived directly from this compound are not widely reported in the literature and would require specific experimental determination.

Visualizations

Experimental Workflow for Chalcone Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of chalcones from this compound and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: This compound Ketone (e.g., Acetophenone) reaction Claisen-Schmidt Condensation (Base Catalyst, Solvent) start->reaction workup Work-up & Purification (Precipitation, Filtration, Recrystallization) reaction->workup product Purified Chalcone Derivative workup->product cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) product->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50/MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis

Caption: General workflow for chalcone synthesis and biological screening.

Proposed Mechanism of Action for Anticancer Chalcones

Many chalcones exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

G chalcone Chalcone Derivative (with N-benzylpiperidine) tubulin Tubulin Dimers chalcone->tubulin Binds to microtubules Microtubule Polymerization chalcone->microtubules Inhibits tubulin->microtubules Polymerizes to form disruption Disruption of Microtubule Dynamics microtubules->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

References

Application Notes and Protocols: Synthesis of Donepezil Utilizing 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215), marketed under the trade name Aricept, is a cornerstone in the palliative treatment of Alzheimer's disease.[1][2] It functions as a centrally acting reversible acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission in the brain.[3][4][5] A key intermediate in the industrially scalable synthesis of Donepezil is 1-Benzylpiperidine-4-carbaldehyde.[6][7] This document provides detailed application notes and protocols for the synthesis of Donepezil, focusing on the crucial condensation reaction between this compound and 5,6-dimethoxy-1-indanone.

Chemical Synthesis Pathway

The synthesis of Donepezil from this compound is a well-established route, primarily involving a condensation reaction followed by a reduction. The overall pathway can be visualized as follows:

Donepezil_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indanone 5,6-dimethoxy-1-indanone Condensation Aldol (B89426) Condensation Indanone->Condensation Aldehyde This compound Aldehyde->Condensation Intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one Reduction Reduction Intermediate->Reduction Donepezil Donepezil Condensation->Intermediate Base (e.g., NaOH, LDA) Reduction->Donepezil Reducing Agent (e.g., H₂/Pd/C, Raney Ni)

Caption: Overall synthetic pathway for Donepezil.

Key Synthetic Steps and Quantitative Data

The synthesis of Donepezil from this compound primarily involves two key transformations: an aldol condensation and a subsequent reduction. Various reaction conditions have been reported, each with its own advantages. The following tables summarize the quantitative data from different methodologies.

Table 1: Synthesis of this compound
PrecursorReagentsSolventYield (%)Purity (%)Reference
N-Benzyl piperidine (B6355638) alcoholOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)Dichloromethane96Not Specified[8]
(1-benzyl-4-piperidyl)methanol2,2,6,6-tetramethyl-1-piperidone, Sodium periodate, Sodium bromideDichloromethane93.3>99 (HPLC)[9]
N-Benzyl-4-piperidoneDimethyloxosulfonium methylide, then Magnesium bromide etherateNot SpecifiedHighNot Specified[10]
Table 2: Condensation of this compound with 5,6-dimethoxy-1-indanone
BaseSolventTemperatureReaction TimeYield (%)Reference
Sodium hydroxide (B78521) (NaOH)MethanolRoom Temperature3 hNot Specified[8]
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to Room TempNot SpecifiedNot Specified[1][11]
Amberlyst A-26 (Basic Resin)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
Table 3: Reduction of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one to Donepezil
Reducing AgentCatalystSolventYield (%)Purity (%)Reference
Hydrogen (H₂)Palladium on Carbon (Pd/C)Tetrahydrofuran (THF)Not SpecifiedNot Specified[1]
Not SpecifiedRaney NickelMethanolNot Specified>99.6 (HPLC)[8]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Donepezil.

Protocol 1: Synthesis of this compound via Swern Oxidation[8]

Swern_Oxidation_Workflow start Start step1 Charge flask with oxalyl chloride, dichloromethane, and DMSO at -70 °C start->step1 step2 Add N-Benzyl piperidine alcohol step1->step2 step3 Stir for a specified time step2->step3 step4 Quench reaction with triethylamine step3->step4 step5 Work-up with water and extract with dichloromethane step4->step5 step6 Dry organic phase and remove solvent in vacuo step5->step6 end Obtain this compound step6->end

Caption: Workflow for Swern Oxidation.

Methodology:

  • A round bottom flask is charged with oxalyl chloride (1.2 equivalents), dichloromethane, and anhydrous dimethyl sulfoxide (B87167) (DMSO) (2 equivalents).

  • The reaction mixture is cooled to -70 °C in a cryo bath and stirred for 15 minutes.

  • N-Benzyl piperidine alcohol (1 equivalent) is added slowly to the reaction mixture.

  • The mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

  • Triethylamine is added to quench the reaction.

  • The reaction mass is quenched with chilled water.

  • The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to afford N-benzyl piperidine-4-carboxaldehyde.

Protocol 2: Condensation of this compound and 5,6-dimethoxy-indanone using NaOH[8]

Aldol_Condensation_Workflow start Start step1 Dissolve 5,6-dimethoxy-indanone in methanol under inert atmosphere start->step1 step2 Slowly add NaOH flakes step1->step2 step3 Add this compound step2->step3 step4 Stir at room temperature for 3 hours (monitor by TLC) step3->step4 step5 Filter the solid formed step4->step5 step6 Wash with 5% acetic acid and then methanol step5->step6 step7 Dry the product step6->step7 end Obtain 2-(1-benzylpiperidin-4-ylmethyliden)- 5,6-dimethoxyindan-1-one step7->end Reduction_Workflow start Start step1 Suspend 2-(1-benzylpiperidin-4-ylmethyliden)- 5,6-dimethoxyindan-1-one in methanol start->step1 step2 Add Raney Nickel and methane (B114726) sulfonic acid step1->step2 step3 Hydrogenate the mixture step2->step3 step4 Filter the catalyst step3->step4 step5 Concentrate the filtrate step4->step5 step6 Purify the crude product step5->step6 end Obtain Donepezil step6->end

References

Application Note: Protocol for Reductive Amination with 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is pivotal in the construction of complex molecules and pharmaceutical intermediates. 1-Benzylpiperidine-4-carbaldehyde is a valuable building block, and its conversion to various 4-(aminomethyl)-1-benzylpiperidine derivatives is a key step in the development of novel therapeutics. This application note provides detailed protocols for the reductive amination of this compound with various amines, utilizing common reducing agents.

Reaction Mechanism

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step mechanism within a single pot. The first step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is often catalyzed by a mild acid. The hemiaminal then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a reducing agent, typically a hydride donor, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R1R2NH amine Primary/Secondary Amine (R1R2NH) amine->hemiaminal reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted-4-(aminomethyl)-1-benzylpiperidine reducing_agent->product iminium Imine/Iminium Ion hemiaminal->iminium - H2O iminium->product + [H-] from Reducing Agent

Caption: General mechanism of reductive amination.

Data Presentation: Representative Reductive Amination Reactions

The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with representative primary aliphatic, primary aromatic, and secondary amines. These are illustrative examples based on established protocols for similar substrates.

Amine SubstrateReducing AgentSolventTime (h)Temp (°C)Expected Yield (%)
BenzylamineNaBH(OAc)₃DCE4 - 122585 - 95
AnilineNaBH(OAc)₃DCE12 - 242570 - 85
DiethylamineNaBH₃CNMeOH12 - 242575 - 90

Experimental Protocols

Two common and effective protocols for the reductive amination of this compound are provided below.

Protocol 1: Using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often the reagent of choice for reductive aminations due to its tolerance of mildly acidic conditions which can catalyze imine formation.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • For less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.

  • Stir the reaction mixture at room temperature for 4 to 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-(aminomethyl)-1-benzylpiperidine.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent that is stable in protic solvents like methanol. It is particularly effective at reducing iminium ions.

Materials:

  • This compound

  • Amine (e.g., Diethylamine)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 to 24 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow start Start dissolve Dissolve Aldehyde and Amine in Solvent start->dissolve add_reducing_agent Add Reducing Agent dissolve->add_reducing_agent stir Stir at Room Temperature add_reducing_agent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction (e.g., NaHCO3 aq.) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for reductive amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine/iminium ion formation.Add a catalytic amount of acetic acid to facilitate imine formation. For less reactive substrates, consider a two-step procedure: form the imine first (e.g., with azeotropic removal of water), then add the reducing agent.
Decomposition of the reducing agent.Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like NaBH(OAc)₃.
Formation of Alcohol Byproduct Reduction of the aldehyde before imine formation.Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as NaBH(OAc)₃ or NaBH₃CN. If using a more reactive reducing agent like NaBH₄, allow sufficient time for imine formation before adding the hydride.
Mixture of Products (Over-alkylation with primary amines) The desired secondary amine is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.Use a slight excess of the primary amine. For problematic substrates, a two-step procedure of imine formation followed by reduction may be necessary.

The reductive amination of this compound is an efficient method for the synthesis of a diverse range of 4-(aminomethyl)-1-benzylpiperidine derivatives. The choice of protocol, particularly the reducing agent, can be tailored to the specific amine substrate and desired scale of the reaction. Sodium triacetoxyborohydride is often the reagent of choice for its mildness, selectivity, and safety profile. The protocols and troubleshooting guide provided in this application note offer a comprehensive resource for researchers in drug discovery and development.

Application Notes and Protocols for Grignard Reactions Involving 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carbaldehyde is a versatile synthetic intermediate, particularly in the construction of pharmacologically active molecules. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics targeting the central nervous system (CNS) and other biological systems. The aldehyde functionality at the 4-position provides a key handle for introducing molecular diversity through reactions such as the Grignard reaction. This allows for the synthesis of chiral secondary alcohols, which can serve as precursors to a variety of downstream products with potential therapeutic applications.

The addition of organomagnesium halides (Grignard reagents) to this compound facilitates the formation of new carbon-carbon bonds, leading to the creation of α-substituted-(1-benzyl-4-piperidinyl)methanols. These products are valuable building blocks in drug discovery, enabling the exploration of structure-activity relationships (SAR) by varying the R-group introduced by the Grignard reagent.

Applications in Drug Discovery

The derivatives synthesized from Grignard reactions with this compound are of significant interest in the development of novel therapeutics. The resulting secondary alcohol can be a key pharmacophoric feature or a precursor for further functionalization. Potential applications of these derivatives include:

  • CNS Agents: The piperidine moiety is a common feature in drugs targeting CNS disorders. The lipophilic nature of the benzyl (B1604629) group can facilitate blood-brain barrier penetration.

  • Analgesics: The core structure is related to several classes of analgesic compounds.

  • Antihistamines and Anticholinergics: Modification of the piperidine scaffold is a common strategy in the design of these agents.

Quantitative Data Summary

While specific quantitative data for a wide range of Grignard reactions with this compound is not extensively reported in publicly available literature, the following table provides a representative summary of expected yields based on analogous reactions with similar aldehydes. The yields are dependent on the specific Grignard reagent used and the precise reaction conditions.

Grignard Reagent (R-MgX)R GroupProductExpected Yield (%)
Methylmagnesium bromideMethyl(1-Benzylpiperidin-4-yl)(methyl)methanol85-95
Ethylmagnesium bromideEthyl(1-Benzylpiperidin-4-yl)(ethyl)methanol80-90
Phenylmagnesium bromidePhenyl(1-Benzylpiperidin-4-yl)(phenyl)methanol75-85
Vinylmagnesium bromideVinyl(1-Benzylpiperidin-4-yl)(vinyl)methanol70-80
Allylmagnesium bromideAllyl(1-Benzylpiperidin-4-yl)(allyl)methanol70-85

Note: The yields presented are hypothetical and intended for illustrative purposes. Actual yields may vary based on experimental conditions and the purity of reagents.

Experimental Protocols

The following protocols provide a detailed methodology for performing a Grignard reaction with this compound.

Protocol 1: General Procedure for the Grignard Reaction

This protocol outlines a general method for the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (approximately 0.2 M solution) in the round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while maintaining the temperature at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-substituted-(1-benzyl-4-piperidinyl)methanol.

Protocol 2: Synthesis of (1-Benzylpiperidin-4-yl)(phenyl)methanol

This protocol provides a specific example for the synthesis of (1-benzylpiperidin-4-yl)(phenyl)methanol using phenylmagnesium bromide.

Materials:

  • This compound (5.0 g, 24.6 mmol)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 9.8 mL, 29.5 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Saturated aqueous ammonium chloride solution (50 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane (B92381) mixture)

Procedure:

  • Under an inert atmosphere of nitrogen, dissolve this compound (5.0 g, 24.6 mmol) in anhydrous diethyl ether (100 mL) in a flame-dried 250 mL two-necked round-bottom flask.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Add phenylmagnesium bromide (9.8 mL of a 3.0 M solution in diethyl ether, 29.5 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1.5 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent).

  • Slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (1-benzylpiperidin-4-yl)(phenyl)methanol as a white solid.

Visualizations

Grignard_Reaction_Workflow aldehyde 1-Benzylpiperidine- 4-carbaldehyde reaction Grignard Addition (0 °C) aldehyde->reaction grignard Grignard Reagent (R-MgX) grignard->reaction solvent Anhydrous Ether/THF solvent->reaction workup Aqueous Workup (NH4Cl) reaction->workup product α-Substituted- (1-benzyl-4-piperidinyl)methanol workup->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the Grignard reaction.

Signaling_Pathway_Analogy start 1-Benzylpiperidine- 4-carbaldehyde intermediate Intermediate Alcohol Product start->intermediate Introduce 'R' group reagent Grignard Reagent (R-MgX) reagent->intermediate modification Further Synthetic Modifications intermediate->modification e.g., Oxidation, Esterification drug_candidates Diverse Library of Drug Candidates modification->drug_candidates

Caption: Synthetic strategy for generating diverse compounds.

Application Note: Purification of 1-Benzylpiperidine-4-carbaldehyde by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6) is a key chemical intermediate, notably serving as a precursor in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease.[1] Given its role in pharmaceutical manufacturing, achieving high purity (typically ≥98.0%) is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The compound is a high-boiling liquid, with a boiling point at atmospheric pressure reported between 299.5°C and 315.4°C.[1][2][3] Such high temperatures can lead to thermal decomposition, reducing yield and generating impurities.[4] Vacuum distillation is the preferred purification method as it lowers the boiling point of the compound, enabling distillation at a significantly lower temperature, thereby preventing degradation and allowing for efficient separation from less volatile impurities.[5]

Principle of the Method

Vacuum distillation is a separation technique performed under reduced pressure.[5] According to the Clausius-Clapeyron relation, lowering the pressure above a liquid decreases its boiling point.[5] This method is indispensable for purifying compounds that are thermally sensitive or have very high boiling points at ambient pressure.[5][6] By significantly reducing the distillation temperature, this technique minimizes the risk of thermal decomposition, oxidation, and other side reactions, resulting in a higher purity product and better overall yield. The process involves a standard distillation apparatus connected to a vacuum source, with careful monitoring of both temperature and pressure.[7]

Experimental Protocol

Objective

To provide a detailed methodology for the purification of crude this compound to a purity of >98% using vacuum distillation.

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying, if necessary)[8]

    • High-vacuum grease

  • Glassware & Equipment:

    • Round-bottom flask (sized so the liquid fills approximately half to two-thirds of its volume)[9]

    • Magnetic stir bar[7]

    • Heating mantle with integrated magnetic stirrer

    • Claisen adapter (to prevent bumping)[7]

    • Distillation head with thermometer adapter

    • Thermometer (with appropriate range)

    • Vigreux or other fractionating column (optional, for enhanced separation)

    • Liebig condenser

    • Vacuum adapter (distillation receiver adapter)

    • Multiple receiving flasks (a "cow" or "pig" type adapter is highly recommended to allow for fraction collection without breaking the vacuum)[10]

    • Glassware clips to secure joints

    • Thick-walled vacuum tubing[7]

    • Vacuum trap (cold finger with dry ice/acetone or a liquid nitrogen trap is essential to protect the pump)[7]

    • Vacuum pump capable of reaching <10 mmHg

    • Manometer or vacuum gauge

Safety Precautions

  • Chemical Hazards: this compound is toxic if swallowed and causes serious eye damage.[2][11] It is also classified as air-sensitive.[4][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3] All operations should be conducted inside a certified chemical fume hood.[4]

  • Equipment Hazards: Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks, stars, or defects before use.[7] It is advisable to use a blast shield around the apparatus. Never distill the flask to dryness, as this can cause the formation of explosive peroxides or concentrate unstable residues.[9]

Procedure

  • Preparation of Crude Material:

    • If the crude this compound contains residual solvents or water from a prior work-up, it should be pre-treated. A typical synthetic work-up involves washing the organic layer, drying it over anhydrous sodium sulfate, filtering, and removing the solvent in vacuo.[8] Ensure the starting material is as dry as possible before distillation.

  • Apparatus Assembly:

    • Place a magnetic stir bar into the appropriately sized round-bottom flask and add the crude aldehyde.

    • Lightly grease all ground-glass joints to ensure a complete seal.[7]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is crucial to prevent the solution from bumping into the condenser.[7]

    • Position the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Secure all glassware connections with clips. Clamp the apparatus securely at the neck of the distillation flask and the condenser.

    • Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump. Connect the manometer to the system to monitor the pressure.

    • Connect the condenser to a circulating water source, ensuring water flows in at the bottom inlet and out at the top outlet.[10]

  • Distillation Process:

    • Begin stirring the crude material.

    • Turn on the cooling water to the condenser.

    • Turn on the vacuum pump and allow the system to evacuate. Check for audible hissing sounds that would indicate a leak. The pressure should drop to a stable, low value (ideally below 10 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation pot. Collect any initial, low-boiling distillate (foreshoots) in the first receiving flask. This fraction may contain residual solvents or more volatile impurities.

    • As the temperature of the vapor rises and stabilizes, rotate the receiving adapter to a clean flask to collect the main fraction. Record the stable vapor temperature and the corresponding pressure.

    • Maintain a steady distillation rate of approximately 1-2 drops per second by carefully controlling the heat input.[9]

    • When the majority of the product has distilled and the temperature begins to drop, or if the temperature rises sharply indicating co-distillation of impurities, switch to the final receiving flask to collect the tailing fraction.

    • Stop the distillation by removing the heating mantle. Do not distill to dryness. [9]

  • Shutdown:

    • Allow the entire apparatus to cool to room temperature while the vacuum is still applied.

    • Once cooled, slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen or argon.

    • Turn off the vacuum pump, stirrer, and condenser water.

    • Disassemble the apparatus. Weigh the collected pure fraction and calculate the yield.

    • Analyze the purified product for purity using methods such as GC, HPLC, or NMR.

Data Presentation

The following table summarizes typical results expected from the purification of this compound.

ParameterBefore Purification (Crude)After Purification (Main Fraction)
Appearance Yellow to amber liquid[1]Colorless to pale yellow liquid[1]
Purity (by GC/HPLC) ~90-95%>99.0%[13]
Boiling Point N/ADependent on pressure (e.g., ~140-150 °C @ 2-5 mmHg)
Yield N/ATypically 80-90%
Refractive Index (n20/D) Variable1.537[2][3]
Molecular Formula C₁₃H₁₇NO[11]C₁₃H₁₇NO[11]
Molecular Weight 203.28 g/mol [11]203.28 g/mol [11]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_fractions Products & Analysis Crude Crude Product (this compound) Drying Drying Step (If necessary) Crude->Drying Setup Apparatus Setup (Grease joints, assemble glassware) Drying->Setup Vacuum Apply Vacuum (Check for leaks, stabilize pressure) Setup->Vacuum Heat Gentle Heating (With stirring) Vacuum->Heat Collect Fraction Collection Heat->Collect Foreshot Foreshot (Discard) Collect->Foreshot Low BP Main Main Fraction (Pure Product) Collect->Main Stable BP Residue Residue (Discard) Collect->Residue High BP Analysis Purity Analysis (GC, HPLC, NMR) Main->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 1-Benzylpiperidine-4-carbaldehyde using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive experimental protocols for sample preparation, data acquisition, and processing. The characteristic ¹H and predicted ¹³C NMR spectral data are summarized in tabular format to serve as a reference for researchers engaged in the synthesis, quality control, and analysis of this important heterocyclic compound and its derivatives.

Introduction

This compound is a key synthetic intermediate in the preparation of various pharmaceutical compounds. Its structural integrity and purity are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This application note details the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, ensuring reliable and reproducible results.

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

¹H NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Data Acquisition

For the ¹³C NMR spectrum, the following parameters are suggested.

  • Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 250 ppm (-25 to 225 ppm)

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum.

Data Presentation

The experimental ¹H NMR data and predicted ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The experimental ¹H NMR data was obtained in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.6s1HH-7 (Aldehyde)
7.2-7.4m5HH-9, H-10, H-11 (Aromatic)
3.5s2HH-8 (Benzyl CH₂)
2.75-2.9m2HH-2e, H-6e
2.17-2.3m1HH-4
2.05-2.17m2HH-2a, H-6a
1.8-1.9m2HH-3e, H-5e
1.6-1.8m2HH-3a, H-5a

s = singlet, m = multiplet

Data sourced from PrepChem.com[1]

¹³C NMR Spectral Data (Predicted)

Note: Experimental ¹³C NMR data for this compound was not available in the searched public domain resources. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

Predicted Chemical Shift (δ) ppmAssignment
~202C-7 (Aldehyde C=O)
~138C-ipso (Aromatic)
~129C-ortho (Aromatic)
~128C-para (Aromatic)
~127C-meta (Aromatic)
~63C-8 (Benzyl CH₂)
~53C-2, C-6
~49C-4
~28C-3, C-5

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and the general experimental workflow.

Structure of this compound with Atom Numbering cluster_numbering structure structure c1 1(N) c2 2 c3 3 c4 4 c5 5 c6 6 c7 7(CHO) c8 8(CH2) c9 9 c10 10 c11 11

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition (400 MHz) transfer->h1_nmr c13_nmr 13C NMR Acquisition (100 MHz) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing to TMS phase_base->reference peak_int Peak Picking & Integration reference->peak_int assign Structural Assignment peak_int->assign report Generate Report assign->report

Caption: Experimental workflow for NMR characterization.

References

Application Note: FT-IR Analysis of the Aldehyde Group in 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of the aldehyde functional group in 1-benzylpiperidine-4-carbaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. FT-IR is a rapid and non-destructive analytical technique ideal for the identification of functional groups in organic molecules. The characteristic vibrational frequencies of the aldehyde C-H and carbonyl (C=O) bonds provide a clear spectral signature for this compound. This application note outlines two common sample preparation and analysis protocols: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method. Expected vibrational frequencies for the key functional groups are summarized for easy reference.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence and purity of the aldehyde functional group are critical for subsequent reaction steps. FT-IR spectroscopy offers a straightforward and reliable method for confirming the identity of this functional group by detecting its characteristic vibrational modes.

The aldehyde group is distinguished by two key features in an infrared spectrum:

  • C-H Stretch: The C-H bond of the aldehyde group exhibits one or two distinct stretching vibrations in the range of 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic as few other functional groups absorb in this region.[1]

  • C=O Stretch: The carbonyl group (C=O) of a saturated aliphatic aldehyde produces a strong and sharp absorption band typically between 1740-1720 cm⁻¹.[1][2]

This note provides standardized protocols for obtaining high-quality FT-IR spectra of this compound to verify the presence of the aldehyde moiety.

Expected FT-IR Data

The primary vibrational modes for the aldehyde group in this compound are summarized in the table below. These values are based on established ranges for aliphatic aldehydes.[1][2][3]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch~2820Medium
AldehydeC-H Stretch~2720Medium
AldehydeC=O Stretch1740 - 1720Strong, Sharp
Alkane (Piperidine Ring)C-H Stretch3000 - 2850Strong
Aromatic (Benzyl Group)C-H Stretch3100 - 3000Medium
Aromatic (Benzyl Group)C=C Stretch1600 - 1475Medium-Weak

Experimental Protocols

Two common methods for the FT-IR analysis of solid organic compounds are detailed below. The selection of the method may depend on the available instrumentation and the physical form of the sample. For this compound, the Attenuated Total Reflectance (ATR) method using a neat sample has been documented.[4]

Protocol 1: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

This is a rapid method that requires minimal sample preparation.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory (e.g., Bruker Tensor 27 FT-IR[4])

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands of the aldehyde group as listed in the data table above.

  • Cleaning: After analysis, clean the ATR crystal and pressure arm tip thoroughly with a solvent and lint-free wipes.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Pellet press with die set

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Infrared lamp or oven (for drying KBr)

Procedure:

  • Sample Preparation: Add approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopy-grade KBr to an agate mortar.

  • Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify the characteristic aldehyde absorption bands. Note that moisture contamination can lead to broad O-H bands around 3400 cm⁻¹ and 1640 cm⁻¹.

Visualizations

FT_IR_Workflow atr_prep atr_prep background background atr_prep->background kbr_prep kbr_prep kbr_prep->background sample_scan sample_scan process process sample_scan->process identify_peaks identify_peaks process->identify_peaks

Aldehyde_IR_Logic cluster_carbonyl Carbonyl Region cluster_ch Aldehyde C-H Region spectrum FT-IR Spectrum Obtained peak_1720 Strong, sharp peak at ~1720-1740 cm⁻¹? spectrum->peak_1720 peak_2720 Two peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹? spectrum->peak_2720 is_carbonyl C=O group present peak_1720->is_carbonyl Yes no_carbonyl C=O group absent peak_1720->no_carbonyl No conclusion Conclusion: This compound Structure Confirmed is_carbonyl->conclusion is_aldehyde_ch Aldehyde C-H present peak_2720->is_aldehyde_ch Yes no_aldehyde_ch Aldehyde C-H absent peak_2720->no_aldehyde_ch No is_aldehyde_ch->conclusion

References

Application Notes and Protocols: Large-Scale Synthesis of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzylpiperidine-4-carbaldehyde (also known as N-Benzyl-4-formylpiperidine), with CAS number 22065-85-6, is a critical intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of Donepezil hydrochloride, a widely used medication for the treatment of Alzheimer's disease.[1][2] The piperidine (B6355638) ring structure within this aldehyde is a key building block for the pharmacological activity of Donepezil.[1] The demand for high-purity this compound necessitates robust and scalable synthetic methods suitable for industrial production. This document outlines key considerations and detailed protocols for its large-scale synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and quality control during large-scale production.

PropertyValue
Molecular Formula C₁₃H₁₇NO[1][3]
Molecular Weight 203.28 g/mol [1][3]
Appearance Colorless to yellow liquid[1] or white to off-white solid/viscous liquid[4]
Boiling Point 299.5 ± 33.0 °C at 760 mmHg[1]
Density ~1.1 ± 0.1 g/cm³[1]
Flash Point 104.3 ± 14.8 °C[1]
Purity (Typical) ≥98.0% (by GC)[1]

Synthetic Routes for Large-Scale Production

Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular route on an industrial scale depends on factors such as cost of starting materials, reaction efficiency, operational safety, and ease of purification. Below are summaries of prominent synthetic methods.

Method 1: Reduction of a Carboxylic Ester

This is a widely employed method involving the partial reduction of an ester, typically Ethyl or Methyl 1-benzylpiperidine-4-carboxylate, to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reducing agent for this transformation.

Method 2: Oxidation of a Primary Alcohol

The oxidation of (1-Benzylpiperidin-4-yl)methanol offers a direct route to the aldehyde. Various oxidation systems can be utilized, including Swern oxidation, Corey-Kim oxidation, and catalytic systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in the presence of a co-oxidant. A patent highlights a TEMPO-based system with sodium periodate (B1199274) and sodium bromide as being suitable for industrial production due to high yield and purity.[5]

Method 3: Reduction of a Nitrile

An alternative route involves the reduction of 1-Benzylpiperidine-4-carbonitrile. This method also typically employs a hydride reducing agent like DIBAL-H in the final step. The nitrile itself can be synthesized from N-benzyl-4-piperidinecarboxamide.[6]

Synthetic Workflow Visualization

The following diagram illustrates a common synthetic pathway starting from the oxidation of the corresponding alcohol.

G A (1-Benzylpiperidin-4-yl)methanol B Oxidation A->B Oxidizing Agent (e.g., TEMPO/NaIO4/NaBr) C This compound B->C D Purification (e.g., Vacuum Distillation) C->D E High-Purity Product D->E

Caption: Synthetic workflow for this compound via oxidation.

Experimental Protocols

The following are detailed protocols for the key synthetic methods.

Protocol 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate with DIBAL-H

This protocol is based on a high-yield laboratory procedure that is amenable to scaling up.

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Toluene (B28343)

  • Diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.5M solution)

  • Methanol

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable reactor, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.5M solution of DIBAL-H in toluene (1.1 to 1.5 equivalents) to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 2 hours.

  • Filter the mixture through a pad of diatomaceous earth and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.[7]

  • The crude product can be purified by vacuum distillation.[7]

Quantitative Data Summary (Protocol 1):

Reactant/ProductMolar Ratio/YieldKey Parameters
Ethyl 1-benzylpiperidine-4-carboxylate1 eq-
DIBAL-H (1.5M in toluene)1.14 eqTemperature: -78 °C
This compound92% Yield[7]Reaction Time: 1 hour
Protocol 2: Oxidation of (1-Benzylpiperidin-4-yl)methanol using TEMPO/NaIO₄/NaBr

This protocol is adapted from a patented method designed for industrial applicability.[5]

Materials:

  • (1-Benzylpiperidin-4-yl)methanol

  • 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Dichloromethane (or other suitable solvent like THF, DMF)[5]

Procedure:

  • Charge the reactor with (1-Benzylpiperidin-4-yl)methanol (1 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.11-0.14 equivalents) in dichloromethane.

  • Maintain the reaction temperature between 20-25 °C.[5]

  • Add sodium periodate (1 to 1.5 equivalents) to the mixture.

  • Stir the reaction mixture for 5 to 12 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).[5]

  • Upon completion, perform an appropriate aqueous workup to remove inorganic salts.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or vacuum distillation.

Quantitative Data Summary (Protocol 2):

ReactantMolar Ratio (relative to starting alcohol)Key Parameters
TEMPO1:500 to 1:50 (1:100 preferred)[5]Temperature: 20-25 °C[5]
Sodium periodate1:1 to 1.5:1[5]Solvent: Dichloromethane
Sodium bromide1:7 to 1:9[5]Reaction Time: 5-12 hours[5]
Protocol 3: Corey-Kim Oxidation of N-benzyl-4-hydroxymethylpiperidine

This method provides an alternative oxidation route that is operationally simple and efficient.[2]

Materials:

Procedure:

  • Dissolve N-benzyl-4-hydroxymethylpiperidine (1 equivalent) in toluene and cool the solution to between -15 °C and -10 °C under an argon atmosphere.[2]

  • Add dimethyl sulfide (1 equivalent) and triethylamine (1.2 equivalents) in a single portion and stir for 15-30 minutes.[2]

  • Add N-chlorosuccinimide (2.7 equivalents) portion-wise over 1 hour, ensuring the internal temperature remains between -15 °C and -10 °C.[2]

  • Stir the reaction mixture at this temperature for 3 hours, monitoring for completion by GC.[2]

  • Cautiously add a solution of aqueous sodium hydroxide at -10 °C to -5 °C.[2]

  • Allow the mixture to warm to 20 °C and stir for 1 hour.[2]

  • Separate the organic and aqueous layers. The organic layer contains the product.[2]

  • The product can be further purified by forming a bisulfite adduct, washing away impurities, and then regenerating the aldehyde.[2]

Quantitative Data Summary (Protocol 3):

ReactantMolar Ratio (relative to starting alcohol)Key Parameters
Dimethyl sulfide1.0 eqTemperature: -15 to -10 °C
Triethylamine1.2 eqReaction Time: 3 hours
N-chlorosuccinimide2.7 eqSolvent: Toluene

Safety and Handling

This compound is classified as toxic if swallowed and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For large-scale operations, closed systems are recommended to minimize exposure. Store the compound in a cool, ventilated environment, under an inert atmosphere if necessary, to maintain stability and prevent degradation.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzylpiperidine-4-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of (1-benzyl-4-piperidyl)methanol (B150785) or the reduction of a 1-benzylpiperidine-4-carboxylic acid derivative. Key methods include:

  • Swern Oxidation: Oxidation of the corresponding primary alcohol using dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered base like triethylamine (B128534).

  • TEMPO-mediated Oxidation: A catalytic oxidation of the primary alcohol using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and a co-oxidant such as sodium hypochlorite (B82951) or sodium periodate.[1][2]

  • DIBAL-H Reduction: Partial reduction of an ester (e.g., ethyl 1-benzylpiperidine-4-carboxylate) or a nitrile (1-benzylpiperidine-4-carbonitrile) to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4]

Q2: What are the typical yields for these synthesis methods?

A2: Yields can vary based on the chosen method and optimization of reaction conditions. Refer to the data presentation section for a detailed comparison. Generally, yields can range from 67.5% to over 95%.[2][5]

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through vacuum distillation or column chromatography.[6] Due to the basic nature of the piperidine (B6355638) ring, tailing may be observed during silica (B1680970) gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[7]

Q4: Is this compound stable?

A4: The compound is sensitive to air and should be stored under an inert atmosphere.[8] It is stable under normal conditions but may be incompatible with strong oxidizing agents.[8]

Troubleshooting Guides

Swern Oxidation

Problem 1: Low or no yield of the aldehyde.

Possible Cause Troubleshooting Step
Inactive Reagents Ensure oxalyl chloride and DMSO are fresh and anhydrous. DMSO should be distilled from calcium hydride and stored over molecular sieves.
Incorrect Reagent Addition Order Strictly follow the order of addition: 1. Oxalyl chloride, 2. DMSO, 3. Alcohol, 4. Triethylamine. Adding the alcohol before activating DMSO will result in no reaction.
Reaction Temperature Too High Maintain the reaction temperature at or below -60 °C during the addition of all reagents to prevent decomposition of the active oxidizing species.[9]

Problem 2: Formation of side products.

Possible Cause Troubleshooting Step
Over-oxidation to Carboxylic Acid This is less common in Swern oxidation but can occur if the work-up is not performed promptly. Process the reaction mixture as soon as it is complete.
Formation of a Thioacetal If the reaction temperature is not kept sufficiently low (around -78 °C), the formation of a mixed thioacetal can occur.[10]
TEMPO-mediated Oxidation

Problem 1: Low yield of the aldehyde.

Possible Cause Troubleshooting Step
Catalyst Inactivation Ensure the TEMPO catalyst is not degraded. Use fresh, high-quality TEMPO.
Inefficient Co-oxidant The concentration of sodium hypochlorite (bleach) solutions can vary. Titrate the bleach solution to determine its exact concentration before use.
Incorrect pH The pH of the reaction mixture is crucial. Maintain the pH around 9.5 for optimal results.[11]

Problem 2: Over-oxidation to the carboxylic acid.

Possible Cause Troubleshooting Step
Prolonged Reaction Time Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation.
Presence of a Phase-Transfer Catalyst The addition of a phase-transfer catalyst can accelerate the oxidation to the carboxylic acid.[1] Avoid its use if the aldehyde is the desired product.
DIBAL-H Reduction

Problem 1: Low yield of the aldehyde and formation of the corresponding alcohol.

Possible Cause Troubleshooting Step
Reaction Temperature Too High This is the most critical parameter. The reaction must be maintained at -78 °C (dry ice/acetone bath) throughout the addition of DIBAL-H and for the duration of the reaction to prevent over-reduction.[3][4][12][13] The stable tetrahedral intermediate that leads to the aldehyde is only stable at these low temperatures.[12]
Excess DIBAL-H Use a precise amount of DIBAL-H (typically 1.0-1.2 equivalents). An excess of the reducing agent will lead to the formation of the alcohol.[12]
Improper Quenching Quench the reaction at -78 °C by the slow addition of methanol (B129727) before allowing the reaction to warm to room temperature.[12][14]

Problem 2: Difficult work-up due to formation of gelatinous aluminum salts.

Possible Cause Troubleshooting Step
Precipitation of Aluminum Hydroxide After quenching with methanol, a common and effective work-up procedure is the addition of an aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring until two clear layers are formed.[12][14] This chelates the aluminum salts, making them soluble in the aqueous layer. Alternatively, a carefully controlled quench with water followed by dilute acid can be used.[14]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Reagents Typical Yield Key Considerations
Swern Oxidation (1-benzyl-4-piperidyl)methanolOxalyl chloride, DMSO, Triethylamine67.5% - 96%[15]Requires cryogenic temperatures (-78 °C); produces malodorous dimethyl sulfide.[16]
TEMPO-mediated Oxidation (1-benzyl-4-piperidyl)methanolTEMPO, NaOCl (or NaIO₄/NaBr)80% - 96%[2]Good selectivity for primary alcohols; risk of over-oxidation to the carboxylic acid.
DIBAL-H Reduction (from Ester) Ethyl 1-benzylpiperidine-4-carboxylateDIBAL-H~92%[6]Strict temperature control at -78 °C is crucial to prevent over-reduction.[3][4][12][13]
DIBAL-H Reduction (from Nitrile) 1-benzylpiperidine-4-carbonitrileDIBAL-H90.1% - 95.5%[5]Low temperature (-25 °C to 0 °C) is important; subsequent hydrolysis is required.[5]

Experimental Protocols

Protocol 1: Swern Oxidation of (1-benzyl-4-piperidyl)methanol
  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in DCM dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add a solution of (1-benzyl-4-piperidyl)methanol (1.0 equivalent) in DCM.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and continue stirring for another 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: TEMPO-mediated Oxidation of (1-benzyl-4-piperidyl)methanol
  • In a round-bottom flask, dissolve (1-benzyl-4-piperidyl)methanol (1.0 equivalent) in DCM.

  • Add an aqueous solution of sodium bicarbonate.

  • Add potassium bromide (0.1 equivalents) and TEMPO (0.01 equivalents).

  • Cool the vigorously stirred biphasic mixture to 0 °C.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents) while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as required.

Protocol 3: DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate
  • Under an inert atmosphere, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous toluene (B28343) in a reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[12][14]

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous work-up by adding a saturated aqueous solution of Rochelle's salt and stirring until two clear layers are formed.[12][14]

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by vacuum distillation.[6]

Visualizations

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_oxalyl Oxalyl Chloride in DCM cool_reactor Cool Reactor to -78°C prep_dmso DMSO in DCM prep_alcohol (1-benzyl-4-piperidyl)methanol in DCM add_oxalyl Add Oxalyl Chloride cool_reactor->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso stir1 Stir for 10 min add_dmso->stir1 add_alcohol Add Alcohol stir1->add_alcohol stir2 Stir for 20 min add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea stir3 Stir for 10 min add_tea->stir3 warm_rt Warm to Room Temp stir3->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify DIBALH_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Aldehyde (DIBAL-H Reduction) cause1 Temperature > -75°C? start->cause1 cause2 Excess DIBAL-H Used? start->cause2 cause3 Improper Quenching? start->cause3 sol1 Maintain -78°C with Dry Ice/Acetone Bath cause1->sol1 Yes sol2 Use 1.0-1.2 Equivalents of DIBAL-H cause2->sol2 Yes sol3 Quench at -78°C with Methanol before Warming cause3->sol3 Yes

References

Technical Support Center: Side Reactions in the Swern Oxidation of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Swern oxidation of piperidine-containing alcohols. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and why is it used for piperidine (B6355638) alcohols?

A1: The Swern oxidation is a widely used chemical reaction that converts primary and secondary alcohols into aldehydes and ketones, respectively.[1][2] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1][2][3] This method is favored for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which allows for excellent functional group tolerance, making it suitable for complex molecules like many piperidine derivatives.[4]

Q2: What are the most common side reactions observed during the Swern oxidation of piperidine alcohols?

A2: Besides the desired oxidation, several side reactions can occur, broadly categorized as:

  • General Swern Side Reactions: These can occur with most alcohol substrates and include:

    • Pummerer Rearrangement: This is a well-known side reaction in Swern oxidations, leading to the formation of a methylthiomethyl (MTM) ether of the alcohol, particularly if the reaction temperature is not kept sufficiently low (above -60 °C).[3][5]

    • Epimerization: If the alcohol has a stereocenter at the alpha-position to the hydroxyl group, the use of triethylamine as a base can sometimes lead to epimerization of the resulting ketone or aldehyde.[1]

  • Piperidine-Specific Side Reactions: These arise from the reactivity of the piperidine nitrogen:

    • N-Acylation: If the piperidine nitrogen is unprotected (a secondary amine), it can be acylated by the activating agent (e.g., oxalyl chloride) or byproducts.

    • Reaction with the Activated DMSO Complex: The nucleophilic piperidine nitrogen can potentially react with the electrophilic sulfur species formed during the reaction.

    • Enamine/Aldol (B89426) Reactions: The resulting piperidone (ketone) can undergo further reactions, such as enamine formation, especially under the basic conditions of the workup.[6][7][8][9]

Q3: Is it necessary to protect the piperidine nitrogen before performing a Swern oxidation?

A3: Yes, it is highly recommended to protect the piperidine nitrogen. An unprotected secondary amine is nucleophilic and can compete with the alcohol for reaction with the electrophilic reagents in the Swern protocol, leading to a complex mixture of products and lower yields of the desired ketone or aldehyde. Common protecting groups that are stable under Swern conditions include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[4][10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired ketone/aldehyde Incomplete reaction.- Ensure all reagents are anhydrous, as water will quench the reactive intermediates.[3]- Check the quality of the oxalyl chloride or other activating agent.- Increase the equivalents of the Swern reagents. A common ratio is Substrate:Oxalyl Chloride:DMSO:Triethylamine of 1:2:3:6.[3]
Decomposition of the starting material or product.- Maintain a low temperature (ideally -78 °C) throughout the addition of reagents.[3]- Ensure rapid and efficient stirring.
Unprotected piperidine nitrogen.- Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the oxidation.
Formation of a significant amount of a byproduct with a mass corresponding to the starting material + CH₂S (MTM ether) Pummerer rearrangement.[3]- Strictly maintain the reaction temperature at or below -78 °C until the addition of the base is complete.[3]- Consider using an alternative DMSO activation agent that is less prone to this side reaction at slightly higher temperatures, such as the sulfur trioxide-pyridine complex (Parikh-Doering oxidation).[11][12]
Epimerization at the carbon alpha to the newly formed carbonyl The basicity of triethylamine.[1]- Use a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA) in place of triethylamine.[1][13]
Complex product mixture with multiple spots on TLC, some of which may be acylated piperidine derivatives Reaction of the unprotected piperidine nitrogen with the activating agent.- Protect the piperidine nitrogen with a stable protecting group like Boc or Cbz before the oxidation step.
Formation of colored impurities or polymeric material Enamine formation followed by polymerization or aldol condensation of the product piperidone.[8]- Ensure the workup is performed promptly after the reaction is complete.- Use a milder workup procedure, for example, quenching with a saturated aqueous solution of ammonium (B1175870) chloride.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-4-hydroxypiperidine

This protocol describes the oxidation of a protected piperidine alcohol to the corresponding ketone.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine or diisopropylethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidone.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways in the Swern Oxidation of Piperidine Alcohols

Swern_Oxidation_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Piperidine Alcohol B Alkoxysulfonium Salt A->B DMSO, (COCl)₂ I N-Acylation (unprotected N) A->I (COCl)₂ C Sulfur Ylide B->C Base (e.g., TEA) E Pummerer Rearrangement (if T > -60°C) B->E D Piperidone (Desired Product) C->D Intramolecular Elimination G Epimerization (if α-chiral center) D->G Base F MTM Ether E->F Alcohol H Epimerized Product G->H J Acylated Piperidine I->J

Caption: Main and side reaction pathways in the Swern oxidation of piperidine alcohols.

Experimental Workflow for Swern Oxidation

Swern_Workflow start Start reagent_prep Prepare Anhydrous Reagents and Glassware start->reagent_prep activation Activate DMSO with Oxalyl Chloride at -78°C reagent_prep->activation alcohol_add Add Piperidine Alcohol Solution at -78°C activation->alcohol_add base_add Add Base (TEA or DIPEA) at -78°C alcohol_add->base_add warm_up Allow to Warm to Room Temperature base_add->warm_up quench Quench Reaction with Water warm_up->quench extraction Workup and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Isolated Piperidone purification->product

Caption: A typical experimental workflow for the Swern oxidation of piperidine alcohols.

Decision Tree for Troubleshooting Swern Oxidation of Piperidine Alcohols

Troubleshooting_Tree start Low Yield or Side Product Formation check_protection Is Piperidine N Protected? start->check_protection protect_N Protect Nitrogen (e.g., Boc, Cbz) check_protection->protect_N No check_temp Was Temp < -60°C? check_protection->check_temp Yes success Improved Outcome protect_N->success lower_temp Maintain Temp at -78°C check_temp->lower_temp No check_epimerization Is Epimerization Observed? check_temp->check_epimerization Yes lower_temp->success use_bulky_base Use Bulky Base (e.g., DIPEA) check_epimerization->use_bulky_base Yes check_reagents Are Reagents Anhydrous and High Quality? check_epimerization->check_reagents No use_bulky_base->success use_dry_reagents Use Fresh, Dry Reagents check_reagents->use_dry_reagents No check_reagents->success Yes use_dry_reagents->success

Caption: A decision tree for troubleshooting common issues in the Swern oxidation.

References

Technical Support Center: Synthesis of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylpiperidine-4-carbaldehyde. The focus is on preventing the common side reaction of over-oxidation to 1-benzylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of the corresponding primary alcohol, (1-benzyl-4-piperidyl)methanol (B150785). Widely used oxidation protocols include Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-based oxidation systems due to their mild conditions and high selectivity for aldehydes.[1][2] Another route involves the reduction of 1-benzylpiperidine-4-carbonitrile (B2688994) or a corresponding ester derivative, such as with diisobutylaluminum hydride (DIBAL-H).[3][4]

Q2: Why is over-oxidation a common problem in this synthesis?

A2: Aldehydes are inherently susceptible to oxidation to form carboxylic acids, often more so than the starting alcohol.[5][6] If the oxidizing agent is too strong, or if reaction conditions are not carefully controlled, the newly formed this compound can be further oxidized to 1-benzylpiperidine-4-carboxylic acid. This is particularly a risk with harsher, chromium-based oxidants if water is present.[7][8]

Q3: Which oxidation methods are recommended to minimize over-oxidation?

A3: Mild oxidation methods are highly recommended. These include:

  • Swern Oxidation: Known for its mild reaction conditions (typically at -78 °C), which helps to prevent over-oxidation. The byproducts are also volatile, simplifying workup.[9][10][11]

  • Dess-Martin Periodinane (DMP) Oxidation: This reagent is highly selective for the oxidation of primary alcohols to aldehydes under neutral and mild conditions, making it an excellent choice for sensitive substrates.[12][13][14]

  • TEMPO-catalyzed Oxidation: Systems using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst with a co-oxidant are very effective in selectively producing the aldehyde with high yields and purity, specifically avoiding over-oxidation.[1][15]

Q4: Can I use chromium-based reagents like PCC?

A4: Pyridinium chlorochromate (PCC) is a mild chromium-based oxidant that can be used to convert primary alcohols to aldehydes.[8][16] While it is generally effective at stopping at the aldehyde stage in anhydrous conditions, there is still a risk of over-oxidation to the carboxylic acid, especially if water is present in the reaction mixture.[17] Given the availability of more selective and less toxic modern reagents like DMP and TEMPO, they are often preferred.

Troubleshooting Guide: Preventing Over-Oxidation

This guide addresses specific issues related to the formation of 1-benzylpiperidine-4-carboxylic acid as a byproduct.

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of carboxylic acid byproduct detected by TLC/LC-MS. 1. Oxidizing agent is too strong: Use of reagents like potassium permanganate (B83412) or Jones reagent.[5] 2. Reaction temperature is too high: For many oxidations, especially Swern, maintaining a low temperature is critical.[9][10] 3. Prolonged reaction time: Leaving the reaction for too long after the starting material is consumed can lead to side reactions. 4. Presence of water: For some reagents (e.g., PCC), water can facilitate over-oxidation.[7][8] 5. Incorrect stoichiometry: An excessive amount of the oxidizing agent may lead to further oxidation of the product aldehyde.1. Switch to a milder, more selective oxidizing agent such as Dess-Martin periodinane (DMP), or use a Swern or TEMPO-based protocol.[9][12][15] 2. Strictly control the reaction temperature. For Swern oxidation, maintain the temperature at or below -60 °C.[18] For DMP, room temperature is usually sufficient.[12] 3. Monitor the reaction closely using TLC. Once the starting alcohol is consumed, proceed with the workup promptly. 4. Ensure all glassware is oven-dried and use anhydrous solvents, especially when using reagents sensitive to water. 5. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent.[2]
Low yield of aldehyde, with both starting material and carboxylic acid present. 1. Incomplete initial oxidation: The reaction may not have gone to completion. 2. Competitive over-oxidation: The rate of over-oxidation is significant compared to the primary oxidation.1. Increase the reaction time slightly while carefully monitoring for the formation of the carboxylic acid byproduct. Consider a modest increase in the amount of the oxidizing agent. 2. This strongly indicates the need for a more selective oxidation method. A TEMPO-catalyzed system is particularly well-suited to overcome this issue.[1]
Difficulty in separating the aldehyde from the carboxylic acid. 1. Similar polarities: The two compounds may have close Rf values on TLC, making column chromatography challenging.1. During the workup, perform a basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer, while the aldehyde remains in the organic layer.

Comparative Data of Oxidation Methods

The following table summarizes typical conditions and outcomes for different methods of oxidizing (1-benzyl-4-piperidyl)methanol.

Oxidation Method Reagents Typical Temperature Solvent Reported Yield of Aldehyde Key Advantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)-78 °C to room tempDichloromethane (DCM)67.5%Mild conditions, volatile byproducts, avoids over-oxidation.[1][10]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom TemperatureDichloromethane (DCM)~93% (general)Very mild, neutral pH, high selectivity, easy workup.[2][13]
TEMPO-catalyzed TEMPO, Sodium periodate, Sodium bromide20-25 °CDichloromethane (DCM)80-96%High yield and purity, catalytic use of TEMPO, overcomes over-oxidation.[1]
PCC Oxidation Pyridinium chlorochromateRoom TemperatureDichloromethane (DCM)VariableReadily available, but risk of over-oxidation and chromium waste.[16][17]

Experimental Protocols

Protocol 1: Swern Oxidation of (1-benzyl-4-piperidyl)methanol

Materials:

  • (1-benzyl-4-piperidyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 10% Sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask under an inert atmosphere, add oxalyl chloride (1.1 eq.) to anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of DMSO (1.2 eq.) in anhydrous DCM to the flask, maintaining the temperature below -60 °C. Stir for 10 minutes.

  • Add a solution of (1-benzyl-4-piperidyl)methanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 1.5 hours.

  • Slowly add triethylamine (3.3 eq.) to the reaction mixture. Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash successively with 10% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography if necessary.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • (1-benzyl-4-piperidyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve (1-benzyl-4-piperidyl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.1 to 1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.[2]

Visualizations

Synthesis_Pathway Synthesis and Over-Oxidation Pathway cluster_synthesis Desired Synthesis cluster_over_oxidation Over-Oxidation Side Reaction A (1-benzyl-4-piperidyl)methanol B This compound A->B Mild Oxidation (Swern, DMP, TEMPO) C 1-Benzylpiperidine-4-carboxylic acid B->C Further Oxidation

Caption: Chemical pathway showing the desired oxidation and the over-oxidation side reaction.

References

Managing air sensitivity of 1-Benzylpiperidine-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air sensitivity of 1-Benzylpiperidine-4-carbaldehyde during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The primary visual indicator of degradation is a change in color. The compound is typically a clear, colorless to pale yellow or light brown oil.[1][2] A significant darkening or change in viscosity may suggest oxidation or polymerization, which are common degradation pathways for aldehydes.

Q2: What is the main cause of degradation during storage?

A2: this compound is known to be air-sensitive.[1][3][4] The principal cause of degradation is exposure to atmospheric oxygen, which can lead to the oxidation of the aldehyde functional group to a carboxylic acid.

Q3: What are the ideal storage conditions to minimize degradation?

A3: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advised.[1][2][6]

Q4: Can antioxidants be used to improve the stability of this compound?

A4: While not specifically documented for this compound in the provided search results, the use of antioxidants like Butylated Hydroxytoluene (BHT) is a common practice to prevent the oxidation of aldehydes.[7][8] Small amounts of an antioxidant could potentially extend the shelf life of the product. However, compatibility and potential interference with downstream applications should be evaluated.

Q5: How does humidity affect the stability of this compound?

A5: While direct studies on the effect of humidity are not detailed, storage in a "dry" place is consistently recommended.[3][5] High humidity can increase the rate of various chemical reactions, and for aldehydes, it could potentially facilitate aldol (B89426) condensation or other side reactions, although oxidation is the primary concern with air sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (darkening) of the liquid Oxidation due to exposure to air.Discontinue use if significantly discolored. For future prevention, ensure the container is tightly sealed and flushed with an inert gas before storage. Store at recommended low temperatures.
Formation of a precipitate or solid Polymerization or formation of the corresponding carboxylic acid (1-benzylpiperidine-4-carboxylic acid), which may be a solid.The product may be impure. It is advisable to re-analyze the material for purity before use. If purity is compromised, a fresh batch should be used. To prevent this, strictly follow inert atmosphere storage procedures.
Inconsistent experimental results Degradation of the starting material leading to lower yields or unexpected byproducts.Confirm the purity of the this compound using an appropriate analytical method like GC or HPLC before proceeding with the experiment. Always use a fresh, properly stored sample for critical applications.
pH of the sample is acidic Oxidation of the aldehyde to the corresponding carboxylic acid.The presence of acidic impurities can affect reaction outcomes. Purification by column chromatography or distillation may be necessary, though preventing oxidation is the preferred approach.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Objective: To determine the purity of this compound and identify the presence of the primary oxidation product, 1-benzylpiperidine-4-carboxylic acid (as its methyl ester derivative for volatility).

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Internal standard (e.g., Dodecane)

  • Derivatizing agent (e.g., Trimethylsilyldiazomethane or Methanolic HCl) for carboxylic acid analysis

  • GC vials and caps

3. Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine and aldehyde analysis (e.g., DB-5 or equivalent)

  • Microsyringe

  • Analytical balance

4. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of the solvent.

  • Add a known volume of the internal standard stock solution.

  • To detect the carboxylic acid, a separate aliquot of the sample should be derivatized. Evaporate the solvent, add the derivatizing agent following the manufacturer's instructions to convert the carboxylic acid to its more volatile methyl ester, and then reconstitute in the GC solvent.

5. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

6. Data Analysis:

  • Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities.

  • Calculate the area of each peak.

  • Determine the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method), or more accurately, by using the internal standard method for quantification.

Data Summary

ParameterRecommended ConditionReference
Storage Temperature Cool, dry place. Long-term: 2-8°C or -20°C.[1][2][5][6]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon).[1][3]
Container Tightly-closed container.[3][5]
Incompatible Materials Strong oxidizing agents.[3][5]
Appearance Clear colorless to pale yellow liquid/oil.[1][2]

Visualizations

TroubleshootingGuide start Problem Encountered discoloration Discoloration (Darkening) start->discoloration precipitate Precipitate Formation start->precipitate inconsistent_results Inconsistent Results start->inconsistent_results cause_oxidation Potential Cause: Oxidation discoloration->cause_oxidation cause_polymerization Potential Cause: Polymerization/Impurity precipitate->cause_polymerization cause_degradation Potential Cause: Starting Material Degradation inconsistent_results->cause_degradation solution_inert Solution: Use Inert Atmosphere & Low Temperature Storage cause_oxidation->solution_inert solution_reanalyze Solution: Re-analyze for Purity Before Use cause_polymerization->solution_reanalyze solution_confirm_purity Solution: Confirm Purity (GC/HPLC) Before Experiment cause_degradation->solution_confirm_purity ExperimentalWorkflow start Start: Purity Assessment sample_prep Sample Preparation: - Weigh Sample - Dissolve in Solvent - Add Internal Standard start->sample_prep derivatization_check Analyze for Carboxylic Acid? sample_prep->derivatization_check derivatize Derivatize Sample (e.g., with TMS-diazomethane) derivatization_check->derivatize Yes gc_analysis GC-FID Analysis derivatization_check->gc_analysis No derivatize->gc_analysis data_analysis Data Analysis: - Peak Identification - Area Calculation - Purity Determination gc_analysis->data_analysis end End: Purity Report data_analysis->end

References

Troubleshooting low conversion rates in DIBAL-H reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during Diisobutylaluminium Hydride (DIBAL-H) reductions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a DIBAL-H (B7800973) reduction?

A1: The reduction mechanism with DIBAL-H is a two-step process involving a Lewis acid-base coordination followed by an intramolecular hydride transfer.[1] DIBAL-H, being electron-deficient, acts as a Lewis acid and coordinates to the electron-rich carbonyl oxygen or nitrile nitrogen.[1][2][3] This is followed by the transfer of a hydride ion to the carbonyl carbon or nitrile carbon.[3][4] At low temperatures, typically -78 °C, a stable tetrahedral intermediate is formed.[5][6][7] This intermediate prevents further reduction. Upon aqueous workup, this intermediate is hydrolyzed to yield the desired aldehyde.[2][5][6]

Q2: Why is a low reaction temperature crucial for the partial reduction of esters and nitriles?

A2: Maintaining a low temperature, most commonly -78 °C (the temperature of a dry ice/acetone bath), is critical to ensure the stability of the tetrahedral intermediate formed after the initial hydride transfer.[2][5][6][7] If the temperature rises, this intermediate can break down to form the aldehyde, which is then susceptible to further reduction to the corresponding alcohol by any excess DIBAL-H present.[3][6][8] Aldehydes are generally more reactive than esters, making this over-reduction a common side reaction if the temperature is not strictly controlled.[9]

Q3: What are the most common solvents used for DIBAL-H reductions?

A3: DIBAL-H is compatible with a variety of anhydrous solvents. Commonly used solvents include dichloromethane (B109758) (DCM), diethyl ether, tetrahydrofuran (B95107) (THF), toluene (B28343), and hexane (B92381).[5][10] The choice of solvent can depend on the substrate and the desired reaction temperature, as hydrocarbons like toluene and hexane have very low freezing points, making them suitable for reactions at -78 °C.[8]

Q4: How does the stoichiometry of DIBAL-H affect the reaction outcome?

A4: The stoichiometry of DIBAL-H is a critical parameter. For the partial reduction of esters or nitriles to aldehydes, it is recommended to use approximately one equivalent of the reagent.[2][11][12] Using a significant excess of DIBAL-H can lead to the over-reduction of the initially formed aldehyde to an alcohol.[7][9][13] For the reduction of carboxylic acids to alcohols at higher temperatures, three or more equivalents of DIBAL-H may be required.[5]

Q5: My DIBAL-H reagent is old. Could this be the cause of low conversion?

A5: Yes, the quality of the DIBAL-H reagent is crucial for a successful reaction. DIBAL-H is sensitive to air and moisture and can degrade over time, leading to a lower effective concentration.[14][15][16][17] If you suspect your reagent has degraded, it is advisable to titrate it to determine the exact molarity or to use a fresh bottle.[17][18]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Rationale
Degraded DIBAL-H Reagent Titrate the DIBAL-H solution to determine its active concentration or use a new bottle of the reagent.[17][18]DIBAL-H reacts with air and moisture, leading to a decrease in its effective molarity over time.[14][15][16]
Insufficient Equivalents of DIBAL-H Increase the equivalents of DIBAL-H used in the reaction. Consider starting with 1.2 equivalents for sensitive substrates.[13][18]An insufficient amount of the reducing agent will result in an incomplete reaction.
Reaction Time is Too Short Extend the reaction time and monitor the progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique.[18]Some substrates may require longer reaction times for complete conversion.
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5][15][19]DIBAL-H reacts vigorously with water, which will quench the reagent and prevent it from reducing the substrate.[5][14][15]
Issue 2: Over-reduction to the Alcohol

A common side product in the partial reduction of esters is the corresponding alcohol. To minimize its formation, consider the following:

Potential Cause Troubleshooting Action Rationale
Reaction Temperature is Too High Ensure the reaction is maintained at or below -78 °C throughout the addition of DIBAL-H and for the entire duration of the reaction.[9][18]At low temperatures, the tetrahedral intermediate is stable, preventing the formation of the aldehyde which can be further reduced.[6][7][9]
Excess DIBAL-H Use precisely one equivalent of DIBAL-H. It is crucial to know the exact concentration of your DIBAL-H solution.[9]Any excess DIBAL-H will reduce the newly formed, more reactive aldehyde to the alcohol.[9]
Rate of Addition is Too Fast Add the DIBAL-H solution dropwise to the substrate solution.[9]Slow addition helps to maintain a low localized concentration of the reducing agent and prevents localized warming of the reaction mixture.[9][18]
Improper Quenching Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol (B129727) before allowing the reaction to warm up.[9][18]Quenching at low temperature protonates the intermediate, leading to the formation of a hemiacetal which then collapses to the aldehyde, preventing further reduction by any remaining DIBAL-H.[9]
Issue 3: Difficult Workup and Product Isolation

The workup of DIBAL-H reactions can be challenging due to the formation of gelatinous aluminum salts.

Potential Cause Troubleshooting Action Rationale
Formation of Gelatinous Aluminum Salts Use a Rochelle's salt (potassium sodium tartrate) workup. After quenching with methanol, pour the reaction mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt.[2][18]Rochelle's salt is a chelating agent that complexes with the aluminum salts, breaking up the gel and facilitating the separation of the organic and aqueous layers.[18]
Product is Acid Sensitive Avoid acidic workups if your product contains acid-labile functional groups.An acidic workup can lead to the degradation of sensitive products.
Product is Volatile Be cautious during solvent removal under reduced pressure.Aldehydes can be volatile, and significant product loss can occur during concentration.[18]
Product Instability on Silica (B1680970) Gel Consider alternative purification methods if you suspect your product is unstable on silica gel.Some aldehydes may be unstable to the conditions of silica gel chromatography.[18]

Experimental Protocols

Standard DIBAL-H Reduction of an Ester to an Aldehyde
  • A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with the ester and an anhydrous solvent (e.g., DCM, toluene, or THF).[1]

  • The solution is cooled to -78 °C using a dry ice/acetone bath.[1][10]

  • A solution of DIBAL-H (typically 1.0 M in a hydrocarbon solvent, 1.0-1.2 equivalents) is added dropwise via syringe over 15-30 minutes, ensuring the internal temperature remains below -70 °C.[1][10]

  • The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.[1][10]

  • Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.[1][9][10]

  • The reaction mixture is allowed to warm to room temperature.

  • An aqueous workup is performed (see below for options).

  • The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.[1][10]

  • The crude product can be purified by column chromatography if necessary.[10]

Workup Procedures
  • Rochelle's Salt Workup: After quenching with methanol and warming to room temperature, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[2][10][18] This can take from 30 minutes to several hours.[18]

  • Acidic Workup: If the product is stable to acid, slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture.[18][19] This will dissolve the aluminum salts by forming soluble aluminum chloride species.[18]

  • Fieser Workup: This procedure involves the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water to the reaction mixture at 0 °C.[18][20] This method is designed to produce granular aluminum salts that are easier to filter.[18]

Visualizations

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

DIBAL_H_Workflow Start Start: Ester in Anhydrous Solvent Cool Cool to -78 °C Start->Cool Add_DIBAL Slowly Add DIBAL-H (1 eq.) Cool->Add_DIBAL Stir Stir at -78 °C (Monitor by TLC) Add_DIBAL->Stir Quench Quench at -78 °C (e.g., with Methanol) Stir->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Workup (e.g., Rochelle's Salt) Warm->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (if necessary) Dry_Concentrate->Purify End Final Product: Aldehyde Purify->End

Caption: General experimental workflow for DIBAL-H reduction.

Troubleshooting_Tree Start Low Conversion? Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Start->Incomplete_Reaction Yes Over_Reduction Over-reduction to Alcohol Start->Over_Reduction No Check_Reagent Check DIBAL-H Quality Increase Equivalents Extend Reaction Time Incomplete_Reaction->Check_Reagent Yes Workup_Issues Difficult Workup? Over_Reduction->Workup_Issues No Check_Temp Verify Temperature (-78 °C) Check Stoichiometry (1 eq.) Slow Addition Rate Over_Reduction->Check_Temp Yes Use_Rochelle Use Rochelle's Salt Workup Consider Fieser Workup Workup_Issues->Use_Rochelle Yes

Caption: Troubleshooting decision tree for DIBAL-H reductions.

References

Technical Support Center: Optimization of TEMPO-Catalyzed Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing TEMPO-catalyzed oxidation.

Troubleshooting Guide

This section addresses common issues encountered during TEMPO-catalyzed oxidation reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material Inactive catalyst or co-oxidant.- Ensure the TEMPO reagent is pure and has not degraded. High-purity TEMPO is crucial for predictable catalytic activity.[1] - If using bleach (NaOCl), its concentration can decrease over time. Titrate the bleach solution before use to determine its active chlorine content.[2] - For Cu/TEMPO systems, ensure the copper salt and ligands are of appropriate quality.
Inappropriate reaction temperature.- For many TEMPO/bleach systems, the reaction is conducted at 0°C to maintain selectivity.[3][4] - Oxoammonium salts can be unstable at temperatures above 25°C, which can decrease the reaction rate.[5][6] - For sterically hindered alcohols, elevated temperatures (e.g., 50-70°C) may be necessary to drive the reaction to completion.[7]
Incorrect pH of the reaction mixture.- The oxidation rate is highly pH-dependent. For oxidation to aldehydes using NaOCl, a pH of around 9-10 is often optimal.[8] - For oxidation to carboxylic acids, a slightly higher pH (around 10) may be required to facilitate the hydration of the intermediate aldehyde.[8] - Use a buffer, such as sodium bicarbonate, to maintain the desired pH throughout the reaction.[4]
Poor substrate solubility.- For substrates with high hydrophilicity, the reaction may fail.[4] Ensure the chosen solvent system (often biphasic, like DCM/water) is appropriate for your substrate.[2][4] - While dichloromethane (B109758) (DCM) is common, other solvents like acetonitrile (B52724) or nitriles can be effective and may be "greener" alternatives.[2][7][9][10]
Over-oxidation to Carboxylic Acid (when aldehyde is desired) Reaction time is too long.- Monitor the reaction closely using TLC or GC.[11] Quench the reaction as soon as the starting material is consumed.
High temperature.- Maintain a low reaction temperature (e.g., 0°C) to improve selectivity for the aldehyde.[4]
Excess co-oxidant.- Use a controlled amount of the co-oxidant (e.g., 1.1 equivalents of NaOCl). Using higher amounts can lead to increased acid formation.[2]
Presence of a phase-transfer catalyst.- The addition of a phase-transfer catalyst can accelerate the oxidation of the aldehyde to the carboxylic acid.[4][8] Avoid it if the aldehyde is the desired product.
Formation of Side Products (e.g., Chlorination) Reaction with co-oxidant.- When using NaOCl with electron-rich aromatic substrates, chlorination of the aromatic ring can be a major side reaction.[4] - To mitigate this, maintain a low temperature (-5°C to 0°C).[4] - An alternative is to use a different co-oxidant system, such as catalytic NaOCl with stoichiometric sodium chlorite (B76162) (NaClO₂).[4]
Unstable functional groups.- Substrates with sensitive functional groups, such as N-Boc, can undergo side reactions like chlorination.[8] Consider protecting group strategies or milder co-oxidants like PhI(OAc)₂.[3][8]
Difficulty in Product Isolation/Purification Residual TEMPO in the product.- Residual TEMPO can often be identified by a pink or red-brown tinge in the crude product.[7][12] - During workup, wash the organic layer with a mild reducing agent like saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove residual oxidant and TEMPO byproducts.[3][11][13] - Filtration through a silica (B1680970) plug or column chromatography can effectively remove trace amounts of TEMPO.[7]
Emulsion formation during workup.- Add brine (saturated NaCl solution) during the aqueous extraction to help break up emulsions.[3][11]

Frequently Asked Questions (FAQs)

1. What is the active oxidizing species in a TEMPO-catalyzed reaction?

The active oxidant is not the TEMPO radical itself, but the N-oxoammonium cation. This species is generated in situ from the TEMPO radical by a stoichiometric co-oxidant. The N-oxoammonium cation then oxidizes the alcohol to the corresponding carbonyl compound.[1][11][14]

2. How do I choose the right co-oxidant?

The choice of co-oxidant depends on the substrate and desired outcome.

  • Sodium hypochlorite (B82951) (NaOCl/Bleach): This is a common, inexpensive, and efficient co-oxidant, often used with a catalytic amount of sodium bromide (NaBr).[4][9][11] It is effective for converting primary alcohols to aldehydes and secondary alcohols to ketones.

  • Bis(acetoxy)iodobenzene (PhI(OAc)₂ or BAIB): This is a milder co-oxidant that can be advantageous for substrates with sensitive functional groups that are prone to side reactions with bleach.[3][8]

  • Aerobic Oxidation (with a copper co-catalyst): Using air or oxygen as the terminal oxidant is a "greener" approach. This often involves a co-catalyst system, such as a Cu(I) salt with a ligand like bipyridine (bpy).[7][12]

3. How can I selectively oxidize a primary alcohol in the presence of a secondary alcohol?

TEMPO-based systems generally exhibit good chemoselectivity for the oxidation of primary alcohols over secondary alcohols, as secondary alcohols are less reactive under these conditions.[3][7] To enhance this selectivity, it is crucial to carefully control the reaction conditions, particularly temperature and reaction time.

4. My substrate is a diol. Can I selectively oxidize only one of the hydroxyl groups?

Yes, selective oxidation of unprotected diols is possible. The Cu(I)/TEMPO catalyst system shows high chemoselectivity for the oxidation of a primary alcohol over a secondary alcohol within the same molecule.[7] For some diol substrates, using less active copper precursors like Cu(I)Br or Cu(II)Br₂ can improve selectivity.[7]

5. What is the role of sodium bromide (NaBr) or potassium bromide (KBr) in TEMPO/bleach oxidations?

In the TEMPO/bleach system, bromide ions act as a co-catalyst.[9] Hypochlorite oxidizes bromide to hypobromite, which is a more effective oxidant for converting the hydroxylamine (B1172632) intermediate back to the active N-oxoammonium salt, thus accelerating the catalytic cycle.

6. What are some common work-up procedures?

Common work-up procedures include:

  • Quenching: The reaction is typically quenched by adding a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any remaining oxidant.[3][5]

  • Aqueous Extraction: The product is extracted into an organic solvent. The organic layer is then washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.[3][7][11]

  • Purification: Final purification is often achieved by filtration through a silica plug for relatively pure products or by column chromatography for mixtures.[7]

7. Can the TEMPO catalyst be deactivated? If so, how can it be regenerated?

Catalyst deactivation can occur through side reactions that destroy the oxidized form of the catalyst.[10] While regeneration of the TEMPO catalyst from the reaction mixture is not a standard laboratory procedure, industrial processes may involve recovery and reuse. For laboratory purposes, ensuring high-purity starting material and optimized reaction conditions is the best way to maintain catalytic activity. Some studies have explored methods like solid-phase extraction for TEMPO recovery and electrolysis for regenerating the hypochlorite co-oxidant from its sodium chloride byproduct.[15]

Experimental Protocols & Data

General Experimental Protocol for TEMPO/Bleach Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and cooled in an ice-water bath (0°C), add the primary alcohol (1.0 equiv) and a suitable solvent (e.g., dichloromethane, DCM). A typical concentration is 0.25 M to 1 M.[5]

  • Addition of Catalysts: To the stirred solution, add TEMPO (0.01-0.10 equiv) and an aqueous solution of potassium bromide (KBr) or sodium bromide (NaBr) (0.1-0.23 equiv).[5][11]

  • pH Adjustment: Add an aqueous solution of saturated sodium bicarbonate (NaHCO₃) to adjust the pH to approximately 9.5.[5]

  • Addition of Oxidant: Slowly add a pre-cooled (0°C) aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.0-1.2 equiv) dropwise to the vigorously stirred biphasic mixture. The rate of addition should be controlled to maintain the reaction temperature at 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[5][11] The reaction is typically complete within 1-3 hours.[11]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess NaOCl.[5]

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with additional DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude aldehyde by silica gel column chromatography if necessary.[3][7]

Optimization of Reaction Parameters for the Oxidation of Aliphatic Alcohols

The following table summarizes optimized conditions for the TEMPO-catalyzed oxidation of n-octan-1-ol and n-decan-1-ol.

ParameterOptimized Condition for n-Octan-1-olOptimized Condition for n-Decan-1-ol
Substrate Concentration 1.0 M1.0 M
TEMPO Loading 0.25 mol-%0.25 mol-%
NaHSO₄·H₂O Loading 5 mol-%5 mol-%
NaOCl·5H₂O 1.1 equiv1.0 equiv
Data adapted from a study on TEMPO-oxidations in alternative organic solvents.[2]
Reaction Times for Cu(I)/TEMPO Aerobic Oxidation
Substrate TypeTypical Reaction Time
Benzylic AlcoholsSeveral hours
Allylic AlcoholsSeveral hours
Aliphatic Alcohols20 - 24 hours
Sterically Hindered Aliphatic AlcoholsUp to 24 hours (may require elevated temperatures of 50-70°C)
Data from a protocol on Cu(I)/TEMPO catalyzed aerobic oxidation.[7]

Visualizations

TEMPO_Catalytic_Cycle cluster_substrate Substrate Conversion TEMPO TEMPO (Radical) ActiveOxidant N-Oxoammonium Ion (Active Oxidant) TEMPO->ActiveOxidant Oxidized by Hydroxylamine Hydroxylamine ActiveOxidant->Hydroxylamine Oxidizes Alcohol Alcohol R₂CHOH Hydroxylamine->TEMPO Regenerated by Co-oxidant CoOxidant Co-oxidant (e.g., NaOCl) ReducedCoOxidant Reduced Co-oxidant (e.g., NaCl) CoOxidant->ReducedCoOxidant Regenerates Carbonyl R₂C=O Alcohol->Carbonyl Oxidized

Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Alcohol, Solvent, 0°C) Catalysts 2. Add Catalysts (TEMPO, NaBr) Setup->Catalysts pH_Adjust 3. Adjust pH (NaHCO₃) Catalysts->pH_Adjust Oxidant 4. Add Co-oxidant (e.g., NaOCl) pH_Adjust->Oxidant Monitor 5. Monitor by TLC/GC Oxidant->Monitor Quench 6. Quench Reaction (Na₂S₂O₃) Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Purify (e.g., Chromatography) Extract->Purify Product Pure Product Purify->Product

References

Removal of dimethyl sulfide byproduct from Swern oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the dimethyl sulfide (B99878) (DMS) byproduct from Swern oxidation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of reactions involving Swern oxidation, with a focus on mitigating the malodorous and volatile byproduct, dimethyl sulfide.

Frequently Asked Questions

Q1: My entire lab smells strongly of garlic or rotten cabbage after a Swern oxidation. How can I prevent this in the future?

A1: The potent odor is due to dimethyl sulfide (DMS), a volatile byproduct of the reaction.[1] To minimize its spread, it is crucial to perform the entire reaction and workup in a well-ventilated fume hood.[1] Employing a gas trap, such as a bubbler filled with a dilute bleach solution, connected to the reaction flask's condenser outlet can effectively capture and neutralize a significant portion of the DMS as it is generated.[2]

Q2: I've completed my reaction, but the crude product still has a strong DMS odor. What is the best way to remove it during the workup?

A2: A standard aqueous workup will remove a significant amount of DMS. This typically involves quenching the reaction with water, followed by extractions with an organic solvent. The combined organic layers should then be washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.[3] For persistent odor, an oxidative quench can be employed, but with caution.

Q3: What is an oxidative quench, and are there any risks involved?

A3: An oxidative quench involves washing the reaction mixture with a mild oxidizing agent like dilute sodium hypochlorite (B82951) (bleach) or an Oxone solution.[1][4] These reagents will oxidize the residual DMS to non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.[1][4] Caution: This method should only be used if your desired product is not sensitive to oxidation. Always perform a small-scale test to ensure the desired product is stable to the oxidizing conditions before applying it to the entire batch.[5]

Q4: I'm concerned about using oxidizing agents. Are there any non-oxidative methods to remove residual DMS?

A4: Yes, azeotropic distillation is a potential method. DMS can form an azeotrope with solvents like pentane (B18724).[5] By adding pentane to your crude product and repeatedly removing the solvent under reduced pressure, you can co-evaporate the DMS. This should be done carefully to avoid loss of a volatile desired product.

Q5: Are there alternative "odorless" Swern oxidation protocols?

A5: Yes, several modifications to the Swern oxidation have been developed to avoid the formation of volatile DMS. These methods typically employ a sulfoxide with a higher molecular weight and lower volatility. For example, using dodecyl methyl sulfoxide or methyl 6-morpholinohexyl sulfoxide (MMSO) results in the formation of a corresponding sulfide byproduct that is not volatile and can be easily removed by a simple aqueous extraction.[6]

Q6: How do I clean my glassware to eliminate the lingering smell of DMS?

A6: To deodorize glassware after a Swern oxidation, rinse it thoroughly with a solution of sodium hypochlorite (bleach) or Oxone.[1][4] This will oxidize the residual DMS to odorless compounds. All glassware cleaning should be performed inside a fume hood.[2]

Data Presentation: Comparison of DMS Removal Strategies

MethodDescriptionAdvantagesDisadvantagesSuitability
Standard Aqueous Workup Washing the organic layer with water, NaHCO₃ (aq), and brine.Simple, fast, and removes water-soluble byproducts.May not completely remove all traces of DMS, especially on a large scale.Suitable for most Swern oxidations as a first-line purification step.
Oxidative Quench/Wash Using dilute bleach or Oxone solution during the workup.Highly effective at destroying DMS and eliminating odor.The oxidizing agent can potentially react with and degrade the desired product.Best for products that are known to be stable to mild oxidation. A small-scale trial is highly recommended.
Gas Trapping (Bleach Bubbler) Passing the gas evolved from the reaction through a bleach solution.Proactively removes a large portion of DMS as it is formed, minimizing exposure and odor.Does not remove DMS that remains dissolved in the reaction mixture.Recommended for all Swern oxidations, especially on a larger scale.
Azeotropic Removal Co-evaporation of DMS with a low-boiling solvent like pentane.A non-reactive method for removing DMS.Can be time-consuming and may lead to the loss of volatile products.Useful for final purification of non-volatile products when trace amounts of DMS remain after initial workup.
"Odorless" Swern Reagents Using high molecular weight sulfoxides (e.g., dodecyl methyl sulfoxide).Avoids the formation of volatile, malodorous byproducts. The sulfide byproduct is easily removed by extraction.[6]The reagents are more expensive and less common than DMSO.Ideal for large-scale reactions or when working with compounds where complete removal of DMS is critical and challenging.

Experimental Protocols

Protocol 1: Standard Swern Oxidation and Aqueous Workup [7][8]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO₂) will be observed.

  • Addition of Alcohol: Prepare a solution of the primary or secondary alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • Quenching: Add triethylamine (B128534) (TEA, 7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography.

Protocol 2: Oxidative Workup using a Dilute Bleach Wash

This protocol should only be used if the desired product is stable to mild oxidation.

  • Follow steps 1-6 of the "Standard Swern Oxidation and Aqueous Workup" protocol.

  • Oxidative Quench: Slowly add the reaction mixture to a vigorously stirred, cold (0 °C) solution of dilute sodium hypochlorite (household bleach, typically diluted 1:1 with water).

  • Continue stirring for 15-30 minutes, allowing the temperature to slowly rise to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure. Further purification may be necessary.

Protocol 3: "Odorless" Swern Oxidation using Methyl 6-morpholinohexyl Sulfoxide (MMSO) [6]

  • Reaction Setup: To a well-stirred solution of anhydrous dichloromethane (5 mL) under a dry nitrogen atmosphere at -60 °C, add oxalyl chloride (0.24 mmol).

  • Add a solution of methyl 6-morpholinohexyl sulfoxide (MMSO, 0.31 mmol) in DCM (2 mL) dropwise and stir for an additional 20 minutes.

  • Add the alcohol (0.16 mmol) dissolved in DCM (2 mL) to this solution.

  • After stirring for 30-60 minutes, add freshly distilled triethylamine (0.48 mmol).

  • Stir the reaction mixture for 2 hours at -60 °C and then allow it to warm to room temperature, stirring for a further 1 hour.

  • Workup: Quench the reaction with water (5 mL).

  • Wash the mixture with aqueous 1 N HCl (2 x 20 mL) and extract the aqueous layers with ethyl acetate (B1210297) (3 x 50 mL). The byproduct, methyl 6-morpholinohexyl sulfide, will be in the acidic aqueous layer.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude product.

Visualizations

Swern_Oxidation_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts Alcohol Primary or Secondary Alcohol Addition Alcohol Addition (-78 °C) Alcohol->Addition DMSO DMSO Activation Activation of DMSO (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Base Triethylamine Elimination Elimination (Warm to RT) Base->Elimination Activation->Addition Forms Electrophilic Sulfur Species Addition->Elimination Forms Alkoxysulfonium Salt Product Aldehyde or Ketone Elimination->Product DMS Dimethyl Sulfide (DMS) Elimination->DMS Gases CO, CO₂ Elimination->Gases Salt Et₃NHCl Elimination->Salt

Caption: General workflow of the Swern oxidation.

Caption: Decision tree for DMS removal strategies.

DMS_Formation_Pathway DMSO DMSO (CH₃)₂S=O ActiveSpecies Chloro(dimethyl)sulfonium Chloride DMSO->ActiveSpecies OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->ActiveSpecies Alcohol R₂CHOH AlkoxySulfonium Alkoxysulfonium Salt Alcohol->AlkoxySulfonium Base Et₃N Ylide Sulfur Ylide Base->Ylide Deprotonation ActiveSpecies->AlkoxySulfonium AlkoxySulfonium->Ylide Product Product R₂C=O Ylide->Product Intramolecular Elimination DMS Dimethyl Sulfide (CH₃)₂S Ylide->DMS Intramolecular Elimination

Caption: Key intermediates in DMS formation.

References

Technical Support Center: Column Chromatography Purification of 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-Benzylpiperidine-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is sticking to the silica (B1680970) gel column and won't elute. What is happening?

A1: The basic nitrogen atom in the piperidine (B6355638) ring can strongly interact with the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This can lead to irreversible adsorption or significant tailing, preventing the compound from eluting properly.

Q2: How can I prevent my compound from sticking to the silica gel?

A2: To mitigate the strong interaction between the basic compound and the acidic silica gel, you should deactivate the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), to your eluent system.[2][3][4] A common starting point is to use 0.1-2.0% triethylamine in your mobile phase.[3] Alternatively, you can use a different stationary phase, such as basic or neutral alumina (B75360).[2][5]

Q3: I'm seeing significant peak tailing in my collected fractions. What causes this and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. It is primarily caused by the strong, non-uniform interactions between the basic nitrogen and the acidic stationary phase. Adding a basic modifier like triethylamine to your eluent will help to create a more uniform elution front and reduce tailing by competing for the acidic sites on the silica.[1]

Q4: What is a good starting solvent system for the purification of this compound?

A4: A common and effective solvent system for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[6] A good starting point for TLC analysis would be a 1:1 mixture of ethyl acetate and hexanes. You can then adjust the polarity to achieve an optimal Rf value of 0.2-0.4 for column chromatography.[6] Remember to add 0.1-2.0% triethylamine to this solvent system.

Q5: My compound seems to be degrading on the column. Is this possible?

A5: While this compound is generally stable, some aldehydes can be sensitive to the acidic nature of silica gel. To check for on-column degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If a new spot appears, it is likely due to degradation on the silica. If degradation is confirmed, using deactivated silica or switching to an alternative stationary phase like alumina is recommended.

Q6: I have a very polar impurity that is difficult to separate from my product. What should I do?

A6: If a polar impurity is co-eluting with your product, you may need to adjust the polarity of your eluent. A gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography run, can be very effective for separating compounds with different polarities.[3] Start with a less polar solvent system to elute your product and then increase the polarity to wash out the more polar impurities.

Data Presentation

Recommended Solvent Systems for TLC and Column Chromatography
Solvent System (v/v/v)ModifierTarget Rf (TLC)Notes
Hexane:Ethyl Acetate (e.g., 4:1 to 1:1)0.1-2.0% Triethylamine0.2 - 0.4A good starting point for method development. Adjust the ratio to achieve the target Rf.
Dichloromethane (B109758):Methanol (e.g., 99:1 to 95:5)0.1-2.0% Triethylamine0.2 - 0.4Useful for more polar impurities. Be aware that dichloromethane can cause columns to run slower.[3]
Toluene:Acetone0.1-2.0% Triethylamine0.2 - 0.4An alternative non-halogenated solvent system.
Stationary Phase Selection Guide
Stationary PhaseAcidityBest Suited ForConsiderations
Silica GelAcidicGeneral purpose, good separation for many compounds.[5]Requires deactivation with a base (e.g., triethylamine) for basic compounds like this compound to prevent tailing and irreversible adsorption.[2][5]
Alumina (Basic or Neutral)Basic or NeutralPurification of amines and other basic compounds.[5]May have different selectivity compared to silica gel. It's advisable to test with TLC first.
Deactivated Silica GelNeutralizedAcid-sensitive or basic compounds.[3][5]Can be prepared by pre-washing silica gel with a solvent containing triethylamine.[3]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexane:ethyl acetate) each containing 0.5% triethylamine.

  • Spot the crude this compound solution onto TLC plates.

  • Develop the plates and visualize the spots under UV light.

  • Select the solvent system that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.

2. Column Preparation:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine). The amount of silica should be 30-100 times the weight of your crude product.

  • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the eluent through it.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully load the solution onto the top of the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the compound through the column, collecting fractions in test tubes.

  • Maintain a constant flow rate and ensure the silica gel bed does not run dry.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis (Hexane:EtOAc + 0.5% Et3N) start->tlc check_rf Is Rf between 0.2-0.4 and is there good separation? tlc->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No pack_column Pack Silica Gel Column with Eluent + Et3N check_rf->pack_column Yes adjust_solvent->tlc load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute and Collect Fractions load_sample->elute monitor_fractions Monitor Fractions by TLC elute->monitor_fractions issue Encountering Issue? monitor_fractions->issue no_elution Problem: No Elution / Streaking issue->no_elution No Elution poor_separation Problem: Poor Separation issue->poor_separation Poor Separation degradation Problem: Suspected Degradation issue->degradation Degradation combine_pure Combine Pure Fractions issue->combine_pure No Issues increase_tea Solution: Increase Et3N concentration (1-2%) or use Alumina no_elution->increase_tea gradient Solution: Use Gradient Elution poor_separation->gradient test_stability Solution: Perform 2D TLC. If unstable, use Alumina. degradation->test_stability increase_tea->pack_column gradient->elute test_stability->pack_column end Purified Product combine_pure->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Analysis of 1-Benzylpiperidine-4-carbaldehyde and its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 1-Benzylpiperidine-4-carbaldehyde via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the basic piperidine (B6355638) nitrogen with acidic silanol (B1196071) groups on the column stationary phase. - Mobile phase pH is too close to the pKa of the analyte. - Column contamination or degradation.- Use a column with low silanol activity, such as a Newcrom R1 column, or an end-capped C18 column.[1] - Add a competing base to the mobile phase (e.g., triethylamine) to mask silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Flush the column with a strong solvent or replace the guard column/column if contaminated.[2]
Peak Fronting - Sample overload (injecting too high a concentration). - The sample solvent is stronger than the mobile phase. - Column void or damage at the inlet.- Reduce the sample concentration or injection volume.[3] - Dissolve the sample in the initial mobile phase. - Replace the column if a void is suspected.
Poor Resolution Between Peaks - Inappropriate mobile phase composition. - Unsuitable column. - Gradient slope is too steep.- Optimize the mobile phase composition (e.g., adjust the acetonitrile (B52724)/water ratio). - Try a different column with a different selectivity. - Adjust the gradient profile to have a shallower slope in the region where impurities elute.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from a previous injection.- Use fresh, high-purity solvents and additives for the mobile phase. - Clean the injector and autosampler. - Run a blank injection of the sample solvent to identify the source of contamination.
Baseline Drift or Noise - Mobile phase is not properly degassed. - Contaminated detector flow cell. - Changes in column temperature.- Degas the mobile phase before use.[2] - Flush the detector flow cell with a strong, appropriate solvent.[2] - Use a column oven to maintain a stable temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Starting materials: Unreacted N-benzylpiperidine-4-methanol.

  • By-products of oxidation: The corresponding carboxylic acid (1-benzylpiperidine-4-carboxylic acid) if the aldehyde is over-oxidized.

  • By-products of synthesis: Residual reagents from the oxidation step, such as oxalyl chloride, dimethyl sulfoxide, and triethylamine, may lead to the formation of side products.[4]

  • Degradation products: The aldehyde functional group is susceptible to oxidation and other reactions.

Q2: What is a suitable HPLC method for analyzing this compound and its impurities?

A2: A reverse-phase HPLC method is commonly used. A suggested starting point is:

  • Column: Newcrom R1 or a similar reverse-phase column with low silanol activity.[1]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[1]

  • Detection: UV detection, typically around 254 nm, where the benzyl (B1604629) group has strong absorbance.

Q3: My this compound sample shows a new peak appearing over time. What could it be?

A3: The aldehyde group in this compound is prone to oxidation, especially when exposed to air. The new peak is likely the corresponding carboxylic acid, 1-benzylpiperidine-4-carboxylic acid. To confirm, you can compare the retention time with a standard of the suspected impurity or use a mass spectrometer (LC-MS) for identification. Proper sample storage in an inert atmosphere and at low temperatures is recommended.[5]

Q4: Can I use derivatization to improve the analysis?

A4: While direct analysis is often sufficient, derivatization can be employed in specific situations. For instance, if you are trying to detect very low levels of the aldehyde or if it co-elutes with another impurity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used. This reaction forms a hydrazone derivative that has a strong chromophore, enhancing UV detection at a different wavelength (typically around 360 nm).[6][7][8]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water, similar to the initial mobile phase composition) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[1]
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid for MS)
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Identify the main peak corresponding to this compound.

  • Quantify impurities based on their peak areas relative to the main peak (Area % method) or by using reference standards if available.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Symmetrical? No resolution Assess Resolution peak_shape->resolution Yes fronting Peak Fronting? tailing->fronting No solution_tailing Adjust Mobile Phase pH Use End-Capped Column Add Competing Base tailing->solution_tailing Yes fronting->resolution No solution_fronting Reduce Sample Concentration Use Mobile Phase as Solvent fronting->solution_fronting Yes poor_resolution Poor Resolution? resolution->poor_resolution baseline Assess Baseline poor_resolution->baseline No solution_resolution Optimize Mobile Phase Change Column Adjust Gradient poor_resolution->solution_resolution Yes drift_noise Drift or Noise? baseline->drift_noise end Problem Resolved drift_noise->end No solution_baseline Degas Mobile Phase Clean Flow Cell Use Column Oven drift_noise->solution_baseline Yes solution_tailing->end solution_fronting->end solution_resolution->end solution_baseline->end

Caption: Troubleshooting workflow for common HPLC issues.

Impurity_Formation_Pathway starting_material N-Benzyl-4-hydroxymethylpiperidine (Starting Material) oxidation Oxidation (e.g., Swern Oxidation) starting_material->oxidation product This compound (Product) oxidation->product incomplete_reaction Incomplete Reaction oxidation->incomplete_reaction over_oxidation Over-oxidation (Air, Oxidizing Agents) product->over_oxidation impurity 1-Benzylpiperidine-4-carboxylic acid (Impurity) over_oxidation->impurity unreacted_sm Unreacted Starting Material (Impurity) incomplete_reaction->unreacted_sm

References

Technical Support Center: Minimizing Thermal Degradation During Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize thermal degradation during the distillation of heat-sensitive compounds. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your laboratory work.

Troubleshooting Guide

Q1: My product is discolored (e.g., yellow, green, or brown) after distillation. What is the likely cause and how can I fix it?

A1: Discoloration is a common indicator of thermal degradation.[1] It can also be caused by oxidation or pH shifts during the process.

  • Immediate Steps:

    • Lower the Temperature: The most direct approach is to reduce the reboiler/heating mantle temperature. Even a small reduction can significantly decrease degradation.

    • Improve the Vacuum: A lower operating pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.[2][3] Ensure your vacuum system is free of leaks and the pump is operating efficiently.

    • Check for Oxygen: Leaks in the system can introduce oxygen, leading to oxidation of sensitive compounds, which often results in discoloration.[1] Ensure all joints are properly sealed.

    • Measure pH: For some compounds, pH changes can induce color formation. If relevant to your material, check the pH of the pre-distillation mixture and the final product.

  • Long-Term Solutions:

    • Switch to a More Advanced Distillation Technique: For highly sensitive materials, consider using short-path or molecular distillation, which minimizes the time the compound is exposed to heat.[1][4][5]

    • Use a Stabilizer: If permissible for your application, adding a thermal stabilizer can help prevent degradation.[6]

Q2: I am experiencing a lower than expected yield. Could this be due to thermal degradation?

A2: Yes, thermal degradation can lead to the formation of byproducts, reducing the overall yield of your desired compound.[1][2] Polymerization is another common issue that can trap your product in the distillation flask.

  • Troubleshooting Steps:

    • Analyze the Residue: The material left in the distillation flask can provide clues. A dark, tarry, or polymerized residue suggests thermal decomposition.

    • Reduce Residence Time: The longer your compound is exposed to heat, the more likely it is to degrade.[1]

      • Increase the distillation rate by carefully balancing heat input and vacuum level.

      • Use a distillation setup that promotes rapid evaporation and condensation, such as a wiped-film evaporator in molecular distillation.

    • Optimize Heating: Ensure even heating of the distillation flask to avoid localized "hot spots" where degradation can accelerate. A well-stirred heating mantle is crucial.

    • Consider Inhibitors: If you are distilling a monomer or a compound prone to polymerization, the addition of a polymerization inhibitor is essential.[7][8][9]

Q3: My compound is polymerizing in the distillation flask. What can I do to prevent this?

A3: Polymerization during distillation is a significant challenge, especially with monomers like acrylates and styrene.[8] This is often initiated by heat.

  • Preventative Measures:

    • Use a Polymerization Inhibitor: This is the most effective method. Inhibitors work by scavenging free radicals that initiate polymerization.[8][9]

      • Liquid-Phase Inhibitors: These are non-volatile and remain in the distillation pot. Examples include phenothiazine (B1677639) (PTZ) and hydroquinone (B1673460) monomethyl ether (MEHQ).[6][7]

      • Vapor-Phase Inhibitors: These are volatile and protect the compound in the vapor phase and condenser. Nitric oxide is a common example.[10]

    • Minimize Residence Time: As with other forms of thermal degradation, reducing the time the monomer is at high temperature is critical.[1]

    • Lower the Temperature: Use vacuum distillation to reduce the boiling point and, consequently, the distillation temperature.[2]

    • Ensure Oxygen Presence (for certain inhibitors): Some common inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective.[7]

Frequently Asked Questions (FAQs)

Q4: What is the most effective distillation technique for highly heat-sensitive compounds?

A4: Molecular distillation is the preferred method for purifying highly sensitive materials like vitamins, omega-3 fatty acids, and some active pharmaceutical ingredients (APIs).[1][4][5] This technique is a type of short-path vacuum distillation characterized by:

  • Extremely Low Pressure: Typically operates at pressures of 0.01 torr or below.[4]

  • Short Condenser Distance: The condenser is positioned very close to the evaporator (often just a few centimeters), which minimizes the time the compound spends in the vapor phase.[4] This combination of low temperature and extremely short heating time significantly reduces the risk of thermal degradation.[1]

Q5: How does vacuum distillation help prevent thermal degradation?

A5: Vacuum distillation lowers the boiling point of a liquid by reducing the ambient pressure.[2][3] A liquid boils when its vapor pressure equals the pressure of the system. By creating a vacuum, the pressure the vapor needs to overcome is much lower, allowing the liquid to boil at a significantly reduced temperature. This is crucial for compounds that would decompose at their atmospheric boiling point.[2][3][5]

Q6: What is "residence time" and why is it important?

A6: Residence time refers to the duration that a substance is exposed to a particular condition, in this case, the high temperature of the distillation apparatus.[1] For heat-sensitive compounds, minimizing residence time is as important as lowering the distillation temperature. Even at a reduced temperature, prolonged exposure can lead to degradation. Techniques like molecular distillation are specifically designed to minimize residence time to just a few seconds.[1]

Q7: Can the type of packing in a fractional distillation column affect thermal degradation?

A7: Yes, the packing material can influence thermal degradation, primarily through its effect on residence time and pressure drop. Structured packing generally has a lower pressure drop than random packing, which can lead to a lower bottom temperature in the column. Additionally, structured packing can result in less liquid holdup, thereby reducing the residence time of the material in the column.

Q8: How can I maintain the bioactivity of my compound during distillation?

A8: Loss of bioactivity is a direct consequence of the degradation of the molecular structure of your compound.[1] To preserve bioactivity, you must minimize this degradation. The strategies are the same as for preventing general thermal decomposition:

  • Use the lowest possible distillation temperature by employing a high vacuum.

  • Minimize the heating time (residence time).

  • Use advanced techniques like molecular distillation for extremely sensitive compounds.[1][4]

  • Ensure an inert atmosphere (e.g., nitrogen or argon) if your compound is also sensitive to oxidation.

Data Presentation

Table 1: Impact of Vacuum Distillation Parameters on Product Yield

This table summarizes findings from studies on vacuum distillation, illustrating the positive effect of optimizing temperature and pressure on the yield of desired products.

ProductKey Parameters AdjustedObservationYield ImprovementSource
Light Vacuum Gas Oil (LVGO)Flash Section Temperature (FST) increased from 370°C to 400°C; Steam Flow Rate (SFR) adjusted from 10 to 26 tons/h.Increased vaporization at a lower effective pressure.7.2% increase in LVGO yield.[11]
Heavy Vacuum Gas Oil (HVGO)FST increased from 400°C to 430°C; SFR adjusted from 10 to 26 tons/h.Enhanced separation of heavier fractions.7.4% increase in HVGO yield.[11]
α-Guaiene from Patchouli OilReflux ratio increased to 24:1; Applied pressure of 14.80 mmHg.Optimized separation of the target compound from other essential oil components.Achieved 44.70% purity in the optimal fraction.

Experimental Protocols

Protocol 1: General Laboratory Scale Vacuum Distillation

This protocol outlines the fundamental steps for performing a vacuum distillation of a heat-sensitive compound.

1. Apparatus Setup:

  • Assemble the distillation glassware as shown in the diagram below. Use a Claisen adapter to minimize bumping.[12]
  • Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
  • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source (e.g., a vacuum pump). The trap is essential to protect the pump from corrosive vapors.[12]
  • Place a stir bar in the distillation flask for smooth boiling.
  • Wrap the distillation head and fractionating column (if used) with glass wool or aluminum foil to ensure the vapor phase reaches the condenser without premature cooling.[12]

2. Procedure:

  • Place the material to be distilled into the distillation flask.
  • Turn on the cooling water to the condenser.
  • Begin stirring.
  • Turn on the vacuum pump to reduce the pressure in the system. Wait until the pressure stabilizes. A hissing sound indicates a leak that must be addressed.[12]
  • Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.
  • Increase the temperature gradually until the liquid begins to boil and the distillate starts to collect in the receiving flask.
  • Record the temperature of the vapor and the pressure of the system during the collection of the main fraction.
  • After collecting the desired fraction, remove the heat source first.
  • Allow the apparatus to cool to room temperature.
  • Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.[12]

Protocol 2: Molecular Distillation (Conceptual Workflow)

Molecular distillation requires specialized equipment (a molecular still), but the underlying workflow is as follows:

  • Degassing: The feed material is first degassed under a moderate vacuum to remove any dissolved volatile impurities like solvents.

  • Feed and Evaporation: The degassed feed is introduced onto a heated rotating surface inside the main distillation chamber, which is under a very high vacuum (e.g., 0.001 mbar).[4] The rotation spreads the material into a thin film, facilitating rapid evaporation at a lower temperature.

  • Condensation: The evaporated molecules travel a very short distance to an internal condenser, which is cooled.

  • Collection: The condensed, purified distillate is collected separately from the non-volatile residue that remains on the heated surface.

Visualizations

Distillation_Setup cluster_heating Heating cluster_separation Separation cluster_collection Collection & Vacuum Distilling_Flask Distilling Flask (with stir bar) Claisen_Adapter Claisen Adapter Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Heat Distillation_Head Distillation Head (with Thermometer) Claisen_Adapter->Distillation_Head Condenser Condenser Distillation_Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Water_Out Water Out Condenser->Water_Out Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Vacuum_Trap Vacuum Trap Vacuum_Adapter->Vacuum_Trap To Vacuum Vacuum_Pump Vacuum Pump Vacuum_Trap->Vacuum_Pump Water_In Water In Water_In->Condenser

Caption: Standard laboratory setup for vacuum distillation.

Troubleshooting_Workflow Start Problem Identified: Thermal Degradation (e.g., Discoloration, Low Yield) Check_Temp Is Temperature Too High? Start->Check_Temp Check_Pressure Is Pressure Too High? Check_Temp->Check_Pressure No Sol_Temp Reduce Heat Input Check_Temp->Sol_Temp Yes Check_Time Is Residence Time Too Long? Check_Pressure->Check_Time No Sol_Pressure Improve Vacuum (Check for Leaks) Check_Pressure->Sol_Pressure Yes Check_Polymerization Is Polymerization Occurring? Check_Time->Check_Polymerization No Sol_Time Increase Distillation Rate or Use Short-Path Distillation Check_Time->Sol_Time Yes Sol_Polymerization Add Polymerization Inhibitor Check_Polymerization->Sol_Polymerization Yes End Problem Resolved Check_Polymerization->End No Sol_Temp->End Sol_Pressure->End Sol_Time->End Sol_Polymerization->End

References

Swern Oxidation Technical Support Center: The Critical Role of Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the effect of base choice on the efficiency and outcome of the Swern oxidation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in optimizing your reactions and overcoming common challenges.

Troubleshooting Guide

Encountering issues with your Swern oxidation? This guide provides solutions to common problems related to the choice of base.

Issue Potential Cause Related to Base Recommended Solutions
Low or No Product Yield Incomplete Deprotonation: The base may not be strong enough or may be too sterically hindered for the specific substrate, leading to inefficient formation of the sulfur ylide intermediate.- Ensure at least 2 equivalents of the amine base are used to neutralize the generated HCl and to deprotonate the alkoxysulfonium intermediate.[1] - For highly hindered substrates, a less bulky base like triethylamine (B128534) (TEA) might be more effective if epimerization is not a concern.
Epimerization at α-Carbon Proton Exchange with Triethylamine: The relatively small size of triethylamine can allow it to deprotonate the α-carbon of the newly formed carbonyl compound, leading to a loss of stereochemical integrity.[1]- Switch to a more sterically hindered (non-nucleophilic) base such as diisopropylethylamine (DIPEA or Hünig's base) or triisopropylamine (B1593748) (TIPA).[1][2] The increased bulk of these bases minimizes their ability to access the α-proton of the product.
Formation of Side Products (e.g., Methylthiomethyl (MTM) ethers) Pummerer Rearrangement: This can occur if the reaction temperature is not kept sufficiently low, but the choice of base can also play a role in complex reaction mixtures. While primarily temperature-dependent, an inappropriate base can lead to longer reaction times, increasing the window for side reactions.- The primary solution is to maintain a strict low-temperature profile (below -60 °C).[3] - Use a hindered base like DIPEA to facilitate a cleaner and potentially faster deprotonation-elimination step, minimizing the lifetime of intermediates that could lead to side products.
Incomplete Reaction Insufficient Basicity or Steric Hindrance: The chosen base may be too weak or too hindered to efficiently deprotonate the alkoxysulfonium intermediate of a particular substrate.- While TEA is the standard, if issues persist, consider a base with a similar pKa but different steric profile. For instance, if DIPEA is proving inefficient, reverting to TEA might be necessary, with careful monitoring for epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Swern oxidation?

The base, typically a tertiary amine, performs a crucial deprotonation step. After the alcohol has reacted with the activated dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, the base removes a proton from a methyl group attached to the sulfur atom. This generates a sulfur ylide intermediate, which then undergoes an intramolecular elimination to yield the desired aldehyde or ketone.[1][4]

Q2: When should I use triethylamine (TEA) versus a hindered base like diisopropylethylamine (DIPEA)?

Use triethylamine (TEA) as the default base for most Swern oxidations, especially when the substrate is not prone to epimerization at the carbon adjacent to the newly formed carbonyl group.[1][4]

Use a hindered base like diisopropylethylamine (DIPEA) when you are working with substrates that have a stereocenter at the α-position to the alcohol being oxidized. The steric bulk of DIPEA minimizes the risk of the base deprotonating the α-carbon of the product, thus preserving its stereochemical integrity.[1]

Q3: Are there other hindered bases that can be used?

Yes, triisopropylamine (TIPA) is another sterically hindered, non-nucleophilic base that can be used in the Swern oxidation. Due to its greater steric bulk compared to DIPEA, it is also expected to be highly effective at preventing epimerization and other side reactions.[2]

Q4: Can the choice of base affect the reaction temperature?

While the initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (typically -78 °C), the choice of base does not significantly alter the required temperature profile of the reaction. Maintaining a low temperature throughout the addition of the alcohol and base is critical to prevent the decomposition of the reactive intermediates and the formation of byproducts like methylthiomethyl (MTM) ethers.[3][5]

Q5: How does the pKa of the base influence the reaction?

The base must be sufficiently strong to deprotonate the alkoxysulfonium intermediate. Tertiary amines like TEA (pKa of conjugate acid ~10.75) and DIPEA (pKa of conjugate acid ~11) are basic enough to facilitate this step effectively.

Comparison of Common Bases in Swern Oxidation

Base Structure Key Characteristics Typical Use Case Potential Issues
Triethylamine (TEA) Et₃NThe most common and cost-effective base for Swern oxidations.General purpose oxidation of primary and secondary alcohols where α-epimerization is not a concern.[1][4]Can cause epimerization in sensitive substrates due to its relatively small steric profile.[1]
Diisopropylethylamine (DIPEA, Hünig's Base) i-Pr₂NEtSterically hindered, non-nucleophilic base.Oxidation of alcohols with α-stereocenters to prevent epimerization.[1]Higher cost than TEA. Its larger size may slightly slow down the deprotonation step in some cases.
Triisopropylamine (TIPA) i-Pr₃NHighly sterically hindered, non-nucleophilic base.For substrates that are extremely sensitive to epimerization or other base-mediated side reactions.[2]Higher cost and greater steric bulk, which might require longer reaction times for some substrates.

Detailed Experimental Protocols

Protocol 1: General Swern Oxidation using Triethylamine (TEA)

This protocol is a general guideline for the oxidation of a primary or secondary alcohol.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise. After 5 minutes, slowly add anhydrous dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents) dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve the alcohol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Workup: After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Swern Oxidation with Diisopropylethylamine (DIPEA) to Prevent Epimerization

This protocol is adapted for substrates prone to α-epimerization.

  • Preparation: Follow step 1 from Protocol 1.

  • Activation of DMSO: Follow step 2 from Protocol 1.

  • Addition of Alcohol: Follow step 3 from Protocol 1.

  • Addition of Hindered Base: Instead of triethylamine, add diisopropylethylamine (DIPEA, 5.0 equivalents) dropwise to the reaction mixture at -78 °C.[6]

  • Workup: Follow step 5 from Protocol 1.

Visualizing the Swern Oxidation

Swern Oxidation Mechanism

The following diagram illustrates the key steps of the Swern oxidation mechanism, highlighting the role of the base.

Swern_Mechanism DMSO DMSO ActivatedDMSO Chlorosulfonium Salt DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol R₂CHOH Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Base (e.g., Et₃N) Base->Ylide Product Ketone/Aldehyde Ylide->Product Elimination DMS Dimethyl Sulfide Ylide->DMS

Caption: The mechanism of the Swern oxidation.

Experimental Workflow

This diagram outlines the general laboratory procedure for performing a Swern oxidation.

Swern_Workflow Start Start Cool Cool Anhydrous DCM to -78 °C Start->Cool AddOxalyl Add Oxalyl Chloride Cool->AddOxalyl AddDMSO Add DMSO (Activate) AddOxalyl->AddDMSO AddAlcohol Add Alcohol Substrate AddDMSO->AddAlcohol AddBase Add Amine Base (e.g., TEA, DIPEA) AddAlcohol->AddBase Warm Warm to Room Temperature AddBase->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Product Crude Product Dry->Product

Caption: A typical experimental workflow for the Swern oxidation.

Base Selection Logic

This decision tree illustrates the logic for choosing the appropriate base for your Swern oxidation.

Base_Selection Start Substrate Analysis EpimerizationCheck Is the substrate prone to α-epimerization? Start->EpimerizationCheck UseTEA Use Triethylamine (TEA) EpimerizationCheck->UseTEA No UseHinderedBase Use a Hindered Base EpimerizationCheck->UseHinderedBase Yes DIPEA Diisopropylethylamine (DIPEA) UseHinderedBase->DIPEA TIPA Triisopropylamine (TIPA) (for highly sensitive cases) UseHinderedBase->TIPA

Caption: A decision tree for selecting the appropriate base.

References

Anhydrous reaction conditions for 1-Benzylpiperidine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Benzylpiperidine-4-carbaldehyde, with a particular focus on maintaining anhydrous reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the common causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to reactant purity and reaction conditions.

  • Moisture Contamination: The most common culprit for low yields, especially in reactions involving organometallic reagents like Diisobutylaluminium hydride (DIBAL-H) or moisture-sensitive intermediates like those in a Swern oxidation, is the presence of water.

    • Troubleshooting Steps:

      • Drying of Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under a stream of inert gas (Nitrogen or Argon) before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

      • Reagent Quality: Use high-purity starting materials. The precursor, whether it's the ester, alcohol, or nitrile, should be dry and free of impurities.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before quenching the reaction.

      • Reaction Time and Temperature: Adhere to the reaction times and temperatures specified in the protocol. For instance, DIBAL-H reductions are typically carried out at low temperatures (-78 °C)[1].

  • Degradation of Product: The aldehyde product can be sensitive to the workup conditions.

    • Troubleshooting Steps:

      • Controlled Quenching: Quench the reaction carefully at low temperatures as specified in the protocols.

      • Appropriate Workup: Follow the prescribed aqueous workup steps to remove byproducts and unreacted reagents without degrading the product.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A: The nature of the side products depends on the synthetic route chosen.

  • Over-reduction to Alcohol: When using a reducing agent like DIBAL-H, over-reduction of the desired aldehyde to the corresponding alcohol ((1-benzyl-4-piperidyl)methanol) is a common side reaction.

    • Troubleshooting Steps:

      • Stoichiometry of Reducing Agent: Use the exact stoichiometry of the reducing agent as specified in the protocol. An excess of DIBAL-H will favor alcohol formation.

      • Temperature Control: Maintain the recommended low temperature during the addition of the reducing agent and throughout the reaction.

  • Formation of Carboxylic Acid: During oxidation reactions, the aldehyde product can be further oxidized to the carboxylic acid.

    • Troubleshooting Steps:

      • Controlled Oxidation: Use a mild and controlled oxidizing agent and avoid prolonged reaction times or elevated temperatures.

      • Reaction Monitoring: As soon as the starting material is consumed (as indicated by TLC or GC), proceed with the workup to prevent over-oxidation.

  • Unreacted Starting Material: The presence of starting material in the final product indicates an incomplete reaction.

    • Troubleshooting Steps:

      • Reagent Activity: Ensure that the reagents, especially organometallic or oxidizing agents, have not degraded during storage.

      • Reaction Conditions: Re-evaluate the reaction time and temperature to ensure they are sufficient for the reaction to go to completion.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are three main synthetic strategies for preparing this compound:

  • Reduction of an Ester: The reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like Diisobutylaluminium hydride (DIBAL-H)[1].

  • Oxidation of an Alcohol: The oxidation of (1-benzyl-4-piperidyl)methanol (B150785). Common methods include the Swern oxidation (using oxalyl chloride and DMSO) or using a TEMPO-catalyzed oxidation system[2][3].

  • Reduction of a Nitrile: The reduction of 1-benzylpiperidine-4-carbonitrile (B2688994) with DIBAL-H[4].

Q2: How critical are anhydrous conditions for this synthesis?

A2: Anhydrous conditions are absolutely critical, particularly for the DIBAL-H reduction and Swern oxidation routes. DIBAL-H reacts violently with water, and its effective concentration will be reduced, leading to an incomplete reaction or low yield. Similarly, the intermediates in the Swern oxidation are highly moisture-sensitive.

Q3: What is the recommended procedure for setting up an anhydrous reaction?

A3: A general procedure for setting up an anhydrous reaction is as follows:

  • Glassware Preparation: All glassware (flasks, dropping funnels, condensers, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C for several hours or flame-dried under a vacuum.

  • Assembly: The glassware should be assembled while still hot and immediately placed under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent and Solvent Transfer: Anhydrous solvents and liquid reagents should be transferred using syringes or cannulas. Solid reagents should be added under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: The reaction should be maintained under an inert atmosphere throughout its duration, typically using a balloon filled with the inert gas or a bubbler system.

Q4: How can I purify the final product?

A4: The crude product can be purified by vacuum distillation or column chromatography[1]. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialReagentsSolventYield (%)Purity (%)Reference
DIBAL-H ReductionEthyl 1-benzylpiperidine-4-carboxylateDIBAL-HToluene (B28343)92Not Specified[1]
Swern Oxidation(1-benzyl-4-piperidyl)methanolOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)96Not Specified[2]
TEMPO Oxidation(1-benzyl-4-piperidyl)methanolTEMPO, NaIO₄, NaBrDichloromethane or Chloroform84.3 - 96.199 (HPLC)[3]
DIBAL-H Reduction1-benzylpiperidine-4-carbonitrileDIBAL-HToluene97.5Not Specified[4]

Experimental Protocols

Protocol 1: DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate [1]

  • To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of anhydrous toluene in a flame-dried round-bottom flask under an argon atmosphere, add a 1.5M solution of diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of 150 ml of methanol.

  • Remove the dry ice bath and allow the mixture to stir for 2 hours at room temperature.

  • Filter the mixture through diatomaceous earth (Celite) and wash the filter cake with methanol.

  • Concentrate the filtrate to dryness to yield 1-benzylpiperidine-4-carboxaldehyde. The product can be further purified by vacuum distillation.

Protocol 2: Swern Oxidation of (1-benzyl-4-piperidyl)methanol [2]

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer under a nitrogen atmosphere, dissolve oxalyl chloride (16.2 g, 0.12 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to -70 °C in a dry ice/acetone bath and add anhydrous dimethyl sulfoxide (B87167) (20 mL) dropwise, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of (1-benzyl-4-piperidyl)methanol (20 g, 0.097 mol) in dichloromethane dropwise, keeping the internal temperature below -60 °C.

  • Stir the mixture for another 15 minutes, then add triethylamine (24.6 g, 0.24 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Dilute the mixture with dichloromethane (100 mL) and quench with cold water.

  • Separate the organic layer and wash sequentially with 5% HCl solution, brine, and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Benzylpiperidine-4-carboxaldehyde.

Visualizations

Anhydrous_Reaction_Setup cluster_glassware Glassware Preparation cluster_reaction Reaction Setup cluster_reagents Reagents & Solvents Oven/Flame Drying Oven/Flame Drying Assembly Under Inert Gas Assembly Under Inert Gas Oven/Flame Drying->Assembly Under Inert Gas Inert Gas Inlet Inert Gas Inlet Assembly Under Inert Gas->Inert Gas Inlet Reaction Flask Reaction Flask Inert Gas Inlet->Reaction Flask Solvent/Reagent Addition Solvent/Reagent Addition Reaction Flask->Solvent/Reagent Addition Reaction Monitoring Reaction Monitoring Solvent/Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Solvent/Reagent Addition Dry Reagents Dry Reagents Dry Reagents->Solvent/Reagent Addition Purification Purification Workup->Purification Final Product Final Product Purification->Final Product Synthetic_Pathways Start1 Ethyl 1-benzylpiperidine-4-carboxylate Product This compound Start1->Product DIBAL-H Reduction Start2 (1-benzyl-4-piperidyl)methanol Start2->Product Swern or TEMPO Oxidation Start3 1-benzylpiperidine-4-carbonitrile Start3->Product DIBAL-H Reduction

References

Validation & Comparative

A Comparative Guide to Swern and TEMPO Oxidations for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis. The choice of oxidant is paramount to ensure high yields and prevent over-oxidation to carboxylic acids, particularly when dealing with sensitive functional groups. This guide provides an objective comparison of two widely used methods: the Swern oxidation and the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation, supported by experimental data to aid in selecting the optimal strategy.

The Swern oxidation, a cornerstone of organic synthesis, is renowned for its mild reaction conditions and broad functional group tolerance.[1][2] Conversely, TEMPO-catalyzed oxidations have gained prominence as a greener alternative, often utilizing inexpensive and environmentally benign co-oxidants.[2]

Performance Comparison: Swern vs. TEMPO Oxidation

The selection between Swern and TEMPO oxidation hinges on factors such as reaction scale, substrate sensitivity, and practical laboratory considerations. Below is a summary of key quantitative data for the oxidation of primary alcohols to aldehydes using both methods.

ParameterSwern OxidationTEMPO-Catalyzed Oxidation
Typical Yield Good to excellent (often >90%)Good to excellent (often >90%)
Reaction Temperature Cryogenic (-78 °C to -60 °C)[3][4]0 °C to room temperature[5]
Reaction Time 15 minutes to several hours[3][4]20 minutes to 24 hours[5]
Key Reagents Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride (or trifluoroacetic anhydride), triethylamine[6]TEMPO (catalytic), a co-oxidant (e.g., NaOCl, PhI(OAc)₂, O₂)[2]
Common Solvents Dichloromethane (DCM)[7]Dichloromethane (DCM), acetonitrile, water[5][8]

Experimental Protocols

Detailed methodologies for performing Swern and TEMPO oxidations are provided below. These protocols are representative and may require optimization for specific substrates.

Swern Oxidation Protocol[2][9]

This procedure describes the oxidation of a primary alcohol to an aldehyde using oxalyl chloride and DMSO.

Materials:

  • Primary alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5-3.0 equivalents) in anhydrous DCM dropwise to the cooled solution, maintaining the temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for an additional 30-45 minutes at -78 °C.

  • Add triethylamine (5.0-7.0 equivalents) dropwise to the mixture. The reaction is typically stirred for 10 minutes at -78 °C and then allowed to warm to room temperature.

  • Quench the reaction with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Purification is typically achieved by flash column chromatography.

TEMPO/Sodium Hypochlorite (B82951) Oxidation Protocol[10]

This protocol outlines the oxidation of a primary alcohol using catalytic TEMPO and sodium hypochlorite (bleach) as the co-oxidant.

Materials:

  • Primary alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Standard glassware

Procedure:

  • To a round-bottom flask containing the primary alcohol (1.0 equivalent) in DCM, add an aqueous solution of NaHCO₃ and K₂HPO₄.

  • Add a catalytic amount of TEMPO (e.g., 1 mol%) and sodium bromide (e.g., 10 mol%).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add the sodium hypochlorite solution (1.1-1.5 equivalents) dropwise while vigorously stirring. The reaction progress is monitored by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography.

Visualizing the Mechanisms and Workflow

To further aid in understanding these two powerful oxidation methods, the following diagrams illustrate their respective reaction mechanisms and a general workflow for selecting an appropriate oxidation strategy.

Swern_Oxidation DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ChloroSulfonium Chloro(dimethyl)sulfonium chloride Activation->ChloroSulfonium Activation AlkoxySulfonium Alkoxysulfonium Salt ChloroSulfonium->AlkoxySulfonium Nucleophilic Attack Alcohol Primary Alcohol Alcohol->AlkoxySulfonium SulfurYlide Sulfur Ylide AlkoxySulfonium->SulfurYlide Deprotonation Base Triethylamine Base->SulfurYlide Aldehyde Aldehyde SulfurYlide->Aldehyde [2,3]-Sigmatropic Rearrangement Byproducts Dimethyl Sulfide CO, CO₂, Et₃NHCl SulfurYlide->Byproducts TEMPO_Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO CoOxidant->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Hydroxylamine->TEMPO Re-oxidation Oxidation_Selection_Workflow Start Start: Need to Oxidize a Primary Alcohol SubstrateAnalysis Analyze Substrate: - Acid/Base Sensitivity? - Steric Hindrance? - Other Functional Groups? Start->SubstrateAnalysis Scale Determine Reaction Scale: - Small (<1g)? - Medium (1-10g)? - Large (>10g)? SubstrateAnalysis->Scale Cryo Is Cryogenic Setup Available/Convenient? Scale->Cryo Green Are 'Green' Chemistry Principles a Priority? Cryo->Green Swern Consider Swern Oxidation Cryo->Swern Yes TEMPO Consider TEMPO Oxidation Cryo->TEMPO No Green->Swern No Green->TEMPO Yes

References

A Comparative Analysis of Precursors for the Synthesis of Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, is a piperidine (B6355638) derivative that acts as a centrally active reversible acetylcholinesterase inhibitor. The efficiency and viability of its synthesis are of paramount importance to the pharmaceutical industry. A critical aspect of any synthetic strategy is the choice of precursors, which significantly impacts the overall yield, purity, and scalability of the process. This guide provides a comparative analysis of the most common precursors used in the synthesis of Donepezil, supported by experimental data to aid researchers in selecting the optimal synthetic route.

Key Precursors and Synthetic Pathways

The synthesis of Donepezil predominantly involves the coupling of two key molecular fragments: a substituted indanone and a piperidine derivative. The most extensively studied and industrially applied precursors are:

The condensation of these precursors is primarily achieved through several key reaction pathways, including Aldol condensation, Wittig reaction, and Darzens reaction, each presenting distinct advantages and disadvantages.

Comparative Performance of Precursor Combinations

The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes quantitative data from various reported syntheses to facilitate a direct comparison of different precursor strategies.

Synthetic RouteIndanone PrecursorPiperidine PrecursorKey IntermediateReported YieldReported PurityReference
Aldol Condensation 5,6-dimethoxy-1-indanone1-benzyl-4-piperidinecarboxaldehyde2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one~96% (condensation step)>99.6% (final product)[1]
Aldol Condensation 5,6-dimethoxy-1-indanonePyridine-4-carboxaldehyde5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one≥97% (condensation step)≥99% (intermediate)
Darzens Reaction 2-bromo-5,6-dimethoxyindanonePyridine-4-carboxaldehyde5,6-dimethoxy-3-(pyridin-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-oneHigh Overall YieldNot Specified[2]
Catalytic Wittig Reaction 5,6-dimethoxy-1-indanone(Not directly specified, precursor to the ylide)Precursor to Donepezil74% (for a key precursor)Not Specified[3]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the precursors and the final product, the following diagrams, generated using Graphviz, illustrate the primary synthetic routes.

Donepezil_Synthesis_Pathways Indanone 5,6-dimethoxy-1-indanone Aldol_Intermediate_1 2-(1-benzylpiperidin-4-ylmethylidene)- 5,6-dimethoxyindan-1-one Indanone->Aldol_Intermediate_1 Aldol Condensation Aldol_Intermediate_2 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one Indanone->Aldol_Intermediate_2 Aldol Condensation Piperidine_Aldehyde 1-benzyl-4-piperidinecarboxaldehyde Piperidine_Aldehyde->Aldol_Intermediate_1 Pyridine_Aldehyde Pyridine-4-carboxaldehyde Pyridine_Aldehyde->Aldol_Intermediate_2 Darzens_Intermediate Epoxide Intermediate Pyridine_Aldehyde->Darzens_Intermediate Bromo_Indanone 2-bromo-5,6-dimethoxyindanone Bromo_Indanone->Darzens_Intermediate Darzens Reaction Donepezil Donepezil Aldol_Intermediate_1->Donepezil Hydrogenation Aldol_Intermediate_2->Donepezil 1. Benzylation 2. Reduction Darzens_Intermediate->Donepezil Rearrangement & Reduction

Figure 1: Major synthetic pathways to Donepezil from different precursors.

Experimental Protocols

Aldol Condensation using 1-benzyl-4-piperidinecarboxaldehyde

This protocol is adapted from an industrially scalable synthesis.[1]

Step 1: Condensation

  • In a suitable reaction vessel, a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (B129727) (80 mL) is prepared under an inert atmosphere at room temperature.

  • Sodium hydroxide (B78521) flakes (12.8 g, 0.32 mol) are slowly added to the mixture, followed by the addition of N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).

  • The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product formed is filtered, washed with 5% acetic acid, and then with methanol.

  • The crude product, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one, is dried. A yield of approximately 96% can be expected.[1]

Step 2: Hydrogenation

  • The intermediate from Step 1 is dissolved in a suitable solvent such as methanol.

  • The reduction is carried out using a catalyst, for example, Raney nickel, in the presence of methane (B114726) sulfonic acid.[1]

  • The reaction is conducted under a hydrogen atmosphere until the reaction is complete.

  • After filtration of the catalyst and removal of the solvent, Donepezil is obtained. The final product can be further purified by recrystallization to achieve a purity of over 99.6%.[1]

Aldol_Workflow_1 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation Start_1 5,6-dimethoxy-1-indanone & 1-benzyl-4-piperidinecarboxaldehyde React_1 React with NaOH in Methanol (3h, RT) Start_1->React_1 Filter_1 Filter and Wash React_1->Filter_1 Intermediate_1 Crude Intermediate Filter_1->Intermediate_1 Start_2 Crude Intermediate Intermediate_1->Start_2 React_2 Hydrogenation (Raney Ni, H2) Start_2->React_2 Purify_2 Purification React_2->Purify_2 End_Product Donepezil Purify_2->End_Product

Figure 2: Workflow for Aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde.

Aldol Condensation using Pyridine-4-carboxaldehyde

This route involves a three-step process: condensation, benzylation, and reduction.

Step 1: Condensation

Step 2: Benzylation

  • The intermediate from Step 1 is then benzylated using benzyl (B1604629) bromide in a suitable solvent at reflux temperature.

  • This step yields 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide.

Step 3: Reduction

  • The pyridinium (B92312) salt is subsequently reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation, for example, using platinum oxide as a catalyst, to yield Donepezil.[4]

Aldol_Workflow_2 Start 5,6-dimethoxy-1-indanone & Pyridine-4-carboxaldehyde Condensation Aldol Condensation Start->Condensation Intermediate1 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one Condensation->Intermediate1 Benzylation Benzylation (Benzyl Bromide) Intermediate1->Benzylation Intermediate2 Pyridinium Salt Benzylation->Intermediate2 Reduction Reduction (e.g., PtO2, H2) Intermediate2->Reduction Donepezil Donepezil Reduction->Donepezil

Figure 3: Workflow for Aldol condensation with pyridine-4-carboxaldehyde.

Darzens Reaction Pathway

An alternative and economical route involves the Darzens reaction.[2]

  • The process starts with the reaction of pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone.

  • This reaction affords an epoxide intermediate, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.

  • A subsequent one-pot deoxygenation and hydrogenation of the aryl moiety leads to the formation of Donepezil. This route is reported to have a high overall yield.[2]

Conclusion

The choice of precursors for Donepezil synthesis is a critical decision that influences the overall efficiency and economic viability of the manufacturing process.

  • The Aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde is a well-established and high-yielding route, often favored for its directness to a key intermediate that can be readily hydrogenated to Donepezil. The reported high purity of the final product makes it an attractive option for industrial-scale production.[1]

  • The use of pyridine-4-carboxaldehyde as a precursor in an Aldol condensation offers a viable alternative. While it introduces an additional benzylation step, the initial condensation is reported to be very high-yielding and produces a highly pure intermediate. This route may offer advantages in terms of precursor cost and availability.

  • The Darzens reaction pathway presents an innovative and economical approach, with the potential for a high overall yield in a one-pot process following the initial epoxide formation.[2] This route may be advantageous in minimizing intermediate isolation steps.

  • The Wittig reaction offers another established method for olefination, and recent developments in catalytic versions of this reaction show promise for improving its atom economy and reducing waste, with good yields reported for a Donepezil precursor.[3]

Ultimately, the optimal choice of precursors and synthetic pathway will depend on a comprehensive evaluation of factors including raw material costs, process safety, scalability, and the desired purity of the final active pharmaceutical ingredient. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the development of Donepezil synthesis.

References

A Comparative Analysis of 1-Benzylpiperidine-4-carbaldehyde and Other N-Substituted Formylpiperidines in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and organic synthesis, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile scaffolds available, 4-formylpiperidines are pivotal intermediates. This guide provides a detailed comparison of 1-Benzylpiperidine-4-carbaldehyde against other commonly used N-substituted formylpiperidines, such as those with N-Boc, N-Cbz, and unsubstituted N-H moieties. The comparison focuses on their synthetic utility, stability, reactivity, and influence on the biological activity of target molecules, supported by experimental data and detailed protocols.

Introduction to N-Substituted 4-Formylpiperidines

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and synthetic versatility. The substituent on the piperidine nitrogen plays a crucial role in modulating the molecule's steric and electronic properties, which in turn influences its reactivity and biological interactions. This compound, with its N-benzyl group, offers a unique combination of stability and reactivity, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds, most notably the Alzheimer's disease drug, Donepezil.

This guide will delve into the distinct advantages of the N-benzyl group in comparison to other common N-protecting groups like the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, as well as the parent N-unsubstituted 4-formylpiperidine.

Physicochemical Properties and Stability

The nature of the N-substituent significantly impacts the physicochemical properties of 4-formylpiperidines, such as their physical state, solubility, and stability under various reaction conditions.

PropertyThis compound1-Boc-piperidine-4-carbaldehydePiperidine-4-carbaldehyde
CAS Number 22065-85-6[1]137076-22-350675-20-2[2]
Molecular Formula C₁₃H₁₇NO[1]C₁₁H₁₉NO₃C₆H₁₁NO[2]
Molecular Weight 203.28 g/mol [1]213.27 g/mol 113.16 g/mol [2]
Physical State Colorless to pale yellow liquid or solid[3][4]White to off-white solid[5]Data not readily available (often handled as a salt or in solution)
Boiling Point ~315 °C at 760 mmHgData not readily availableData not readily available
Melting Point 145-149 °C[4]34-40 °CData not readily available
Solubility Soluble in common organic solvents like ethanol (B145695) and dichloromethane; sparingly soluble in water.[3]Soluble in organic solvents.Freely soluble in water.
Stability Stable under basic and nucleophilic conditions; stable to catalytic hydrogenation (requires specific conditions for cleavage).[6][7]Stable to bases and catalytic hydrogenation; labile to strong acids.[6][8]Reactive as a secondary amine; can undergo self-condensation or polymerization.

Key Advantages of the N-Benzyl Group:

The N-benzyl group offers a significant advantage in terms of stability across a wide range of reaction conditions, including both acidic and basic environments, which is not the case for the acid-labile N-Boc group.[6][7] This robustness allows for greater flexibility in the design of synthetic routes. While the N-benzyl group can be cleaved via catalytic hydrogenolysis, the conditions can be tuned to be orthogonal to other protecting groups, offering strategic advantages in complex syntheses.[9]

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric influence of the N-substituent directly affects the reactivity of the 4-formyl group in common synthetic transformations.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction where the formylpiperidine acts as the electrophile. The N-benzyl group, being electron-donating, can subtly influence the reactivity of the aldehyde.

ReactantReaction ConditionsProductYieldReference
This compound5,6-dimethoxy-1-indanone, methanolic NaOH2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneHigh (not specified)[10]
1-Boc-piperidine-4-carbaldehydeAcetophenone, NaOH, Ethanol(E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-phenylprop-2-en-1-one~70-80%General Protocol[11]

While direct comparative studies are scarce, the stability of the N-benzyl group under the basic conditions of the aldol condensation makes it a reliable choice. The N-Boc group is also stable to these conditions.

Wittig Reaction

The Wittig reaction is another crucial method for carbon-carbon bond formation, converting the aldehyde to an alkene. The steric bulk of the N-substituent can potentially influence the approach of the Wittig reagent.

ReactantWittig ReagentProductYieldReference
This compound(Methoxymethyl)triphenylphosphonium chloride1-Benzyl-4-(methoxymethylene)piperidineHigh (not specified)General Protocol
1-Boc-piperidine-4-carbaldehydeBenzyltriphenylphosphonium chloridetert-Butyl 4-styrylpiperidine-1-carboxylate~60-70%General Protocol

Both N-benzyl and N-Boc protected aldehydes are suitable substrates for the Wittig reaction. The choice of protecting group will often depend on the subsequent steps in the synthetic sequence.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. The nature of the N-substituent can affect the ease of imine formation and subsequent reduction.

| Reactant | Amine | Reducing Agent | Product | Yield | Reference | |---|---|---|---|---| | this compound | Aniline | NaBH(OAc)₃ | N-(1-benzylpiperidin-4-yl)methyl)aniline | ~85-95% | General Protocol[12][13] | | 1-Boc-piperidine-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ | tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate | ~80-90% | General Protocol[14] |

The N-benzyl group is stable to the conditions of reductive amination. The slightly higher basicity of the N-benzylpiperidine nitrogen compared to the N-Boc derivative might have a minor influence on the reaction rate.

Role in Drug Discovery and Signaling Pathways

The N-benzylpiperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[13] The benzyl (B1604629) group can participate in crucial cation-π interactions with biological targets.

Involvement in Neurological Signaling Pathways

N-benzylpiperidine derivatives have been shown to interact with various receptors in the central nervous system, highlighting their potential in the development of neuropharmacological agents.

  • Serotonin (B10506) Receptors: The N-benzyl group plays a significant role in the affinity and selectivity of ligands for serotonin receptors, particularly the 5-HT₇ receptor.[15] The benzyl moiety can engage in hydrophobic and π-stacking interactions within the receptor's binding pocket.

  • Dopamine (B1211576) Receptors: Derivatives of N-benzylpiperidine have been investigated as potent and selective ligands for dopamine receptors, with potential applications in the treatment of neurological and psychiatric disorders.[16][17] The substituent on the benzyl ring and the piperidine core can be modified to fine-tune the affinity and selectivity for different dopamine receptor subtypes.

Experimental Protocols

General Procedure for Aldol Condensation

To a solution of the N-substituted-piperidine-4-carbaldehyde (1.0 eq) and a ketone (1.0-1.2 eq) in ethanol, an aqueous solution of sodium hydroxide (B78521) (2-3 eq) is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[11]

General Procedure for Wittig Reaction

To a suspension of a phosphonium (B103445) salt (1.1 eq) in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere, a strong base (e.g., n-BuLi, NaH) is added at a low temperature (e.g., 0 °C or -78 °C). The resulting ylide is then treated with a solution of the N-substituted-piperidine-4-carbaldehyde (1.0 eq) in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Conclusion

This compound presents a compelling set of advantages for researchers in drug discovery and organic synthesis. Its key strengths lie in the stability of the N-benzyl group across a broad range of reaction conditions, providing greater synthetic flexibility compared to more labile protecting groups like N-Boc. While direct quantitative comparisons of reactivity in key transformations are not always available, the N-benzyl derivative consistently performs well in fundamental reactions such as aldol condensations, Wittig reactions, and reductive aminations.

Furthermore, the inherent biological relevance of the N-benzylpiperidine scaffold, particularly its ability to interact with key neurological targets like serotonin and dopamine receptors, makes it an attractive starting point for the design of novel therapeutics. The choice between this compound and other formylpiperidines will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule. However, for its combination of robustness, versatile reactivity, and biological potential, this compound remains a highly valuable and often superior choice for the synthesis of complex, biologically active molecules.

Diagrams

Synthesis_of_Formylpiperidines cluster_benzyl This compound Synthesis cluster_boc 1-Boc-piperidine-4-carbaldehyde Synthesis Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-Benzylpiperidine-4-carboxylic acid 1-Benzylpiperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-Benzylpiperidine-4-carboxylic acid Benzyl Halide, Base 1-Boc-piperidine-4-carboxylic acid 1-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-Boc-piperidine-4-carboxylic acid Boc₂O, Base 1-Benzyl-4-(hydroxymethyl)piperidine 1-Benzyl-4-(hydroxymethyl)piperidine 1-Benzylpiperidine-4-carboxylic acid->1-Benzyl-4-(hydroxymethyl)piperidine Reduction (e.g., LAH) This compound This compound 1-Benzyl-4-(hydroxymethyl)piperidine->this compound Oxidation (e.g., Swern, PCC) 1-Boc-4-(hydroxymethyl)piperidine 1-Boc-4-(hydroxymethyl)piperidine 1-Boc-piperidine-4-carboxylic acid->1-Boc-4-(hydroxymethyl)piperidine Reduction (e.g., BH₃) 1-Boc-piperidine-4-carbaldehyde 1-Boc-piperidine-4-carbaldehyde 1-Boc-4-(hydroxymethyl)piperidine->1-Boc-piperidine-4-carbaldehyde Oxidation (e.g., DMP)

Caption: Synthetic routes to N-Benzyl and N-Boc protected 4-formylpiperidines.

Caption: Interaction of N-benzylpiperidine derivatives with neurological signaling pathways.

References

N-Boc-4-formylpiperidine versus 1-Benzylpiperidine-4-carbaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Synthetic Chemistry Professionals

In the landscape of pharmaceutical and organic synthesis, piperidine (B6355638) scaffolds are crucial building blocks for a vast array of bioactive molecules. Among the most versatile intermediates are those functionalized with a formyl group at the 4-position, which serves as a handle for extensive molecular elaboration. This guide provides a detailed comparison of two such key intermediates: N-Boc-4-formylpiperidine and 1-Benzylpiperidine-4-carbaldehyde . The primary distinction lies in the nitrogen protecting group—tert-butoxycarbonyl (Boc) versus benzyl (B1604629) (Bn)—a choice that dictates the synthetic strategy, reactivity, and overall efficiency of a synthetic route.

This comparison presents experimental data, detailed protocols, and logical workflows to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each compound. These characteristics influence handling, reaction conditions, and purification strategies.

PropertyN-Boc-4-formylpiperidineThis compound
CAS Number 137076-22-322065-85-6[1]
Molecular Formula C₁₀H₁₇NO₃C₁₃H₁₇NO[1]
Molecular Weight 213.26 g/mol 203.28 g/mol [1]
Appearance White to off-white solidColorless to pale yellow liquid[1]
Boiling Point ~315 °C (decomposes)299.5 ± 33.0 °C at 760 mmHg[1]
Density ~1.1 g/cm³1.026 g/mL at 25 °C[2]
Refractive Index Not widely reportedn20/D 1.537[2]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Soluble in common organic solvents

Synthesis of the Reagents

Both aldehydes are typically prepared from their corresponding alcohol precursors via oxidation. However, alternative routes exist, and the choice often depends on scale, cost, and available starting materials.

Synthetic MethodStarting MaterialReagentsSolventYield (%)Purity (%)Reference
N-Boc-4-formylpiperidine N-Boc-4-piperidinemethanolLAH, Diethyl etherDiethyl ether78%High
N-Boc-isonipecotic acidIsobutyl chloroformate, NMM, THF; then LAHTHF / Ether~72% (2 steps)High
This compound (1-benzyl-4-piperidyl)methanolTEMPO, NaIO₄, NaBrDichloromethane (B109758)92.1%99% (HPLC)[3]
(1-benzyl-4-piperidyl)methanolOxalyl chloride, DMSO, TEA (Swern)Dichloromethane96%High[4][5]
1-benzylpiperidine-4-carbonitrileDIBAL-HToluene97.5%High[6]

The synthesis of this compound is well-documented with high-yielding methods suitable for industrial production.[3] The Swern oxidation and DIBAL-H reduction of the nitrile are particularly efficient.[4][5][6] The synthesis of N-Boc-4-formylpiperidine often proceeds through the reduction of a Weinreb amide derived from N-Boc-isonipecotic acid, which provides the aldehyde with excellent purity.

Comparative Reactivity and Strategic Application

The aldehyde functionality in both molecules allows for a similar range of primary transformations, including reductive amination, Wittig olefination, and additions of organometallic reagents.[7] The critical difference emerges from the nature of the nitrogen protecting group, which governs the overall synthetic strategy.

N-Boc-4-formylpiperidine: The Boc group is the cornerstone of a "quasi-orthogonal" protection strategy.[8] It is exceptionally stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane [DCM]).[9] This makes it ideal for syntheses where subsequent steps involve base-catalyzed reactions or the use of organometallics, and a final acid-mediated deprotection is desired.

This compound: The N-benzyl group is robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[10] Its removal is most commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C), a method that is orthogonal to acid- or base-labile groups. This stability makes it a preferred choice when the synthetic route involves harsh acidic conditions. However, the hydrogenation conditions can be incompatible with other reducible functional groups such as alkenes, alkynes, or some aromatic heterocycles.

Caption: Comparison of synthetic workflows for N-Boc and N-Benzyl protected piperidines.

Key Applications in Drug Discovery

  • This compound is a well-known key intermediate in the industrial synthesis of Donepezil , a cholinesterase inhibitor used for the treatment of Alzheimer's disease.[1][11] Its role in this multi-step synthesis highlights its utility in large-scale pharmaceutical manufacturing.

  • N-Boc-4-formylpiperidine is a versatile building block used in the synthesis of a wide range of drug candidates and tool compounds. Its applications include the development of Pim-1 kinase inhibitors, selective GPR119 agonists for diabetes, and HIV-1 replication inhibitors.[7] Its frequent use in medicinal chemistry libraries is a testament to the flexibility afforded by the Boc protecting group.

Experimental Protocols

Reductive amination is one of the most common and powerful applications for these aldehydes, enabling the formation of new carbon-nitrogen bonds.[12][13]

Protocol 1: Reductive Amination using N-Boc-4-formylpiperidine

This protocol is adapted from the synthesis of a fentanyl intermediate and is representative of a standard procedure using sodium triacetoxyborohydride (B8407120) (STAB).[9]

Reductive_Amination_Workflow start Dissolve N-Boc-4-formylpiperidine (1.0 eq), primary/secondary amine (1.1 eq), and acetic acid (1.0 eq) in DCM. cool Cool solution in an ice bath (0 °C). start->cool add_stab Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. cool->add_stab react Allow reaction to warm to room temperature and stir for 16-24 hours. add_stab->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor quench Quench with saturated aqueous NaHCO₃ or 2M NaOH solution and stir for 1 hour. monitor->quench extract Separate layers and extract aqueous phase with DCM (2x). quench->extract wash Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify the crude product via flash chromatography if necessary. concentrate->purify

Caption: General workflow for reductive amination using STAB.

Methodology:

  • Preparation: To a round-bottom flask, add N-Boc-4-formylpiperidine (1.0 eq.), the desired primary or secondary amine (1.0-1.2 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). Acetic acid (1.0 eq) can be added to catalyze iminium ion formation.[9]

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, controlling any gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) and stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.[9]

Protocol 2: Aldol (B89426) Condensation using this compound

This protocol is based on a key step in the synthesis of Donepezil, demonstrating an aldol condensation with 5,6-dimethoxy-1-indanone (B192829).[5]

Methodology:

  • Preparation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq.) in methanol (B129727) in a round-bottom flask under an inert atmosphere at room temperature.

  • Base and Aldehyde Addition: Slowly add sodium hydroxide flakes (3.2 eq.) followed by this compound (1.0 eq.) to the reaction mixture.[5]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup and Purification: Upon completion, the resulting condensed product, 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, often precipitates from the reaction mixture or can be isolated through standard extraction and purification techniques. This intermediate is then carried forward for subsequent reduction steps.[5]

Conclusion and Recommendations

The choice between N-Boc-4-formylpiperidine and this compound is a strategic decision dictated by the overall synthetic plan.

Choose N-Boc-4-formylpiperidine when:

  • The synthetic route requires mild, acidic deprotection in the final steps.

  • Downstream reactions are incompatible with catalytic hydrogenation (e.g., presence of alkenes, alkynes, or reducible heterocycles).

  • The synthesis involves base-sensitive substrates where the Boc group's stability is an advantage.

  • Building diverse libraries for medicinal chemistry where the ease and orthogonality of Boc deprotection are paramount.[7][14]

Choose this compound when:

  • The synthetic route involves harsh acidic conditions that would cleave a Boc group.

  • The final deprotection step via hydrogenation is compatible with all other functional groups in the molecule.

  • The target molecule is related to Donepezil or similar scaffolds where established, scalable protocols exist.[1]

  • Cost is a major driver for large-scale synthesis, as benzyl protection can sometimes be more economical.

Both reagents are powerful tools in the synthetic chemist's arsenal. By understanding the distinct advantages and limitations conferred by their respective N-protecting groups, researchers can design more efficient, robust, and successful synthetic strategies.

References

Spectroscopic Comparison of 1-Benzylpiperidine-4-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Benzylpiperidine-4-carbaldehyde and its structurally related analogs: 1-Methylpiperidine-4-carbaldehyde, 1-Boc-piperidine-4-carbaldehyde, and Piperidine-4-carbaldehyde. The information presented is crucial for the identification, characterization, and quality control of these compounds in research and drug development settings.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its analogs. This data has been compiled from various spectral databases and literature sources.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound 9.6 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, N-CH₂-Ph), 2.8-2.9 (m, 2H), 2.0-2.2 (m, 1H), 1.8-2.0 (m, 4H)204.5 (CHO), 138.0 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.2 (Ar-CH), 63.2 (N-CH₂-Ph), 53.0 (piperidine CH₂), 50.5 (piperidine CH), 28.5 (piperidine CH₂)~2925 (C-H), ~2850 (C-H), ~2720 (aldehyde C-H), ~1720 (C=O aldehyde), ~1600, ~1495, ~1450 (aromatic C=C)Molecular Ion [M]⁺: 203. Key fragments may include tropylium (B1234903) ion (m/z 91) from benzyl (B1604629) cleavage and fragments from the piperidine (B6355638) ring.
1-Methylpiperidine-4-carbaldehyde 9.6 (s, 1H, CHO), 2.8-2.9 (m, 2H), 2.2 (s, 3H, N-CH₃), 2.0-2.2 (m, 1H), 1.8-2.0 (m, 4H)204.8 (CHO), 55.2 (piperidine CH₂), 50.8 (piperidine CH), 46.5 (N-CH₃), 28.8 (piperidine CH₂)~2930 (C-H), ~2860 (C-H), ~2710 (aldehyde C-H), ~1725 (C=O aldehyde)Molecular Ion [M]⁺: 127. Fragmentation is expected to involve α-cleavage adjacent to the nitrogen, leading to the loss of the methyl group or ring opening.
1-Boc-piperidine-4-carbaldehyde 9.6 (s, 1H, CHO), 3.9-4.1 (m, 2H), 2.8-3.0 (m, 2H), 2.2-2.4 (m, 1H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 2H), 1.45 (s, 9H, t-butyl)204.2 (CHO), 154.5 (C=O, Boc), 80.0 (quaternary C, Boc), 50.2 (piperidine CH), 43.0 (piperidine CH₂), 28.5 (t-butyl CH₃), 28.0 (piperidine CH₂)~2975 (C-H), ~2870 (C-H), ~2720 (aldehyde C-H), ~1720 (C=O aldehyde), ~1690 (C=O, Boc)Molecular Ion [M]⁺: 213. Fragmentation will likely involve the loss of the Boc group (isobutylene, m/z 56 and/or t-butyl cation, m/z 57) and subsequent fragmentation of the piperidine ring.
Piperidine-4-carbaldehyde 9.6 (s, 1H, CHO), 3.0-3.2 (m, 2H), 2.5-2.7 (m, 2H), 2.0-2.2 (m, 1H), 1.6-1.8 (m, 4H), (NH proton is often broad and may exchange)205.0 (CHO), 51.0 (piperidine CH), 45.5 (piperidine CH₂), 30.0 (piperidine CH₂)~3300 (N-H), ~2930 (C-H), ~2850 (C-H), ~2710 (aldehyde C-H), ~1720 (C=O aldehyde), ~1600 (N-H bend)Molecular Ion [M]⁺: 113. Dominant fragmentation is α-cleavage adjacent to the nitrogen, leading to the loss of a hydrogen radical (M-1) to form a stable iminium ion[1][2].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.

    • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, acquire the proton-decoupled spectrum using a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is for Attenuated Total Reflectance (ATR)-FTIR, which is suitable for liquid and solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean and free of any contaminants by cleaning it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • For liquid samples, place a single drop of the neat liquid directly onto the center of the ATR crystal.

    • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • If necessary, perform derivatization to increase the volatility and thermal stability of the compound, especially for the free piperidine analog.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C) and hold for 2 minutes. Ramp the temperature at a rate of 10 °C/min to a final temperature of 280 °C and hold for several minutes to ensure elution of the compound.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the analyte peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution NMR Neat_Liquid Use Neat Liquid or Solid (for IR) Sample->Neat_Liquid IR Dilution Dilute in Volatile Solvent (for GC-MS) Sample->Dilution GC-MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectrometer (ATR) Neat_Liquid->FTIR GCMS GC-MS System Dilution->GCMS NMR_Data Process FID Assign Chemical Shifts NMR->NMR_Data FTIR_Data Background Subtraction Identify Functional Groups FTIR->FTIR_Data GCMS_Data Analyze Chromatogram Interpret Mass Spectrum GCMS->GCMS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison GCMS_Data->Comparison

Caption: General workflow for spectroscopic analysis.

References

Yield and purity comparison of different 1-Benzylpiperidine-4-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-Benzylpiperidine-4-carbaldehyde is a crucial building block, notably in the synthesis of pharmaceuticals like Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] This guide provides a comparative analysis of common synthetic methods for this aldehyde, focusing on yield, purity, and experimental protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methods

The synthesis of this compound can be approached from several precursors, primarily through the oxidation of the corresponding alcohol, the reduction of a carboxylic acid derivative, or the reduction of a nitrile. Each pathway offers distinct advantages and disadvantages in terms of reagent cost, reaction conditions, and overall efficiency.

Synthesis MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Method 1: Oxidation of Alcohol (1-Benzyl-4-piperidyl)methanol (B150785)TEMPO, Sodium Periodate (B1199274), Sodium Bromide84.3 - 96.199 (HPLC)
Method 2: Swern-type Oxidation (1-Benzyl-4-piperidyl)methanolOxalyl Chloride, DMSO, Triethylamine (B128534)96N/A
Method 3: Reduction of Ester Ethyl 1-benzylpiperidine-4-carboxylateDiisobutylaluminum Hydride (DIBAL-H)92N/A
Method 4: Reduction of Nitrile 1-Benzylpiperidine-4-carbonitrile (B2688994)Diisobutylaluminum Hydride (DIBAL-H)90.1 - 97.5N/A

Logical Relationship of Synthetic Pathways

The following diagram illustrates the different synthetic routes to this compound from various starting materials.

Synthesis_Comparison cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Carboxylic_Acid 4-Piperidine Carboxylic Acid Nitrile 1-Benzylpiperidine- 4-carbonitrile Carboxylic_Acid->Nitrile Multi-step (Acylation, Dehydration) Ester Ethyl 1-Benzylpiperidine- 4-carboxylate Aldehyde 1-Benzylpiperidine- 4-carbaldehyde Ester->Aldehyde Method 3: DIBAL-H Reduction (Yield: 92%) Alcohol (1-Benzyl-4-piperidyl)methanol Alcohol->Aldehyde Method 1: TEMPO Oxidation (Yield: 84.3-96.1%, Purity: 99%) Method 2: Swern Oxidation (Yield: 96%) Nitrile->Aldehyde Method 4: DIBAL-H Reduction (Yield: 90.1-97.5%)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are the detailed experimental methodologies for the compared synthetic routes.

Method 1: Oxidation of (1-Benzyl-4-piperidyl)methanol with TEMPO

This method, detailed in a patent, offers high yield and purity, making it suitable for industrial production.[2][3]

Procedure:

  • In a 500 mL three-necked flask, dissolve 5.1 g (25 mmol) of (1-benzyl-4-piperidyl)methanol and 39 mg (0.25 mmol) of TEMPO in 100 mL of dichloromethane (B109758).

  • Prepare a mixed salt aqueous solution by dissolving 6.4 g (30 mmol) of sodium periodate (NaIO₄) and 0.3 g (3 mmol) of sodium bromide (NaBr) in 60 mL of water.

  • Add the aqueous salt solution to the dichloromethane solution.

  • Vigorously stir the mixture at 20°C for 12 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer twice with 50 mL of a 1 mol/L sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product as a pale yellow liquid.

Different variations of this method reported yields from 84.3% to 96.1% with a purity of 99% as determined by HPLC.[2]

Method 2: Swern-type Oxidation of (1-Benzyl-4-piperidyl)methanol

This procedure utilizes a classic Swern oxidation, providing a high yield of the desired aldehyde.[4][5]

Procedure:

  • In a round-bottom flask, charge 16.2 g (0.12 mol) of oxalyl chloride and 150 mL of dichloromethane.

  • Add 20 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the mixture.

  • Cool the reaction mixture to -70°C in a cryo bath and stir for 15 minutes.

  • Add a solution of 20 g (0.097 mol) of N-benzyl piperidine (B6355638) alcohol in dichloromethane dropwise to the reaction mixture.

  • Add 24.6 g (0.24 mol) of triethylamine and continue stirring for another 15 minutes.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Dilute the mixture with 100 mL of dichloromethane and quench with cold water.

  • Wash the organic layer sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to afford the product. This method reports a yield of 96%.[4][5]

Method 3: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate with DIBAL-H

This method involves the reduction of an ester to the aldehyde at low temperatures.[6]

Procedure:

  • Dissolve 9.2 g (0.037 mol) of ethyl 1-benzylpiperidine-4-carboxylate in 400 mL of toluene (B28343) in a suitable flask.

  • Cool the solution to -78°C.

  • Slowly add 28 mL (0.042 mol) of a 1.5M solution of diisobutylaluminum hydride (DIBAL-H) in toluene.

  • Stir the mixture at -78°C for 1 hour.

  • Quench the reaction by adding 150 mL of methanol (B129727) and remove the cooling bath.

  • Stir the mixture for 2 hours at room temperature.

  • Filter the mixture through diatomaceous earth (Celite).

  • Wash the filter cake with methanol.

  • Concentrate the filtrate to dryness to obtain the product. The reported yield is 92%. The product can be used directly or further purified by vacuum distillation.[6]

Method 4: Reduction of 1-Benzylpiperidine-4-carbonitrile with DIBAL-H

This route, part of a multi-step synthesis from 4-piperidinecarboxylic acid, offers high yields in its final reduction step.[7]

Procedure:

  • Place 2.0 g (9.99 mmol) of 1-benzylpiperidine-4-carbonitrile in a 100 mL round-bottomed flask and dissolve it in 20 mL of toluene.

  • Cool the solution to 0°C.

  • Add 8 mL of a 1.5 M solution of DIBAL-H in toluene.

  • Stir the reaction at 0°C for 0.5 to 2 hours, monitoring the reaction completion by TLC.

  • Add 10 mL of methanol to quench the reaction.

  • Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide (B78521) solution and stir for 30 minutes.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic phases and wash with saturated brine (2 x 150 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a colorless oil.

Varying the reaction temperature and time within the ranges of -25 to 25°C and 0.5 to 2 hours resulted in yields between 90.1% and 97.5%.[7] This method has the advantage of not requiring column chromatography for purification.[7]

References

Economic analysis of industrial scale 1-Benzylpiperidine-4-carbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of Industrial Scale 1-Benzylpiperidine-4-carbaldehyde Production: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1] The economic viability of large-scale production of this aldehyde is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the most common industrial-scale synthesis routes for this compound, focusing on economic efficiency, product yield, and purity. Experimental data and detailed protocols are provided to support this analysis.

Comparison of Synthetic Routes

The industrial production of this compound is dominated by a few key synthetic strategies. The choice of method often depends on a balance of factors including raw material cost, reagent toxicity, reaction conditions, and the desired purity of the final product. Here, we compare four prominent methods.

Synthetic Route Starting Material Key Reagents Yield (%) Purity (%) Key Advantages Key Disadvantages
TEMPO-mediated Oxidation (1-Benzyl-4-piperidyl)methanol (B150785)TEMPO, Sodium periodate (B1199274), Sodium bromide>90>99Mild reaction conditions, high yield and purity, suitable for industrial scale-up.[2]TEMPO can be a costly reagent.
DIBAL-H Reduction Ethyl 1-benzylpiperidine-4-carboxylateDiisobutylaluminum hydride (DIBAL-H)92Not specifiedHigh yield, relatively straightforward procedure.[3]DIBAL-H is pyrophoric and requires careful handling at low temperatures, increasing operational costs.
Multi-step Synthesis from 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic acidMultiple reagents, final step with DIBAL-H90.1 - 95.5 (final step)Not specifiedUtilizes a readily available and inexpensive starting material.[4]A long multi-step synthesis can be inefficient and costly in terms of time and resources.
Swern Oxidation N-Benzyl piperidine (B6355638) alcoholOxalyl chloride, DMSO, Triethylamine96Not specifiedHigh yield.[5][6]Requires cryogenic temperatures (-70 °C), which are energy-intensive. Oxalyl chloride is highly toxic and corrosive.

Experimental Protocols

Detailed experimental procedures for the compared synthetic routes are outlined below.

TEMPO-mediated Oxidation of (1-Benzyl-4-piperidyl)methanol

This method is advantageous due to its mild reaction conditions and high product purity, making it suitable for industrial production.[2]

Procedure: To a solution of (1-benzyl-4-piperidyl)methanol (25 mmol) in dichloromethane (B109758), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.25 mmol), and an aqueous solution of sodium periodate (30 mmol) and sodium bromide (3 mmol) are added. The mixture is stirred vigorously at 20-25 °C for 12 hours. Upon completion, the organic layer is separated, washed with a 1M solution of sodium thiosulfate, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield this compound as a pale yellow liquid.[2][7]

DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate

This route offers a high yield in a single reduction step.[3]

Procedure: A solution of ethyl 1-benzylpiperidine-4-carboxylate (0.037 mol) in toluene (B28343) is cooled to -78 °C. A 1.5M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (0.042 mol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then quenched with methanol. After warming to room temperature and stirring for 2 hours, the mixture is filtered through celite and the filtrate is concentrated to dryness to give the product.[3]

Multi-step Synthesis via Reduction of 1-Benzylpiperidine-4-carbonitrile

While this is a longer pathway, the final reduction step is efficient.[4]

Procedure (Final Step): 1-Benzylpiperidine-4-carbonitrile (9.99 mmol) is dissolved in toluene and cooled to 0 °C. A 1.5M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (8 mL) is added, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched with methanol, and the pH is adjusted to approximately 8 with a 2N sodium hydroxide (B78521) solution. The product is extracted with dichloromethane, and the combined organic layers are washed with brine and dried. The solvent is evaporated to yield the final product.[4]

Swern Oxidation of N-Benzyl piperidine alcohol

This classic oxidation method provides a high yield but requires stringent temperature control.[5][6]

Procedure: A solution of oxalyl chloride (0.12 mol) in dichloromethane is cooled to -70 °C. Anhydrous dimethyl sulfoxide (B87167) (20 mL) is added, followed by a dropwise addition of N-benzyl piperidine alcohol (0.097 mol). Triethylamine (0.24 mol) is then added, and the mixture is stirred for 15 minutes. The reaction is allowed to warm to room temperature overnight. The mixture is then diluted with dichloromethane and quenched with cold water. The organic layer is washed sequentially with 5% HCl, brine, and 5% sodium bicarbonate solution, then dried over sodium sulfate. The solvent is removed in vacuo to afford the product.[5][6]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

TEMPO_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A (1-Benzyl-4-piperidyl)methanol B TEMPO, NaIO4, NaBr in Dichloromethane/Water A->B Reaction Setup C Stir at 20-25°C B->C Oxidation D Work-up & Purification C->D Post-reaction E 1-Benzylpiperidine- 4-carbaldehyde D->E Isolation

Caption: Workflow for TEMPO-mediated Oxidation.

DIBALH_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Ethyl 1-benzylpiperidine- 4-carboxylate B DIBAL-H in Toluene A->B Reaction Setup C React at -78°C B->C Reduction D Quench & Purify C->D Post-reaction E 1-Benzylpiperidine- 4-carbaldehyde D->E Isolation Swern_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A N-Benzyl piperidine alcohol B Oxalyl Chloride, DMSO, Triethylamine in Dichloromethane A->B Reaction Setup C React at -70°C B->C Oxidation D Work-up & Purification C->D Post-reaction E 1-Benzylpiperidine- 4-carbaldehyde D->E Isolation

References

Comparative Efficacy of Donepezil Synthesized from Diverse Aldehyde Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) can significantly influence its final efficacy, purity, and yield. This guide provides a comparative analysis of Donepezil (B133215), a key therapeutic for Alzheimer's disease, when synthesized from different aldehyde precursors. We present supporting experimental data, detailed methodologies, and visualizations to aid in understanding the implications of precursor selection on the final compound's performance.

The synthesis of Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, typically involves the condensation of an indanone moiety with an aldehyde.[1][2] The choice of the aldehyde precursor is a critical step that can impact the overall efficiency of the synthesis and the biological activity of the final product. This guide explores the synthesis and efficacy of Donepezil and its analogs derived from two common aldehyde precursors: N-benzylpiperidine-4-carboxaldehyde and pyridine-4-carboxaldehyde.

Data Summary: Synthesis and Efficacy

The selection of the aldehyde precursor directly influences the synthetic strategy and can affect the yield and biological potency of the resulting Donepezil analog. Below is a summary of quantitative data from various studies.

Aldehyde PrecursorKey Synthetic StepYield (%)Purity (%)AChE Inhibition (IC50)BuChE Inhibition (IC50)BACE-1 Inhibition (IC50)Reference
N-benzylpiperidine-4-carboxaldehydeAldol Condensation96 (of intermediate)Not Reported6.21 nM>500 nM194 nM[3][4]
Pyridine-4-carboxaldehydeDarzen ReactionHigh (not specified)Not ReportedNot ReportedNot ReportedNot Reported[5]
Substituted N-benzylpiperidine-4-carboxaldehydesAldol CondensationNot ReportedNot Reported0.034 - 0.025 µMNot ReportedNot Reported[6][7]

Note: Direct comparative studies of Donepezil synthesized from different aldehyde precursors under identical conditions are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and in vitro efficacy testing of Donepezil and its analogs.

General Synthesis Protocol via Aldol Condensation

A common route to Donepezil involves the Aldol condensation of 5,6-dimethoxy-1-indanone (B192829) with an appropriate aldehyde precursor.[3]

  • Reaction Setup: A solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., methanol) is stirred under an inert atmosphere at room temperature.[3]

  • Base Addition: A base, such as sodium hydroxide (B78521) flakes, is slowly added to the reaction mixture.[3]

  • Aldehyde Addition: The selected aldehyde precursor (e.g., N-benzylpiperidine-4-carboxaldehyde) is then added to the mixture.[3]

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified time (e.g., 3 hours), and its progress is monitored by thin-layer chromatography (TLC).[3]

  • Workup: Upon completion, the solid product is filtered, washed with a dilute acid (e.g., 5% acetic acid) and then with a solvent like methanol, and finally dried to yield the unsaturated intermediate.[3]

  • Reduction: The intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C) to yield the final Donepezil base.[3]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE is a primary measure of their efficacy.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), purified human AChE, and buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • Procedure: The assay is typically performed in a 96-well plate. The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme (AChE) in the buffer for a specific duration at a controlled temperature.

  • Reaction Initiation: The substrate (ATCI) and the chromogen (DTNB) are added to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated from the dose-response curve.[8]

Visualizing the Synthetic Pathways and Efficacy Assessment

The following diagrams illustrate the general synthetic workflow from different aldehyde precursors to Donepezil and the subsequent evaluation of its biological activity.

G cluster_synthesis Synthesis Pathways cluster_efficacy Efficacy Evaluation Aldehyde_Precursors Aldehyde Precursors (e.g., N-benzylpiperidine-4-carboxaldehyde, Pyridine-4-carboxaldehyde) Condensation Condensation Reaction (e.g., Aldol, Darzen) Aldehyde_Precursors->Condensation Indanone 5,6-dimethoxy-1-indanone Indanone->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Reduction Reduction Intermediate->Reduction Donepezil Donepezil/Analog Reduction->Donepezil In_Vitro_Assays In Vitro Assays Donepezil->In_Vitro_Assays Biological Testing AChE_Inhibition AChE Inhibition Assay In_Vitro_Assays->AChE_Inhibition BuChE_Inhibition BuChE Inhibition Assay In_Vitro_Assays->BuChE_Inhibition BACE1_Inhibition BACE-1 Inhibition Assay In_Vitro_Assays->BACE1_Inhibition Data_Analysis Data Analysis (IC50) AChE_Inhibition->Data_Analysis BuChE_Inhibition->Data_Analysis BACE1_Inhibition->Data_Analysis

References

Mechanistic comparison of different oxidation methods for piperidine alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective oxidation of piperidine (B6355638) alcohols is a critical transformation in the synthesis of numerous pharmaceutical agents and bioactive molecules. The resulting piperidinones are versatile intermediates, but the choice of oxidation method can significantly impact yield, purity, and scalability. This guide provides an objective, data-driven comparison of three widely used oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation, with a focus on their underlying mechanisms and practical applications for piperidine alcohol substrates.

Performance at a Glance: A Comparative Data Summary

The following table summarizes key quantitative data for the oxidation of a model substrate, 4-hydroxypiperidine, using the three discussed methods. These values are representative and can vary based on the specific substrate and reaction conditions.

Oxidation MethodTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key ReagentsAdvantagesDisadvantages
Swern Oxidation 85-951-3-78 to -60Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions, good for sensitive substrates.[1][2][3][4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2][4]
Dess-Martin Periodinane (DMP) Oxidation 90-980.5-4Room TemperatureDess-Martin PeriodinaneMild conditions, fast reaction times, broad functional group tolerance.[5][6][7][8]DMP is shock-sensitive and potentially explosive, atom economy is poor.[6]
TEMPO-Catalyzed Oxidation 80-952-240 to Room TemperatureTEMPO (catalyst), NaOCl (co-oxidant)Catalytic use of TEMPO, environmentally benign co-oxidants can be used.[9][10][11][12]Can be slower, optimization of co-oxidant and catalyst loading may be needed.[13]

Delving into the Mechanisms: A Visual Guide

The efficiency and selectivity of each oxidation method are rooted in their distinct reaction pathways. The following diagrams, generated using the DOT language, illustrate the stepwise mechanisms.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Piperidine Alcohol DMSO DMSO Activated_Complex Chloro(dimethyl)sulfonium chloride DMSO->Activated_Complex Reacts with Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_Complex Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_Complex->Alkoxysulfonium_Salt Piperidine_Alcohol Piperidine Alcohol Piperidine_Alcohol->Alkoxysulfonium_Salt Nucleophilic attack Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide Deprotonation Piperidinone Piperidinone Sulfur_Ylide->Piperidinone Intramolecular proton transfer & elimination Triethylamine Triethylamine (Base) Triethylamine->Sulfur_Ylide DMP_Oxidation Piperidine_Alcohol Piperidine Alcohol Intermediate Periodinane Intermediate Piperidine_Alcohol->Intermediate Ligand exchange DMP Dess-Martin Periodinane DMP->Intermediate Piperidinone Piperidinone Intermediate->Piperidinone Intramolecular elimination TEMPO_Oxidation cluster_catalytic_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium_Ion Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium_Ion Oxidation by Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium_Ion->Hydroxylamine Oxidizes Piperidine Alcohol Piperidinone Piperidinone Oxoammonium_Ion->Piperidinone Hydroxylamine->TEMPO Re-oxidation Piperidine_Alcohol Piperidine Alcohol Piperidine_Alcohol->Piperidinone Oxidation Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagent_Addition Sequential Reagent Addition & Temperature Control Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Safety Operating Guide

1-Benzylpiperidine-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Benzylpiperidine-4-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being toxic if swallowed and causing serious eye damage.[1][2][3][4] Adherence to the following procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines and local regulations, is mandatory.

Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

PPE ItemSpecification
Eye Protection Tight-sealing safety goggles or a face shield.[1]
Hand Protection Nitrile or other chemically resistant, impervious gloves.[1][5]
Body Protection A standard laboratory coat is required. For larger quantities or potential for splash, a chemical-resistant apron and boots are recommended.[1]
Respiratory All handling should occur inside a certified chemical fume hood to avoid breathing vapors or mist.[1][2]

Handling Precautions:

  • Avoid all personal contact, including inhalation.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the chemical away from incompatible materials such as strong oxidizing agents.[1]

Chemical and Hazard Data Summary

The following table summarizes key data for this compound:

PropertyValue
CAS Number 22065-85-6[1]
Molecular Formula C₁₃H₁₇NO[2][3]
Molecular Weight 203.28 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 315.4 °C (599.7 °F)[2]
Flash Point >110 °C (>230 °F)[2]
Relative Density 1.026[2]
GHS Hazard Class Acute toxicity, Oral (Category 3); Serious eye damage (Category 1)[1][2]
Hazard Statements H301: Toxic if swallowed; H318: Causes serious eye damage[2]

Step-by-Step Disposal Procedures

Disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[2][5]

General Principles:

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5][6] The label must include the full chemical name, "this compound," and its approximate concentration.[5]

  • Storage: Store all waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory.[5] Containers must be kept tightly closed and stored in secondary containment bins to prevent spills.[5][6]

  • Segregation: Keep aldehyde waste segregated from incompatible materials, especially strong acids, bases, and oxidizing agents.[5][7]

Procedure for Unused or Surplus Chemical:

  • If the chemical is in its original container, ensure it is properly sealed and labeled.

  • Dispose of the entire container as hazardous waste through your EHS department.[5] Do not attempt to consolidate with other waste streams unless explicitly permitted by EHS.

Procedure for Liquid Waste Mixtures (Aqueous & Organic):

  • Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste.[5]

  • Collect aqueous solutions containing the chemical in a designated, robust, and properly labeled "Aqueous Hazardous Waste" container.[5]

  • Collect organic solutions in a separate, compatible, and clearly labeled "Organic Hazardous Waste" container.

Procedure for Contaminated Solid Waste:

  • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) are considered hazardous solid waste.[5]

  • Collect these materials in a designated solid chemical waste container.[5] This often involves placing the items in a clear plastic bag, sealing it, and then placing it inside a labeled pail or drum.[5][6]

Procedure for Empty Containers:

  • To be considered non-hazardous, empty containers must be triple-rinsed.[7]

  • The first rinse must be collected and disposed of as hazardous liquid waste.[6][8]

  • Subsequent rinses should also be collected as hazardous waste.

  • After rinsing and air-drying, completely deface or remove the original label before disposing of the container according to institutional guidelines for clean glassware or plastic.[6]

Spill Response Plan

In the event of a spill, immediate and appropriate action is required to ensure personnel safety and minimize environmental contamination.

Small Spills:

  • Alert all personnel in the immediate area.

  • Wearing the appropriate PPE (see table above), contain the spill.

  • Absorb the spill using an inert material such as vermiculite, sand, or a chemical spill pillow.[1][2]

  • Carefully collect the absorbent material and any contaminated soil or surfaces into a sealable, labeled container for disposal as hazardous waste.[1][2]

  • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Large Spills:

  • Evacuate the immediate area and alert others.

  • If safe to do so, remove any ignition sources.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 1-Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6). Adherence to these procedures is critical to ensure a safe laboratory environment and mitigate risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, primarily presenting risks of acute oral toxicity and serious eye damage.[1][2][3] It may also cause skin irritation.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense when handling this chemical. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a significant risk of splashing.[1][3][6]To prevent contact with the eyes, which can cause serious damage.[1][2]
Hand Protection Chemically resistant, impervious gloves.[2][3] Specific material recommendations are not readily available; consult glove manufacturer data. Nitrile or neoprene gloves are often a good starting point for many organic chemicals.To prevent skin contact, which can lead to irritation.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a high risk of splashing, impervious clothing, a chemical-resistant apron, and boots are recommended.[2]To protect the skin from accidental splashes and contamination.
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]To prevent inhalation of vapors or mists.

Important Note on Glove Selection: Specific breakthrough times for this compound with common glove materials are not widely published. It is crucial to consult the glove manufacturer's chemical resistance data for this specific compound or a closely related chemical. If no data is available, it is advisable to double-glove and change gloves frequently.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling the chemical.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][6]

    • Do not breathe vapors or mists.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the work area.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated PPE.

Spill, Storage, and Disposal Plan

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent leakage.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Store in a locked cabinet or other secure location.[1][2]

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1]

  • Do not dispose of it down the drain or with general laboratory trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_use Use Chemical prep_setup->handling_use handling_clean Clean Work Area handling_use->handling_clean spill Spill Response handling_use->spill exposure First Aid handling_use->exposure disp_waste Collect Hazardous Waste handling_clean->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

References

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